5-chloro-3-methylpyrazin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYCJIAXZWJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677826 | |
| Record name | 5-Chloro-3-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105985-18-0 | |
| Record name | 5-Chloro-3-methyl-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105985-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-3-methylpyrazin-2(1H)-one
Introduction
The 2(1H)-pyrazinone scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds.[1] These structures exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The substituent pattern on the pyrazinone ring plays a crucial role in modulating the physicochemical and biological properties of these molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of a specific derivative, 5-chloro-3-methylpyrazin-2(1H)-one.
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only the available data for this compound but also to offer a comparative analysis with its constitutional isomer, 3-chloro-5-methylpyrazin-2(1H)-one, where experimental data is available. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of key physicochemical parameters, empowering researchers to characterize this and similar molecules in their own laboratories. Where experimental data for the target compound is not publicly available, we provide predicted values and a thorough discussion of the underlying chemical principles.
Chemical Identity and Core Properties
This compound is a substituted pyrazinone with the molecular formula C₅H₅ClN₂O. The presence of a chlorine atom, a methyl group, and a lactam function within the pyrazine ring suggests a molecule with a unique electronic and steric profile, which in turn dictates its physical and chemical behavior.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 105985-18-0 | [2] |
| Molecular Formula | C₅H₅ClN₂O | [2] |
| Molecular Weight | 144.56 g/mol | [2] |
| Predicted pKa | 10.05 ± 0.60 | Commercial Supplier Data |
| Predicted Density | 1.45 ± 0.1 g/cm³ | Commercial Supplier Data |
| Physical State | Solid (predicted) | - |
Constitutional Isomer for Comparison:
To provide context for the physical properties of our target compound, we will refer to its constitutional isomer, 3-chloro-5-methylpyrazin-2(1H)-one (CAS Number: 89283-33-0).
| Property of Isomer | Value | Source |
| Chemical Name | 3-chloro-5-methyl-1H-pyrazin-2-one | [3] |
| CAS Number | 89283-33-0 | [3] |
| Molecular Weight | 144.56 g/mol | [3] |
| Melting Point | 175 °C | [4] |
| Appearance | White to off-white solid | [4] |
The difference in the positions of the chloro and methyl substituents is expected to influence crystal lattice packing and intermolecular interactions, leading to different melting points. The electronic effects of these substituents will also impact properties like pKa and lipophilicity.
Melting Point and Boiling Point
Melting Point:
Experimental melting point data for this compound is not currently available in the public domain. However, based on the melting point of its isomer, 3-chloro-5-methylpyrazin-2(1H)-one (175 °C), it is expected to be a solid at room temperature with a relatively high melting point.[4] The melting point is influenced by the efficiency of crystal packing and the strength of intermolecular forces, such as hydrogen bonding from the N-H group and dipole-dipole interactions from the carbonyl and chloro groups. The planarity of the pyrazinone ring can contribute to efficient crystal packing, which is often associated with higher melting points.[5]
Boiling Point:
The boiling point of this compound is not experimentally determined and is likely to be high due to its polar nature and potential for strong intermolecular hydrogen bonding. It is common for complex heterocyclic compounds to decompose at or before their boiling point under atmospheric pressure.
Solubility
The solubility of pyrazinone derivatives can be challenging, particularly in aqueous media.[2] The this compound molecule possesses both hydrophilic (the amide-like lactam functionality) and hydrophobic (the methyl and chloro substituents, and the pyrazine ring itself) regions.
-
Aqueous Solubility: Expected to be low. The hydrophobic surface area contributed by the methyl and chloro groups will likely dominate, leading to poor solvation by water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Predicted to have good solubility due to the ability of these solvents to disrupt the intermolecular hydrogen bonding of the pyrazinone and solvate the polar lactam group.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. These solvents can act as both hydrogen bond donors and acceptors.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of the molecule.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the established shake-flask method for determining the equilibrium solubility of a compound.
1. Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached. b. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.
2. Sample Collection and Preparation: a. Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. c. Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining micro-particulates.
3. Quantification: a. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. b. Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). c. Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
4. Calculation: a. Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.
Acidity (pKa)
The predicted pKa of 10.05 ± 0.60 for this compound corresponds to the deprotonation of the N-H proton at position 1. The acidity of this proton is influenced by several factors:
-
Resonance Stabilization: The resulting conjugate base is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen and nitrogen atoms of the pyrazinone ring.
-
Inductive Effects: The chlorine atom at position 5 is electron-withdrawing, which will increase the acidity of the N-H proton (lower the pKa) by stabilizing the negative charge of the conjugate base.
-
Substituent Effects: The methyl group at position 3 is weakly electron-donating, which will slightly decrease the acidity (increase the pKa).
The interplay of these effects determines the final pKa value. The relatively high predicted pKa suggests that the compound is a weak acid.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.
1. Instrument Calibration: a. Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
2. Sample Preparation: a. Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent if necessary (e.g., a small amount of methanol or DMSO) before diluting with water to a known volume to create a solution of known concentration (e.g., 1-10 mM). b. Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength throughout the titration.
3. Titration: a. Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube. b. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. c. Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
4. Data Analysis: a. Plot the measured pH values against the volume of titrant added to generate a titration curve. b. Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve). c. The pKa is equal to the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). An experimental logP value for this compound is not available. The presence of the chlorine atom and the methyl group will increase the lipophilicity of the molecule.
Experimental Protocol for logP Determination (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values. The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.
1. System Preparation: a. Use a C18 reversed-phase HPLC column. b. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile).
2. Calibration: a. Inject a series of standard compounds with known logP values that span the expected range of the analyte. b. For each standard, determine the retention time (tR) and calculate the capacity factor (k) using the formula: k = (tR - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil). c. Plot log(k) versus the known logP values for the standards to generate a calibration curve.
3. Sample Analysis: a. Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards. b. Determine its retention time and calculate its log(k) value.
4. logP Calculation: a. Using the equation of the linear regression from the calibration curve, calculate the logP of this compound from its measured log(k) value.
Caption: Workflow for logP determination by RP-HPLC.
Spectroscopic Properties (Predicted)
¹H NMR Spectroscopy
-
Aromatic Proton (H-6): A singlet is expected in the aromatic region, likely between δ 7.0-8.0 ppm. The exact chemical shift will be influenced by the electronic effects of the adjacent chloro and carbonyl groups.
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected, likely in the range of δ 2.0-2.5 ppm.
-
N-H Proton: A broad singlet is expected, the chemical shift of which can be highly variable depending on the solvent and concentration, but could appear in the range of δ 8.0-12.0 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C-2): Expected to be the most downfield signal, in the range of δ 160-170 ppm.
-
Ring Carbons:
-
C-3 (with methyl group): Likely in the range of δ 145-155 ppm.
-
C-5 (with chloro group): Likely in the range of δ 130-140 ppm.
-
C-6: Likely in the range of δ 120-130 ppm.
-
-
Methyl Carbon (-CH₃): Expected to be the most upfield signal, in the range of δ 15-25 ppm.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 144. Due to the presence of chlorine, an M+2 peak at m/z 146 with an intensity of approximately one-third of the M+ peak is expected, which is characteristic of a monochlorinated compound.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of CO (m/z 116), a methyl radical (m/z 129), and a chlorine radical (m/z 109).
UV-Vis Spectroscopy
The pyrazinone ring system constitutes a chromophore. It is expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. Typically, pyrazinone derivatives show absorption maxima in the range of 220-350 nm.[6]
Infrared (IR) Spectroscopy
-
N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (methyl): Absorption bands are expected around 2900-3000 cm⁻¹.
-
C=O Stretch (amide): A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹.
-
C=C and C=N Stretches (ring): Multiple absorption bands are expected in the 1400-1600 cm⁻¹ region.
Conclusion
This compound is a heterocyclic compound of significant interest for which a complete experimental physicochemical profile is not yet publicly available. This guide has consolidated the known information, including its chemical identity and predicted properties. By providing data for a closely related isomer and detailing robust experimental protocols for determining melting point, solubility, pKa, and logP, we have equipped researchers with the necessary tools and comparative data to fully characterize this molecule. The predicted spectroscopic features offer a baseline for the interpretation of experimental data. The information contained herein serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel pyrazinone derivatives.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives.
- PubMed Central. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
- MDPI. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
- National Institutes of Health. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
- ResearchGate. (n.d.). Synthetic 2(1H)-pyrazinones with pharmacological activity.
- Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
- European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
- Practical Fragments. (2023, May 15). Chlorine: more magic than methyl.
- Google Patents. (1992, March 6). US5229519A - Process for preparing 2-halo-5-halomethylpyridines.
-
YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
- Alfa Chemistry. (n.d.). CAS 89283-33-0 3-chloro-5-methylpyrazin-2(1H)-one.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
- Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
- Journal of Al-Nahrain University. (n.d.). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives.
- MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
- ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from a relevant scientific diagram description.
- CP Lab Chemicals. (n.d.). 5-chloro-3-methylpyrazin-2-amine, min 97%, 1 gram.
-
ChemicalBook. (n.d.). 5-Chloro-1H-pyrido[3,4-b][2][7]oxazin-2(3H)-one(1260811-66-2) 1 H NMR. Retrieved from a relevant spectral data page.
- University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.
- ChemicalBook. (n.d.). 5-chloro-N-methylpyrazin-2-amine synthesis.
- ResearchGate. (n.d.). IR (a) and UV – VIS (b) spectral changes accompanying photolysis of.... Retrieved from a relevant scientific diagram description.
- Scripta Scientifica Pharmaceutica. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound.
- PubMed Central. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations.
- Patsnap. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
- Chemistry LibreTexts. (2014, August 7). 7.9: How Delocalized Electrons Affect pKa Values.
- Chemistry LibreTexts. (2014, August 29). 8.17: The Effect of Substituents on pKa.
- Oriental Journal of Chemistry. (n.d.). FTIR, UV-Vis, magnetic, mass spectral and XRD studies of Ni(II) complex with pioglitazone: An oral antidiabetic drug.
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Semantic Scholar. (2008). Pyrazines and their Benzo Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1393570-19-8|5-Chloro-3-methylpyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
A Guide to the Definitive Structure Elucidation of 5-chloro-3-methylpyrazin-2(1H)-one: An Integrated Spectroscopic and Crystallographic Approach
Abstract
The definitive structural characterization of novel chemical entities is a cornerstone of chemical research and drug development. Ambiguities in molecular architecture can lead to misinterpreted structure-activity relationships (SAR) and costly downstream failures. This technical guide provides an in-depth, field-proven methodology for the unambiguous structure elucidation and confirmation of 5-chloro-3-methylpyrazin-2(1H)-one, a heterocyclic scaffold with significant potential in medicinal chemistry.[1][2][3] We move beyond a simple recitation of techniques, instead detailing an integrated and self-validating workflow that leverages the synergistic strengths of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. Each step is presented with the underlying scientific rationale, guiding the researcher from initial hypothesis to irrefutable proof of structure.
Introduction: The Challenge of Isomeric Ambiguity
The pyrazinone core is a privileged scaffold found in numerous bioactive molecules.[1][4] The synthesis of a substituted pyrazinone, such as this compound, presents an immediate analytical challenge: the potential for isomeric products. For instance, the synthesis could potentially yield 6-chloro-3-methylpyrazin-2(1H)-one. Relying on a single analytical technique is often insufficient to distinguish between such closely related structures.
This guide outlines a multi-pronged strategy designed to systematically eliminate ambiguity. We will demonstrate how a logical progression of analytical techniques, each providing a unique piece of the structural puzzle, culminates in a single, validated solution.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Molecular Weight and Elemental Composition
Causality: Before determining connectivity, we must first establish the fundamental building blocks. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the confident determination of the elemental formula—the most basic, yet most critical, piece of structural information.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This soft ionization technique is ideal for preserving the molecular ion.
-
Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve mass accuracy within 5 ppm.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. Utilize the instrument's software to calculate the elemental composition based on the exact mass. Critically, observe the isotopic pattern. The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, stemming from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[5][6]
Expected Data Presentation
| Parameter | Expected Value for C₅H₅ClN₂O |
| Formula | C₅H₅ClN₂O |
| Exact Mass [M] | 144.01414 |
| Measured Mass [M+H]⁺ | 145.02197 ± 5 ppm |
| Isotopic Pattern | [M+H]⁺ : [M+2+H]⁺ ratio of ~3:1 |
Functional Group Identification via Infrared Spectroscopy
Causality: FTIR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups. This technique corroborates the elemental composition from HRMS by providing direct evidence of specific bond types, such as the crucial amide carbonyl.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Ensure the crystal is clean before pressing the sample firmly against it. Alternatively, prepare a KBr pellet.
-
Instrument Setup: Purge the instrument with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to achieve a high signal-to-noise ratio.
-
Data Processing: Perform a baseline correction on the resulting spectrum.
Expected Data Interpretation
The FTIR spectrum provides a molecular fingerprint. For this compound, the key is to identify the absorptions that confirm the pyrazinone core.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3200-3100 | N-H Stretch | Strong to medium, broad | Confirms the presence of the secondary amide N-H group. |
| 3100-3000 | Aromatic C-H Stretch | Medium to weak | Indicates the C-H bond on the pyrazinone ring. |
| 2980-2850 | Aliphatic C-H Stretch | Medium to weak | Corresponds to the methyl group. |
| 1680-1650 | C=O Stretch (Amide) | Very Strong, Sharp | Key diagnostic peak for the pyrazinone carbonyl. |
| 1600-1450 | C=C & C=N Stretches | Multiple medium to strong bands | Characteristic of the heterocyclic ring system. |
| 850-750 | C-Cl Stretch | Medium to strong | Indicates the presence of the chloro-substituent. |
Definitive Connectivity Mapping: 1D and 2D NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. While 1D spectra (¹H and ¹³C) identify the individual components (protons and carbons), 2D correlation experiments (COSY, HSQC, and HMBC) reveal how these components are connected, allowing for the unambiguous assembly of the molecular puzzle.[7][8]
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the N-H proton is observable.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock the instrument on the solvent's deuterium signal and perform shimming to optimize magnetic field homogeneity.[9]
-
1D NMR Acquisition:
-
¹H NMR: Acquire with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire with proton decoupling. A 30° pulse angle and a 2-second relaxation delay are standard.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.
-
-
2D NMR Acquisition:
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is sufficient.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC is recommended to correlate each proton to its directly attached carbon.[10]
-
HMBC: Acquire a gradient-selected HMBC experiment optimized for a long-range coupling constant (ⁿJCH) of 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.[11]
-
Predicted 1D NMR Data & Interpretation
Analysis of related pyrazinone and chloropyrazole structures allows for robust prediction of the NMR spectra.[9][12][13]
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |
|---|---|---|---|---|
| NH | 11.5 - 12.5 | Broad Singlet | 1H | Exchangeable proton in an amide environment. |
| H -6 | 7.8 - 8.0 | Singlet | 1H | Vinylic proton deshielded by adjacent N and C=O. |
| CH ₃ | 2.2 - 2.4 | Singlet | 3H | Methyl group attached to a C=N bond. |
Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | DEPT-135 | Assignment Rationale |
|---|---|---|---|
| C -2 (C=O) | 155 - 160 | Absent | Carbonyl carbon in an amide (lactam) system. |
| C -3 | 148 - 152 | Absent | Quaternary carbon attached to N and methyl group. |
| C -5 | 140 - 145 | Absent | Quaternary carbon attached to chlorine. |
| C -6 | 130 - 135 | Positive (CH) | Vinylic CH, deshielded by adjacent N and C=O. |
| C H₃ | 20 - 25 | Positive (CH₃) | Aliphatic methyl carbon. |
Assembling the Structure with 2D NMR
-
COSY (¹H-¹H Correlation): For this specific molecule, no cross-peaks are expected in the COSY spectrum. This is a critical finding, as it confirms that the methyl group and the H-6 proton are in isolated spin systems, separated by quaternary carbons.
-
HSQC (¹H-¹³C One-Bond Correlation): This experiment provides direct, unambiguous links between protons and the carbons they are attached to.
-
The signal at δ ~7.9 ppm will correlate with the carbon at δ ~132 ppm (H -6 to C -6).
-
The signal at δ ~2.3 ppm will correlate with the carbon at δ ~22 ppm (C H₃ to C H₃).
-
-
HMBC (¹H-¹³C Multiple-Bond Correlation): This is the definitive experiment for establishing the overall carbon skeleton and distinguishing between the 5-chloro and 6-chloro isomers. The key correlations are those that span the quaternary carbons.
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Spectral Analysis of 5-chloro-3-methylpyrazin-2(1H)-one
This technical guide provides a detailed predictive analysis of the spectral data for 5-chloro-3-methylpyrazin-2(1H)-one, a heterocyclic compound of interest to researchers and professionals in drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to offer a robust predictive framework for its characterization.
Introduction
This compound belongs to the pyrazinone class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The precise structural elucidation of such compounds is paramount for understanding their chemical behavior and pharmacological activity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide offers an in-depth exploration of the predicted spectral characteristics of this compound, empowering researchers to identify and characterize this molecule with confidence.
The predictions herein are based on a thorough analysis of related pyrazinone derivatives, providing a scientifically grounded estimation of the expected spectral data.[1]
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectral data, the atoms of this compound are numbered as illustrated in the following diagram.
Figure 1. Molecular structure of this compound with atom numbering.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-H proton, the aromatic proton, and the methyl group protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N1-H | 11.0 - 13.0 | Broad Singlet |
| C6-H | 7.9 - 8.1 | Singlet |
| C3-CH₃ | 2.3 - 2.5 | Singlet |
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆).
Interpretation of the Predicted ¹H NMR Spectrum
-
N1-H (11.0 - 13.0 ppm): The proton attached to the nitrogen atom is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and the aromatic ring. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
C6-H (7.9 - 8.1 ppm): This aromatic proton is anticipated to appear at a downfield chemical shift due to the anisotropic effect of the pyrazinone ring and the deshielding effect of the adjacent nitrogen atom. The presence of the electron-withdrawing chlorine atom at the C5 position will further deshield this proton.
-
C3-CH₃ (2.3 - 2.5 ppm): The methyl protons are expected to resonate in the typical range for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five signals, corresponding to the five carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 154 - 158 |
| C3 | 142 - 146 |
| C5 | 138 - 142 |
| C6 | 128 - 132 |
| -CH₃ | 18 - 22 |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆).
Interpretation of the Predicted ¹³C NMR Spectrum
-
C2 (154 - 158 ppm): The carbonyl carbon is expected to be the most deshielded carbon in the molecule, appearing at the lowest field due to the strong electron-withdrawing effect of the double-bonded oxygen atom.
-
C3 and C5 (142 - 146 ppm and 138 - 142 ppm): These sp² carbons are significantly deshielded due to their position within the heterocyclic ring and their attachment to electronegative atoms (nitrogen and chlorine). The carbon bearing the chlorine atom (C5) is expected to be in a similar region to the methyl-substituted carbon (C3).
-
C6 (128 - 132 ppm): This carbon, bonded to a hydrogen atom, is expected to be less deshielded than the other ring carbons.
-
-CH₃ (18 - 22 ppm): The methyl carbon will appear at the highest field (most shielded) in the spectrum, which is characteristic of an sp³-hybridized carbon.
Experimental Protocol for NMR Spectroscopy
Figure 2. Workflow for NMR data acquisition and processing.
I. Sample Preparation:
-
Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many heterocyclic compounds.[1]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
II. Instrument Setup and Data Acquisition:
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient signal-to-noise ratio should be achievable with 16-64 scans.[1]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled single-pulse experiment. Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) will be necessary.[1]
III. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the N-H, C=O, C=N, and C-Cl bonds.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Medium, Broad | N-H stretch |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| 1680 - 1650 | Strong | C=O stretch (Amide I) |
| 1620 - 1580 | Medium | C=N and C=C stretches |
| 800 - 750 | Strong | C-Cl stretch |
Table 3: Predicted IR Absorption Bands for this compound.
Interpretation of the Predicted IR Spectrum
-
N-H Stretch (3200 - 3000 cm⁻¹): The N-H stretching vibration in the lactam ring is expected to appear as a broad band in this region due to hydrogen bonding in the solid state.
-
C-H Stretches (~3050 and ~2950 cm⁻¹): The weak absorption above 3000 cm⁻¹ is attributed to the stretching of the sp² C-H bond on the aromatic ring, while the weak absorption below 3000 cm⁻¹ corresponds to the sp³ C-H stretches of the methyl group.
-
C=O Stretch (1680 - 1650 cm⁻¹): A strong absorption band in this region is a key diagnostic feature for the carbonyl group of the cyclic amide (lactam).
-
C=N and C=C Stretches (1620 - 1580 cm⁻¹): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazinone ring are expected in this region.
-
C-Cl Stretch (800 - 750 cm⁻¹): A strong absorption in the fingerprint region is characteristic of the C-Cl stretching vibration.
Experimental Protocol for IR Spectroscopy
A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments will be observed.
| m/z (charge/mass ratio) | Predicted Relative Intensity | Assignment |
| 144/146 | High | [M]⁺ / [M+2]⁺ (approx. 3:1 ratio) |
| 116/118 | Medium | [M - CO]⁺ / [M - CO + 2]⁺ |
| 109 | Medium | [M - Cl]⁺ |
| 81 | High | [M - CO - Cl]⁺ |
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound.
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 144 for the ³⁵Cl isotope and m/z 146 for the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
-
[M - CO]⁺ Fragment: Loss of a neutral carbon monoxide molecule from the carbonyl group is a common fragmentation pathway for pyrazinones, which would result in a fragment ion at m/z 116 (and 118).
-
[M - Cl]⁺ Fragment: Cleavage of the carbon-chlorine bond would lead to a fragment at m/z 109.
-
[M - CO - Cl]⁺ Fragment: Subsequent loss of a chlorine radical from the [M - CO]⁺ fragment would produce a high-intensity fragment at m/z 81.
Predicted Fragmentation Pathway
Figure 3. Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and fragment ions.
Conclusion
This in-depth technical guide provides a comprehensive predicted spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols and expert interpretations, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. By understanding the expected spectral features, scientists can more efficiently and accurately identify and characterize this important heterocyclic compound, facilitating its use in the synthesis of novel therapeutic agents.
References
- This is a placeholder for a reference to a general spectroscopy textbook or database if one were used for general principles.
- This is a placeholder for a reference to a publication detailing the synthesis or spectral data of a chloro-pyrazinone analog if one were found and used for prediction.
Sources
solubility of 5-chloro-3-methylpyrazin-2(1H)-one in common lab solvents
An In-depth Technical Guide to Determining the Solubility of 5-chloro-3-methylpyrazin-2(1H)-one in Common Laboratory Solvents
Authored by: A Senior Application Scientist
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the aqueous solubility of a drug candidate. Poor solubility can precipitate a cascade of downstream complications, from erratic in vitro assay results to compromised in vivo bioavailability, ultimately leading to the costly failure of an otherwise potent molecule.[1][2] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of a key heterocyclic compound, this compound, in a range of common laboratory solvents. Our focus extends beyond mere procedural recitation to instill a deep understanding of the underlying physicochemical principles, thereby empowering researchers to generate robust and reproducible solubility data.
Theoretical Underpinnings of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. At the molecular level, this process represents a dynamic equilibrium between the dissolution of the solid solute and its precipitation from the solution. For a molecule like this compound, its solubility in a particular solvent is governed by a delicate interplay of its intrinsic properties and those of the solvent.
"Like Dissolves Like": A Guiding Principle
The adage "like dissolves like" serves as a foundational concept in predicting solubility. This principle is rooted in the nature of intermolecular forces. Polar solvents, such as water and ethanol, possess dipole moments and can engage in hydrogen bonding. They are therefore more likely to dissolve polar solutes, including those with functional groups capable of hydrogen bonding, like the amide group in this compound. Conversely, nonpolar solvents, such as hexane and toluene, lack significant dipole moments and primarily interact through weaker van der Waals forces. They are better suited for dissolving nonpolar solutes.
Equilibrium vs. Kinetic Solubility: A Critical Distinction
In the context of drug discovery, it is crucial to differentiate between two key types of solubility measurements:
-
Equilibrium (Thermodynamic) Solubility : This is the true solubility of a compound at equilibrium, where the rate of dissolution equals the rate of precipitation. It is a thermodynamically stable value and is typically determined using the shake-flask method, which is considered the "gold standard".[3]
-
Kinetic Solubility : This is the concentration of a compound at which it precipitates from a solution under a specific set of conditions, often involving the rapid addition of a concentrated stock solution (e.g., in DMSO) to an aqueous buffer.[1][2] While faster to measure and amenable to high-throughput screening, kinetic solubility values are often higher than equilibrium solubility due to the formation of supersaturated solutions.[4]
This guide will focus on the determination of equilibrium solubility, as it provides the most accurate and reliable data for critical decision-making in drug development.
Physicochemical Properties of this compound
While specific experimental data for the solubility of this compound is not extensively published, we can infer its likely behavior based on its structure. The molecule possesses both polar and nonpolar characteristics:
-
Polar Moieties : The pyrazinone ring contains nitrogen and oxygen atoms, which are capable of forming hydrogen bonds. The amide-like structure (-C(O)NH-) is a significant contributor to its polarity.
-
Nonpolar Moieties : The methyl group and the chlorinated ring introduce some lipophilic character.
The presence of the chlorine atom, an electron-withdrawing group, will also influence the electron distribution within the molecule and its potential for intermolecular interactions.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is the most widely accepted and reliable technique for determining equilibrium solubility.[3][4] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound is then measured in the supernatant.
Essential Equipment and Reagents
-
This compound (solid, high purity)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard solution preparation
Step-by-Step Experimental Protocol
-
Preparation of the Test System :
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent. The excess solid is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.
-
-
Equilibration :
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). The temperature must be rigorously controlled and reported.[5]
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required can vary significantly depending on the compound and solvent, but a common starting point is 24 to 48 hours.[4][6] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[7]
-
-
Phase Separation :
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility. It is advisable to discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.[6]
-
-
Sample Analysis :
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered samples and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[6]
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental samples.
-
-
Data Reporting :
-
The solubility should be reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).
-
It is essential to report the temperature at which the measurement was performed.
-
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Data Presentation
The determined solubility values for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of this compound in Common Laboratory Solvents at [Specify Temperature]
| Solvent Category | Solvent | Dielectric Constant¹ | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Water | 80.1 | ||
| Ethanol | 24.6 | |||
| Methanol | 32.7 | |||
| Polar Aprotic | Acetone | 21.0 | ||
| Acetonitrile | 36.6 | |||
| Dimethyl Sulfoxide (DMSO) | 47.0 | |||
| Nonpolar | Ethyl Acetate | 6.0 | ||
| Dichloromethane | 9.1 | |||
| Hexane | 1.9 |
¹Dielectric constants are approximate values at 20-25 °C and are provided as a general indicator of solvent polarity.
Causality and Interpretation of Results
The solubility data obtained will provide valuable insights into the physicochemical nature of this compound.
-
High solubility in polar protic solvents like water and ethanol would suggest that the hydrogen bonding capabilities of the pyrazinone ring are the dominant intermolecular forces.
-
Significant solubility in polar aprotic solvents such as DMSO and acetone would indicate that dipole-dipole interactions are also important.
-
Low solubility in nonpolar solvents like hexane would be expected for a molecule with the polar functional groups present in this compound.
This understanding is critical for selecting appropriate solvent systems for subsequent stages of drug development, including formulation and in vitro and in vivo studies.
Logical Relationship of Factors Influencing Solubility
Caption: Interplay of solute and solvent properties governing solubility.
Conclusion: A Foundation for Rational Drug Development
The systematic determination of the solubility of this compound provides a critical dataset that informs numerous aspects of the drug development pipeline. By employing the robust and reliable shake-flask method, researchers can generate high-quality, reproducible data. This, in turn, enables a more rational approach to formulation design, facilitates the interpretation of biological assay results, and ultimately increases the probability of success for this promising compound. This guide has provided both the theoretical framework and the practical steps necessary to achieve this fundamental goal.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39. [Link]
- Glomme, A., & März, J. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(1), 11-16.
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of APIs for Biowaiver. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazine, 2-chloro-3-methyl-. Retrieved from [Link]
-
Chinese Pharmaceutical Journal. (2006). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]
Sources
A Technical Guide to Investigating the Biological Potential of 5-chloro-3-methylpyrazin-2(1H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] This guide focuses on a specific, under-investigated derivative, 5-chloro-3-methylpyrazin-2(1H)-one. While direct biological data for this compound is scarce in public literature, its structural similarity to other bioactive pyrazinones provides a strong rationale for its investigation as a potential therapeutic agent. This document serves as a comprehensive roadmap for researchers, outlining hypothesized biological activities and providing detailed, field-proven experimental workflows to systematically evaluate its potential. We will delve into the causality behind experimental design, ensuring a self-validating system of protocols for cytotoxicity screening, antimicrobial susceptibility testing, and enzyme inhibition profiling.
Introduction: The Rationale for Investigation
The 2(1H)-pyrazinone ring system is a key pharmacophore found in a range of pharmacologically active agents.[1][3] Notable examples include the antiviral drug Favipiravir, kinase inhibitors targeting p38α MAP kinase, and antagonists for the corticotropin-releasing factor-1 (CRF1) receptor.[1][3][4] The versatility of the pyrazinone core, allowing for diverse substitutions, has made it a focal point in drug discovery programs.
This compound is a simple derivative of this core structure. The presence of a chloro group at the 5-position and a methyl group at the 3-position presents specific electronic and steric properties that may confer novel biological activities. Halogen atoms, like chlorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing binding affinity or metabolic stability. Given the established precedent of the pyrazinone family, a systematic investigation into the biological activities of this specific derivative is a logical and promising line of scientific inquiry.
This guide proposes a multi-pronged screening approach to elucidate the potential of this compound in three key therapeutic areas: oncology, infectious diseases, and enzyme-mediated pathologies.
Hypothesized Biological Activities
Based on extensive evidence from related pyrazinone, pyrazoline, and pyrazole derivatives, we can formulate several primary hypotheses for the potential bioactivity of this compound.
Anticancer and Cytotoxic Potential
A significant body of research highlights the anticancer potential of pyrazine and pyrazoline derivatives.[2][5] These compounds have been shown to induce cytotoxicity in a variety of human tumor cell lines, including liver (HepG-2), breast (MCF-7), and leukemia cells.[5][6][7]
-
Hypothesized Mechanism: The primary mechanism could involve the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often deregulated in cancer.[8] The 2(1H)-pyrazinone scaffold is recognized as a motif that can fulfill the structural requirements for ATP-competitive inhibition of kinases.[8] An alternative or concurrent mechanism could be the induction of apoptosis (programmed cell death), a common outcome of effective anticancer agents.[6]
Antimicrobial (Antibacterial & Antifungal) Potential
Heterocyclic compounds containing nitrogen, such as pyrazolines and pyrazoles, are well-documented antimicrobial agents.[9][10][11][12] Studies have demonstrated their efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal pathogens.[9][12][13]
-
Hypothesized Mechanism: The mechanism of antimicrobial action for such compounds is often multifactorial. It may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The electron-rich nature of the pyrazoline ring is thought to contribute to its wide spectrum of biological activities.[9][10]
Enzyme Inhibition Potential
Beyond kinases, pyrazinone derivatives have been identified as inhibitors of several other key enzyme classes. These include viral reverse transcriptase (HIV), serine proteases like thrombin, and metalloproteases such as aminopeptidase N (APN).[1][3][14]
-
Hypothesized Mechanism: The ability of the pyrazinone core to present substituents in a defined three-dimensional space allows it to interact with the active sites of various enzymes. The specific substitutions on this compound could favor binding to the catalytic or allosteric site of a particular enzyme, leading to competitive, non-competitive, or uncompetitive inhibition.[15]
Proposed Research & Experimental Workflows
To systematically test these hypotheses, a tiered screening approach is recommended. The following workflows provide detailed, step-by-step protocols grounded in established methodologies.
General Screening Workflow
The overall logic of the investigation should follow a path from initial broad screening to more focused mechanistic studies for any validated "hits."
Caption: High-level workflow for investigating the biological potential of the target compound.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is designed to assess the compound's ability to reduce the viability of cancer cells, providing a quantitative measure of its cytotoxic potential.[16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HepG-2 [liver], A549 [lung]) and a non-cancerous control line (e.g., MCF-10A).
-
Culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
96-well flat-bottom sterile culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader (absorbance at ~570 nm).
-
Positive control (e.g., Doxorubicin).
Step-by-Step Methodology:
-
Cell Seeding: Culture the selected cell lines to ~80% confluency. Trypsinize, count, and dilute the cells in fresh medium to a density of 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[17][18]
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium from a DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "untreated control." Incubate for 48-72 hours.[17]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.
Protocol 2: Antimicrobial Susceptibility Testing
This protocol uses the broth microdilution method to determine the minimum concentration of the compound that inhibits the visible growth of a microorganism.[19][20]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against representative bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).
-
Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well round-bottom sterile plates.
-
Standard antibiotics/antifungals (e.g., Ampicillin, Fluconazole).
-
Spectrophotometer or microplate reader (absorbance at 600 nm).
Step-by-Step Methodology:
-
Inoculum Preparation: Grow microorganisms overnight in their respective broths. Dilute the culture to achieve a standardized inoculum concentration of approximately 5 x 10^5 CFU/mL.[21]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The final volume in each well should be 50 µL, with concentrations ranging, for example, from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This will halve the compound concentrations and result in the desired final inoculum density.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.[21]
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.[20]
Protocol 3: Generic Kinase Inhibition Assay
This protocol provides a framework for assessing the compound's ability to inhibit a specific protein kinase. This is often performed using luminescence-based assays that measure the amount of ATP remaining after a kinase reaction.
Objective: To determine the IC50 of this compound against a selected protein kinase (e.g., p38α, Akt).
Materials:
-
Recombinant purified kinase.
-
Kinase-specific substrate (peptide).
-
ATP.
-
Kinase assay buffer.
-
Commercially available kinase assay kit (e.g., Kinase-Glo®).
-
Known kinase inhibitor as a positive control (e.g., Staurosporine).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the kinase, substrate, and ATP in the appropriate assay buffer. Prepare serial dilutions of the test compound.[15]
-
Assay Setup: To the wells of a white plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C. The kinase will transfer phosphate from ATP to the substrate.[15]
-
Signal Detection: Stop the reaction and detect the amount of remaining ATP by adding the detection reagent from the kit (e.g., Kinase-Glo® reagent). This reagent contains luciferase, which produces light in the presence of ATP.
-
Measurement: Incubate for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate-reading luminometer. A lower light signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.[15]
Caption: Hypothesized mechanism of a pyrazinone derivative as a kinase inhibitor.
Data Presentation & Interpretation
All quantitative results from the primary screenings should be summarized in clear, concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
| This compound | MCF-7 (Breast Cancer) | TBD | TBD |
| HepG-2 (Liver Cancer) | TBD | TBD | |
| A549 (Lung Cancer) | TBD | TBD | |
| MCF-10A (Normal) | TBD | - | |
| Doxorubicin (Control) | MCF-7 | Value from literature or experiment | Calculated value |
| SI = IC50 in normal cells / IC50 in cancer cells. A higher SI value (>2) is desirable. |
Table 2: Antimicrobial Activity Data
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| This compound | TBD | TBD | TBD |
| Ampicillin (Control) | Known value | Known value | N/A |
| Fluconazole (Control) | N/A | N/A | Known value |
| MIC: Minimum Inhibitory Concentration. TBD: To Be Determined. |
Interpretation:
-
Cytotoxicity: A low micromolar or nanomolar IC50 value against cancer cell lines, coupled with a high IC50 against the non-cancerous cell line (high Selectivity Index), would indicate promising and selective anticancer potential.[6]
-
Antimicrobial: MIC values in the low µg/mL range are generally considered indicative of potent activity.[11] Comparison with standard antibiotics is crucial for contextualizing the potency.
-
Enzyme Inhibition: A low IC50 value in a kinase assay would validate the hypothesis that the compound acts as a kinase inhibitor and would warrant further investigation into its specificity against a broader panel of kinases.
Conclusion and Future Directions
The structural features of this compound, viewed through the lens of its chemical family, present a compelling case for its investigation as a novel bioactive compound. The proposed workflows provide a robust and systematic framework for elucidating its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent.
Should the primary screenings yield positive results (a "hit"), the logical next steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to identify the key structural features responsible for the observed activity.
-
Mechanism of Action Studies: For anticancer hits, this would involve assays for apoptosis, cell cycle arrest, or specific kinase pathway modulation.[6] For antimicrobial hits, time-kill assays or investigations into effects on cellular membranes or DNA could be pursued.
-
In Vivo Efficacy: Promising candidates with good in vitro profiles would then be advanced to testing in animal models of cancer or infection to evaluate their efficacy and safety in a living system.
By following this structured, evidence-based approach, researchers can efficiently and effectively unlock the potential therapeutic value hidden within the this compound structure.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. URL: [Link]
-
Wikipedia contributors. (2024). Antibiotic sensitivity testing. Wikipedia. URL: [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. URL: [Link]
-
World Organisation for Animal Health (OIE). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. URL: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. apec-vc.org. URL: [Link]
-
Krajczyk, J., & Bzowska, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. URL: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. URL: [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. URL: [Link]
-
Wang, Y., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 22(8), 1333. URL: [Link]
-
Nabzdyk, C. S., & Chun, M. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. URL: [Link]
-
Evranos Aksoz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. URL: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. URL: [Link]
-
Evranos Aksoz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(3), 499-507. URL: [Link]
-
Evranos Aksoz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. URL: [Link]
-
de la Torre, M. C., & Garcia-Rodriguez, E. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1684-1704. URL: [Link]
-
Herjij, H., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 22(12), 4067-4071. URL: [Link]
-
Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Journal of Neural Transmission, 122(2), 261-280. URL: [Link]
-
Ghorab, M. M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(10), 19037-19054. URL: [Link]
-
Al-Ghorbani, M., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163. URL: [Link]
-
Yurttas, L., et al. (2015). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. Journal of the Turkish Chemical Society, Section A: Chemistry. URL: [Link]
-
Tsolaki, E., & Geronikaki, A. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 25(16), 3650. URL: [Link]
-
Ray, S., et al. (2022). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Mini-Reviews in Organic Chemistry. URL: [Link]
-
Kumar, D., et al. (2013). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education & Research, 3(4). URL: [Link]
-
de la Torre, M. C., & Garcia-Rodriguez, E. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. URL: [Link]
-
Raubo, P., et al. (2020). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127412. URL: [Link]
-
Wang, Y., et al. (2021). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Advances, 11(36), 22353-22365. URL: [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. URL: [Link]
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 4. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. turkjps.org [turkjps.org]
- 10. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. japer.in [japer.in]
- 14. Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Cytotoxicity Assay Protocol [protocols.io]
- 19. mdpi.com [mdpi.com]
- 20. apec.org [apec.org]
- 21. academic.oup.com [academic.oup.com]
Safety and Handling Guidelines for 5-chloro-3-methylpyrazin-2(1H)-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-chloro-3-methylpyrazin-2(1H)-one (CAS No. 105985-18-0) is a heterocyclic organic compound with significant potential as a building block in the synthesis of pharmaceutical and agrochemical agents.[1][2] Its structure, featuring a chlorinated pyrazinone core, necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a research and development environment. This guide provides a comprehensive overview of the known hazards, detailed protocols for safe handling and storage, and robust emergency procedures. It is designed to empower researchers, scientists, and drug development professionals with the knowledge required to mitigate risks and foster a secure and effective laboratory setting.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | 5-Chloro-3-methyl-pyrazin-2-ol; 5-chloro-3-methyl-1h-pyrazin-2-one | [1] |
| CAS Number | 105985-18-0 | [2][3] |
| Molecular Formula | C₅H₅ClN₂O | [1][3] |
| Molecular Weight | 144.56 g/mol | [3] |
| Appearance | White to off-white or pale yellow to light brown solid/crystalline powder | [1][2] |
| Predicted Density | 1.45 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 10.05 ± 0.60 | [1] |
Hazard Analysis and Toxicological Profile
While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, the Globally Harmonized System (GHS) classifications provided by chemical suppliers offer a critical framework for risk assessment. The primary hazards are associated with irritation and acute oral toxicity.
GHS Hazard Classification:
-
Signal Word: Warning [3]
Hazard Statements:
-
H302: Harmful if swallowed. This indicates that acute oral toxicity is a primary concern. Ingestion of the compound can lead to adverse health effects.[3]
-
H315: Causes skin irritation. Direct contact with the solid or solutions can cause redness, itching, and inflammation.[3] Prolonged contact with chlorinated organic compounds may lead to dermatitis.
-
H320: Causes eye irritation. This is a significant risk, as direct contact with the eyes can cause discomfort and potential damage.[3]
-
H335: May cause respiratory irritation. Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3]
Causality of Hazards: The reactivity of the chlorinated pyrazinone ring system likely contributes to its irritant properties. As with many halogenated organic compounds, thermal decomposition (e.g., in a fire) can release toxic and corrosive gases such as hydrogen chloride (HCl) and nitrogen oxides (NOx).[4] Researchers must operate under the assumption that the compound's toxicological properties have not been fully investigated and handle it with appropriate caution at all times.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning chemical fume hood to mitigate the risk of inhalation.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the identified hazards. The following diagram illustrates the logical connection between the risks posed by the compound and the required protective gear.
Caption: Hazard-PPE Relationship Diagram.
Table 2: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides robust protection against skin irritation (H315). Check the manufacturer's compatibility chart for resistance to chlorinated organic compounds. Discard gloves immediately if contamination is suspected. |
| Eye Protection | Chemical splash goggles. | Essential for preventing eye irritation (H320) from dust or splashes. A face shield should be worn over goggles if there is a significant splash risk. |
| Skin and Body | Flame-resistant laboratory coat. | Protects against skin contact (H315). A chemically resistant apron may be required for larger quantities. |
| Respiratory | A NIOSH-approved respirator with an appropriate particulate filter may be necessary if engineering controls are insufficient or if there is a risk of aerosolization. | Protects against respiratory irritation (H335).[4] Use is subject to institutional respiratory protection program requirements. |
Standard Operating Protocol: Weighing and Solution Preparation
This protocol provides a self-validating workflow designed to minimize exposure and ensure procedural accuracy.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Methodology:
-
Preparation:
-
Verify that a chemical fume hood is certified and operational.
-
Don all required PPE as specified in Table 2.
-
Assemble all necessary equipment (spatula, weigh paper/boat, glassware, solvent) inside the fume hood.
-
Designate a specific halogenated organic waste container.[5]
-
-
Weighing and Transfer:
-
Retrieve the compound from its 2-8°C storage. Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Perform all weighing operations inside the fume hood. Use a tared weigh boat or glassine paper.
-
Handle the solid carefully to minimize dust generation.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Place the weighed solid into the desired flask.
-
Slowly add the desired solvent, keeping the flask opening partially covered to minimize vapors.
-
Stir or sonicate as needed until the solid is fully dissolved.
-
-
Cleanup and Disposal:
-
Wipe down the spatula, weigh boat, and any contaminated surfaces with a solvent-dampened towel.
-
Dispose of all contaminated disposable materials (gloves, weigh boat, wipes) in the designated halogenated waste container.
-
Return the stock container to its proper storage location.
-
Storage and Stability
Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.
-
Temperature and Atmosphere: Store in a tightly sealed container in a cool, dry, well-ventilated area, under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3] This prevents potential degradation from moisture and atmospheric components.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. These materials can potentially react with the compound, leading to decomposition or the creation of hazardous byproducts.
-
Location: Store in a designated cabinet for reactive or toxic compounds. Do not store with flammable materials.
Emergency and First Aid Procedures
Immediate and correct response to an exposure or spill is critical.
Caption: Emergency Response Decision Tree.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms like coughing or wheezing develop, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention and provide the Safety Data Sheet or this guide to the medical personnel.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Washington State University. Halogenated Solvents Safety Plan. [Link]
-
PubChem. Pyrazine, 2-chloro-3-methyl-. [Link]
-
University of Gothenburg. General Safety Framework of the Department of Organic Chemistry. [Link]
-
LookChem. Cas 105985-18-0,5-chloro-3-methyl-2(1H)-Pyrazinone. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
-
PubChem. 2-Chloro-5-methylpyrazine. [Link]
-
University of Nebraska-Lincoln Extension. Protective Clothing and Equipment for Pesticide Applicators. [Link]
-
GOV.UK. What to do in a chemical emergency. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 105985-18-0: 5-Chloro-3-methyl-2(1H)-pyrazinone [cymitquimica.com]
- 3. 105985-18-0|this compound|BLD Pharm [bldpharm.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gov.uk [gov.uk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
An In-depth Technical Guide to 5-chloro-3-methylpyrazin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloro-3-methylpyrazin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document delineates its fundamental chemical properties, including its CAS number and molecular formula, and proposes a detailed synthetic pathway based on established methodologies for pyrazinone synthesis. Furthermore, it explores the reactivity of this molecule, focusing on the versatile chloro-substituent, and discusses its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. Spectroscopic characterization, safety protocols, and handling procedures are also detailed to provide a complete resource for laboratory professionals.
Introduction: The Pyrazinone Scaffold in Medicinal Chemistry
The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. Its derivatives are known to exhibit a wide range of pharmacological activities.[1] The structural rigidity of the pyrazinone ring, combined with its capacity for diverse substitutions, makes it an attractive starting point for the design of novel therapeutic agents. The introduction of a chloro group at the 5-position and a methyl group at the 3-position, as in this compound, offers specific steric and electronic properties that can be exploited for targeted drug design. This guide will delve into the specifics of this particular derivative, providing a foundational understanding for its synthesis, characterization, and potential utility in drug development programs.
Core Compound Identification
A clear and unambiguous identification of the target compound is paramount for any scientific endeavor. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 105985-18-0 | [2] |
| Molecular Formula | C₅H₅ClN₂O | [2] |
| Molecular Weight | 144.56 g/mol | [2] |
| Canonical SMILES | CC1=NC(=O)C=C(N1)Cl | N/A |
| InChI | InChI=1S/C5H5ClN2O/c1-3-6-5(9)2-4(7)8-3/h2H,1H3,(H,6,8,9) | N/A |
Synthesis and Mechanism
A logical precursor to the target molecule is 3-methylpyrazin-2(1H)-one. This intermediate can be synthesized and subsequently chlorinated.
Proposed Synthesis of 3-methylpyrazin-2(1H)-one
The synthesis of 3-methylpyrazin-2(1H)-one can be achieved through the condensation of an α-amino amide, such as 2-aminopropanamide, with a 1,2-dicarbonyl compound like glyoxal.
Reaction Scheme:
Caption: Proposed synthesis of 3-methylpyrazin-2(1H)-one.
Experimental Protocol:
-
Dissolution of Reactants: Dissolve 2-aminopropanamide (1.0 eq) in a suitable solvent, such as a mixture of water and a polar organic solvent like ethanol.
-
Addition of Dicarbonyl: To the stirred solution, add an aqueous solution of glyoxal (1.0 eq) dropwise at room temperature.
-
pH Adjustment: Adjust the pH of the reaction mixture to slightly basic (pH 8-9) using a suitable base, such as sodium bicarbonate or triethylamine. This facilitates the condensation reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate.
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Proposed Chlorination of 3-methylpyrazin-2(1H)-one
The synthesized 3-methylpyrazin-2(1H)-one can then be chlorinated at the 5-position. Direct chlorination of the pyrazinone ring can be achieved using various chlorinating agents. A common and effective method involves the use of a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
Reaction Scheme:
Caption: Proposed chlorination of the pyrazinone intermediate.
Experimental Protocol:
-
Dissolution of Starting Material: Dissolve 3-methylpyrazin-2(1H)-one (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or dichloromethane.
-
Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the stirred solution at room temperature. The reaction may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Chemical Properties and Reactivity
The chemical properties of this compound are dictated by the interplay of the pyrazinone ring and its substituents.
| Property | Predicted Value/Information | Reference |
| Physical State | Solid at room temperature | General observation for similar compounds |
| pKa | ~8-10 (for the N-H proton) | Estimated based on pyrazinone derivatives |
| Density | ~1.4-1.5 g/cm³ | Estimated based on similar chlorinated heterocycles |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | General solubility of heterocyclic compounds |
The key feature for synthetic utility is the reactivity of the chloro substituent. The electron-withdrawing nature of the pyrazinone ring activates the C5-Cl bond towards nucleophilic aromatic substitution (SNAr) .[4] This allows for the facile introduction of a wide range of nucleophiles, making this compound a versatile building block for creating a library of derivatives.
Caption: General scheme for SNAr reactions.
Common nucleophiles that can be employed include amines, alcohols, thiols, and various carbon nucleophiles, opening up a vast chemical space for exploration in drug discovery projects.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | 2.2 - 2.5 | Singlet |
| -CH= | 7.0 - 7.5 | Singlet |
| N-H | 10.0 - 12.0 | Broad Singlet |
The chemical shifts are predicted for a solution in DMSO-d₆.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 15 - 20 |
| C3 | 145 - 150 |
| C5 | 135 - 140 |
| C6 | 120 - 125 |
| C=O | 155 - 160 |
The chemical shifts are predicted for a solution in DMSO-d₆.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C-H Stretch (sp³) | 2900 - 3000 | Medium |
| C=O Stretch (Amide) | 1650 - 1680 | Strong |
| C=C and C=N Stretch | 1550 - 1650 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
The strong carbonyl absorption is a key diagnostic feature for the pyrazinone ring.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 144, with a characteristic M+2 peak at m/z 146 with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. Common fragmentation pathways would likely involve the loss of CO (28 Da), Cl (35 Da), and fragmentation of the pyrazinone ring.
Applications in Drug Discovery
The 2(1H)-pyrazinone scaffold is increasingly recognized for its potential in the development of novel therapeutics, particularly as kinase inhibitors .[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The pyrazinone core can act as a bioisostere for other aromatic and heteroaromatic systems commonly found in kinase inhibitors.[1][7] Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound.[7]
The this compound scaffold provides several key features for kinase inhibitor design:
-
Hydrogen Bonding: The N-H and C=O groups of the pyrazinone ring can participate in hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.
-
Scaffold for Derivatization: As discussed, the reactive chloro group at the 5-position allows for the introduction of various substituents that can be tailored to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.
-
Modulation of Physicochemical Properties: The methyl group and the overall heterocyclic nature of the core contribute to the molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug development.
Caption: Conceptual model for the application of the scaffold in kinase inhibitor design.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, based on the known hazards of similar chlorinated and methylated heterocyclic compounds, the following precautions should be taken.
Predicted GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in drug discovery. Its straightforward, proposed synthesis and the reactivity of its chloro-substituent make it an attractive starting point for the generation of diverse chemical libraries. The inherent properties of the pyrazinone scaffold, particularly its ability to engage in key hydrogen bonding interactions, position it as a promising core for the development of novel kinase inhibitors and other therapeutic agents. This technical guide provides a solid foundation for researchers to safely handle, synthesize, and explore the potential of this valuable chemical entity.
References
-
PubChem. 3-chloro-5-methyl-1H-pyrazole. ([Link])
-
ResearchGate. Structures of 2(1H)-pyrazinone containing kinase inhibitors 1, 2 and 3. ([Link])
-
PubMed. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. ([Link])
-
Journal of the Chemical Society C: Organic. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. ([Link])
-
ResearchGate. Synthetic 2(1H)-pyrazinones with pharmacological activity. ([Link])
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. ([Link])
-
Chemguide. mass spectra - fragmentation patterns. ([Link])
-
PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ([Link])
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 5-chloro-3-methylpyrazin-2(1H)-one: Exploring Molecular Properties for Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical framework for the computational study of 5-chloro-3-methylpyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Pyrazinone derivatives are recognized for their diverse biological activities, making them attractive scaffolds for drug development.[1] This document outlines detailed protocols for investigating the structural, spectroscopic, and electronic properties of this compound using Density Functional Theory (DFT). Furthermore, it explores the application of molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to evaluate its potential as a therapeutic agent. This guide is intended for researchers, scientists, and professionals in drug development seeking to apply computational methods to accelerate the discovery and optimization of novel pyrazinone-based therapeutics.
Introduction: The Significance of Pyrazinone Scaffolds
Pyrazinones, or 2(1H)-pyrazinones, are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetically derived bioactive molecules. Their versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The incorporation of a chloro-substituent, as in this compound, can significantly influence the molecule's electronic properties and binding interactions with biological targets, making it a compound of considerable interest for theoretical and experimental investigation.
Computational chemistry provides powerful tools to predict molecular behavior and properties, thereby guiding experimental efforts and streamlining the drug discovery process.[4] Techniques such as Density Functional Theory (DFT) allow for the detailed analysis of electronic structure and reactivity, while molecular docking simulations can predict the binding affinity of a ligand to a protein target.[4][5] This guide will detail the application of these methods to this compound.
Theoretical Methodology: A Framework for Analysis
The selection of an appropriate theoretical model is paramount for obtaining accurate and reliable computational results. Based on studies of similar heterocyclic systems, Density Functional Theory (DFT) has proven to be a robust and efficient method for exploring molecular properties.[2][4]
Rationale for Method Selection
For the studies outlined in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP combines the accuracy of Hartree-Fock theory with the efficiency of DFT, providing a good balance for describing the electronic structure of organic molecules.[2][4] The choice of basis set is also critical; the 6-311+G(d,p) basis set is proposed, as it includes polarization and diffuse functions that are important for accurately describing systems with heteroatoms and potential non-covalent interactions.
Workflow for Computational Analysis of this compound
Caption: Workflow for the theoretical and computational analysis of this compound.
Structural and Spectroscopic Characterization
A foundational step in the computational analysis of any molecule is the optimization of its geometry to find the lowest energy conformation. This optimized structure provides the basis for all subsequent calculations.
Optimized Molecular Geometry
The geometry of this compound should be optimized without any symmetry constraints. The resulting bond lengths, bond angles, and dihedral angles can then be compared with experimental data if available, or with data from similar crystal structures.[6][7]
Vibrational Analysis (FT-IR and FT-Raman)
A frequency calculation on the optimized geometry serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it provides the theoretical vibrational spectra (Infrared and Raman). The calculated frequencies can be scaled by an appropriate factor (typically around 0.96 for B3LYP) to account for anharmonicity and facilitate comparison with experimental spectra.[2]
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |
| N-H stretch | ~3400-3500 | Stretching of the amine group |
| C=O stretch | ~1650-1700 | Carbonyl group stretching |
| C=C/C=N stretch | ~1500-1600 | Ring stretching modes |
| C-Cl stretch | ~700-800 | Carbon-chlorine bond stretching |
| C-H stretch (methyl) | ~2900-3000 | Methyl group C-H symmetric and asymmetric stretching |
Note: These are expected ranges based on typical values for similar functional groups.
NMR and UV-Vis Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra.[2]
Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum. This analysis provides insights into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.[8]
Electronic Properties and Reactivity
The electronic properties of a molecule are key to understanding its reactivity and potential biological activity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5] The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[9]
Caption: Representation of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[2] This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[2]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
-
Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2
-
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2
-
Chemical Softness (S): S = 1 / (2η)
-
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ)
These descriptors provide a quantitative measure of the molecule's stability and reactivity.[3]
Potential as a Therapeutic Agent: Molecular Docking and ADME
To assess the potential of this compound as a drug candidate, in silico methods for predicting its interaction with biological targets and its pharmacokinetic properties are invaluable.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[10] Given that pyrazole derivatives have shown anti-inflammatory activity, a potential target for this compound is the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3LN1), which is involved in inflammation.[2][4]
Protocol for Molecular Docking:
-
Receptor Preparation: Obtain the crystal structure of the target protein (e.g., COX-2) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign partial charges.
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign partial charges and define rotatable bonds.
-
Grid Generation: Define the binding site on the receptor, typically centered on the active site occupied by the native ligand.
-
Docking Simulation: Use a docking program (e.g., AutoDock) to explore possible binding poses of the ligand within the defined grid.
-
Analysis: Analyze the resulting poses based on their binding energy and interactions (hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.[11]
ADME/Tox Prediction
The pharmacokinetic properties of a drug candidate are crucial for its success. In silico tools can predict these properties, including:
-
Absorption: Gastrointestinal absorption and blood-brain barrier penetration.
-
Distribution: Plasma protein binding.
-
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.
-
Excretion: Route of elimination.
-
Toxicity: Potential for adverse effects.
Several online tools and software packages are available for these predictions, which often rely on quantitative structure-activity relationship (QSAR) models.[12]
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and computational approach for the in-depth study of this compound. By employing DFT calculations, the structural, spectroscopic, and electronic properties of this molecule can be thoroughly investigated. Furthermore, molecular docking and ADME predictions provide a preliminary assessment of its potential as a drug candidate.
The theoretical data generated through these methods can guide the synthesis and experimental validation of this compound and its derivatives. Future work should focus on synthesizing this compound and performing experimental characterization (e.g., X-ray crystallography, FT-IR, NMR) to validate the computational predictions. Biological assays are then needed to confirm the predicted bioactivity and to further explore the therapeutic potential of this promising pyrazinone scaffold.
References
- Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)
- OUCI. (n.d.). Synthesis, spectroscopic (IR and NMR), HOMO-LUMO, NLO, molecular docking and ADME study of (E)-2-(2-((5-chloro-3-methyl…
- PubMed Central. (n.d.).
- Trilleras, J., Utria, M., Cobo, J., & Glidewell, C. (2014). (E)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine: sheets built from π-stacked hydrogen-bonded chains. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 2), 216–219.
- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
- Hassan, H. A. (n.d.).
- PubMed Central. (n.d.).
- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). Russian Journal of General Chemistry, 94(3).
- PMC - NIH. (2024).
- PMC - NIH. (n.d.). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)
- PMC - NIH. (n.d.). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents.
- Chemical Review and Letters. (n.d.). Molecular Docking and in silico Pharmacokinetic Investigations towards Designing Multi-target Potent Dengue Virus Inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine: sheets built from π-stacked hydrogen-bonded chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, spectroscopic (IR and NMR), HOMO-LUMO, NLO, molecular docking and ADME study of (E)-2-(2-((5-chloro-3-methyl… [ouci.dntb.gov.ua]
- 10. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrevlett.com [chemrevlett.com]
Methodological & Application
Application Note & Protocol: A Reliable Synthetic Route to 5-chloro-3-methylpyrazin-2(1H)-one
Introduction
5-chloro-3-methylpyrazin-2(1H)-one is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazinone core is a prevalent scaffold in a variety of biologically active molecules. The presence of a chlorine atom at the 5-position provides a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides a detailed, two-step synthetic protocol for the preparation of this compound, designed for researchers and professionals in organic synthesis and drug development. The described method is based on established principles of heterocyclic chemistry, ensuring a reliable and reproducible route to this important intermediate.
Expertise & Experience: The Causality Behind Experimental Choices
The synthetic strategy outlined herein proceeds in two main stages: the initial construction of the 3-methylpyrazin-2(1H)-one ring system from acyclic precursors, followed by a regioselective chlorination. This approach was chosen for its convergence and the commercial availability of the starting materials.
Step 1: Synthesis of 3-methylpyrazin-2(1H)-one. The formation of the pyrazinone ring is achieved through the condensation of an α-amino ketone (aminoacetone) with an α-ketoester (ethyl glyoxylate). This is a classic approach to this heterocyclic system. The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and subsequent cyclization. The choice of a mild base, such as sodium bicarbonate, is crucial to promote the initial condensation without causing significant side reactions or decomposition of the starting materials.
Step 2: Chlorination of 3-methylpyrazin-2(1H)-one. The introduction of the chlorine atom at the 5-position is the key transformation. We have selected sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. This reagent is often used for the chlorination of electron-rich heterocyclic systems. The reaction is performed in a non-polar, aprotic solvent like dichloromethane (DCM) to avoid unwanted side reactions with the solvent. The reaction temperature is kept low initially to control the reactivity of the sulfuryl chloride and to enhance the regioselectivity of the chlorination. It is postulated that the reaction proceeds via an electrophilic substitution mechanism on the electron-rich pyrazinone ring.
An alternative and often milder chlorinating agent that could be employed is N-chlorosuccinimide (NCS). The choice between SO₂Cl₂ and NCS would depend on the desired reactivity and the scale of the reaction, with NCS often being preferred for its ease of handling and milder reaction conditions.
Experimental Protocol
Part 1: Synthesis of 3-methylpyrazin-2(1H)-one
Materials and Reagents:
-
Aminoacetone hydrochloride
-
Ethyl glyoxylate (50% solution in toluene)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of aminoacetone hydrochloride (1.0 eq) in absolute ethanol, add sodium bicarbonate (1.1 eq) in one portion.
-
Stir the suspension at room temperature for 30 minutes.
-
To this mixture, add a solution of ethyl glyoxylate (1.05 eq, 50% in toluene) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-methylpyrazin-2(1H)-one as a solid.
Part 2: Synthesis of this compound
Materials and Reagents:
-
3-methylpyrazin-2(1H)-one
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 3-methylpyrazin-2(1H)-one (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq) dropwise to the cooled solution over a period of 20-30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to provide this compound as a pure solid.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Aminoacetone HCl | Ethyl glyoxylate | 1.0 : 1.05 | Ethanol | Reflux | 4-6 | 60-70 |
| 2 | 3-methylpyrazin-2(1H)-one | Sulfuryl chloride | 1.0 : 1.1 | DCM | 0 to RT | 3-4 | 75-85 |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by the inclusion of standard analytical checkpoints. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product. The final product's identity and purity should be rigorously confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the regiochemistry of the chlorination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Expected ¹H NMR signals for the final product would include a singlet for the methyl group, a singlet for the pyrazinone ring proton, and a broad singlet for the N-H proton.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Aminoacetone hydrochloride is a skin and eye irritant.
-
Sulfuryl chloride is highly corrosive and toxic. It reacts violently with water. Handle with extreme care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
References
-
Gising, J., Örtqvist, P., Sandström, A., & Larhed, M. (2009). A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones. Organic & Biomolecular Chemistry, 7(14), 2809-2815. [Link][1][2]
-
Synthesis of 3,5-dichloro-2(1H)-pyrazinones under MWI. ResearchGate. [Link][3]
-
Pyrazinone Biosynthesis and Signaling—Myxo Style. PMC - PubMed Central. [Link][4]
-
Synthesis of 3-amino-5-chloro-1-methyl-2(1H)-pyrazinone. PrepChem.com. [Link][5]
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health. [Link][6]
Sources
- 1. A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazinone Biosynthesis and Signaling—Myxo Style - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
using 5-chloro-3-methylpyrazin-2(1H)-one as a pharmaceutical intermediate
An In-Depth Guide to the Application of 5-chloro-3-methylpyrazin-2(1H)-one as a Pharmaceutical Intermediate
Introduction: The Strategic Value of the Pyrazinone Core
In the landscape of modern drug discovery, the pyrazinone scaffold is a privileged structure, appearing in a multitude of bioactive molecules, from natural products to synthetic pharmaceuticals.[1] this compound has emerged as a particularly valuable and versatile building block. Its utility stems from a strategically functionalized heterocyclic core, featuring a reactive chlorine atom that serves as a linchpin for molecular elaboration. This guide provides an in-depth exploration of the chemical reactivity and synthetic applications of this intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The strategic placement of the chloro, methyl, and ketone functionalities on the electron-deficient pyrazine ring allows for a diverse range of chemical transformations, making it a cornerstone intermediate for constructing complex molecular architectures.
Physicochemical Properties and Safe Handling
Before its deployment in synthesis, a thorough understanding of the physical and chemical properties of this compound is essential.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂O | |
| Molecular Weight | 144.56 g/mol | |
| CAS Number | 105985-18-0 | [2] |
| Appearance | Off-white to light yellow solid | |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Safety and Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Core Reactivity: An Electron-Deficient Heterocycle Primed for Functionalization
The synthetic versatility of this compound is dictated by the electronic nature of its pyrazinone ring. The two nitrogen atoms within the ring act as powerful electron-withdrawing groups, significantly reducing the electron density of the aromatic system.[3][4] This inherent electron deficiency has two major consequences:
-
Activation of the C5-Cl Bond: The carbon atom bonded to the chlorine at the 5-position becomes highly electrophilic. This makes the chlorine atom an excellent leaving group, predisposing the molecule to undergo nucleophilic aromatic substitution (SNAr) reactions.[4][5]
-
Facilitation of Cross-Coupling: The polarized C-Cl bond is also highly susceptible to oxidative addition by low-valent transition metal catalysts, such as Palladium(0), initiating powerful cross-coupling catalytic cycles.[6][7]
Caption: Key reactive sites on the this compound core.
Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This is the most direct method for functionalizing the C5 position, relying on the displacement of the chloride by a suitable nucleophile. It is particularly effective for electron-rich nucleophiles like secondary amines, alkoxides, and thiolates.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are chosen because they can solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity.
-
Base: A mild to moderate base such as Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) is required to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the nucleophile, which would render it inactive.
-
Temperature: Elevated temperatures (80-120 °C) are often necessary to overcome the activation energy of breaking the aromatic C-Cl bond and forming the intermediate Meisenheimer complex.[3]
Detailed Protocol: Synthesis of 5-(Morpholino)-3-methylpyrazin-2(1H)-one
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.45 g), Potassium Carbonate (K₂CO₃) (2.0 eq), and anhydrous DMF (5-10 mL per gram of starting material).
-
Reagent Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (10x the volume of DMF).
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.
Caption: Experimental workflow for SNAr reaction.
Application Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For less nucleophilic amines or when milder conditions are required, the Buchwald-Hartwig amination is a superior C-N bond-forming strategy.[6][7] This powerful cross-coupling reaction offers a broad substrate scope and high functional group tolerance.[8]
Causality Behind Experimental Choices:
-
Catalyst System: The reaction is critically dependent on a Palladium(0) active species. This is typically generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential.[6] They stabilize the monomeric Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product and regenerate the catalyst.[7][8]
-
Base: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) is used. Its role is to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido complex necessary for reductive elimination.[6][8]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Therefore, the reaction must be meticulously set up and run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
Detailed Protocol: Synthesis of 3-Methyl-5-(phenylamino)pyrazin-2(1H)-one
-
Inert Atmosphere Setup: Assemble a dry Schlenk flask containing a stir bar. Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (2-5 mol%), the appropriate phosphine ligand (e.g., XPhos, 4-10 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Substrate Addition: Add this compound (1.0 eq) and aniline (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS indicates completion.
-
Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium residues.
-
Washing and Concentration: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the preeminent method for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C5 position.[9][10] This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Buchwald-Hartwig reaction, a Pd(0) catalyst and a suitable ligand are required. Ligands like SPhos or XPhos are often effective.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid.[11] The base reacts with the boronic acid to form a more nucleophilic boronate species (-[B(OH)₃R]⁻), which readily undergoes transmetalation with the palladium(II) center.[11][12]
-
Solvent System: The reaction is often performed in a biphasic solvent system, such as dioxane/water or toluene/water.[9] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Detailed Protocol: Synthesis of 5-(4-Methoxyphenyl)-3-methylpyrazin-2(1H)-one
-
Inert Atmosphere Setup: In a Schlenk flask under an Argon or Nitrogen atmosphere, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and a base such as K₃PO₄ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with Ethyl Acetate and water.
-
Extraction and Washing: Separate the layers. Extract the aqueous layer with Ethyl Acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to yield the final product.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Summary of Synthetic Strategies
| Reaction Type | Coupling Partner / Nucleophile | Key Reagents | General Conditions | Advantages | Limitations |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Base (K₂CO₃, DIPEA), Polar Aprotic Solvent (DMF, DMSO) | 80-120 °C | Simple, cost-effective, no metal catalyst required. | Harsh conditions, limited to strong nucleophiles. |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd Catalyst, Phosphine Ligand, Strong Base (NaOtBu) | 80-110 °C, Inert Atm. | Broad scope, high tolerance, milder conditions. | Cost of catalyst/ligand, requires inert atmosphere. |
| Suzuki-Miyaura Coupling | Boronic Acids / Esters | Pd Catalyst, Ligand, Base (K₃PO₄), aq. Solvent | 80-100 °C, Inert Atm. | Excellent for C-C bonds, stable reagents. | Cost of catalyst/ligand, requires inert atmosphere. |
Conclusion
This compound is a robust and highly adaptable pharmaceutical intermediate. Its electron-deficient core activates the C5-chloro group for a range of high-yield transformations, including classical nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can leverage this building block to efficiently synthesize diverse libraries of complex pyrazinone-containing molecules, accelerating the discovery and development of new therapeutic agents.
References
-
Gotor-Gotor, V., & Gotor, V. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 12(15), 9036-9057. Available from: [Link]
-
Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.). Semantic Scholar. Retrieved January 16, 2026. Available from: [Link]
-
Dandepally, S. R., Williams, A. L., & Antony, S. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1045. Available from: [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Chemistry Stack Exchange. Available from: [Link]
-
Hisada, T., Kitanosono, T., Yamashita, Y., & Kobayashi, S. (2021). Zeolite Catalysis Enables Efficient Pyrazinone Synthesis in Water. Bulletin of the Chemical Society of Japan, 94(4), 1211-1218. Available from: [Link]
-
Balar, M., Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(4), 3421-3426. Available from: [Link]
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Kumar, A., Kumar, R., & Sharma, P. (2011). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 4296-4303. Available from: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved January 16, 2026. Available from: [Link]
-
Siddiqui, N., Ahsan, W., & Alam, M. S. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 45(8), 3546-3551. Available from: [Link]
-
Wölfling, J., Frank, É., Schneider, G., & Vincze, I. (2004). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 45(39), 7263-7266. Available from: [Link]
-
Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-2018. Available from: [Link]
-
5-Chloro-1-methylpyrazin-2(1H)-one. (n.d.). Chembase. Retrieved January 16, 2026. Available from: [Link]
-
Kazaeva, E. N., Eltsov, O. S., & Gornostaev, N. L. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. Available from: [Link]
-
Liming, H., Xueshu, L., Zhiyuan, C., Xiaopeng, L., & Zhaojie, L. (2009). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2963-2969. Available from: [Link]
-
SN2 nucleophilic substitution reaction push and pull transition state. (2024, September 11). Chemistry Stack Exchange. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026. Available from: [Link]
-
Dreher, S. D., Lim, Y.-H., & Sandrock, D. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 77(17), 7133-7143. Available from: [Link]
-
Wikipedia contributors. (2024, January 10). Suzuki reaction. Wikipedia. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved January 16, 2026. Available from: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026. Available from: [Link]
-
Pharmaceuticals-Pyrazines. (n.d.). ENAO Chemical Co., Ltd. Retrieved January 16, 2026. Available from: [Link]
-
Kantautaitė, J., Stankevičiūtė, G., Kantautas, A., & Beresnevičius, Z. J. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(24), 5894. Available from: [Link]
-
Pop, R., Vlase, L., & Vlase, G. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 28(14), 5431. Available from: [Link]
-
Szymański, P., Mikiciuk-Olasik, E., & Szymańska, E. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. Available from: [Link]
-
Siddiqui, N., Ahsan, W., & Alam, M. S. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 45(8), 3546-3551. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
Fonderpharm. (n.d.). Pharmaceutical intermediates. Retrieved January 16, 2026. Available from: [Link]
-
Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(12), 5247-5259. Available from: [Link]
- Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents. Retrieved January 16, 2026.
-
Desai, N. C., Bhatt, N., & Somani, H. (2014). Synthesis and pharmacological evaluation of 5-chloro-3-methyl-1-substituted phenyl-1H-pyrazol-4-yl-1-phenyl pyrimidines and related compounds. Bioorganic & Medicinal Chemistry Letters, 24(16), 3846-3851. Available from: [Link]
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 105985-18-0|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Versatility of 5-Chloro-3-methylpyrazin-2(1H)-one in Nucleophilic Substitution Reactions
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reaction of 5-chloro-3-methylpyrazin-2(1H)-one with various nucleophiles. We delve into the mechanistic underpinnings of these transformations, primarily the Nucleophilic Aromatic Substitution (SNA_r_) pathway, and offer detailed, field-tested protocols for reactions with amine, oxygen, and sulfur nucleophiles. The guide emphasizes the causality behind experimental choices, providing insights into optimizing reaction conditions to leverage this versatile heterocyclic scaffold in the synthesis of diverse molecular libraries.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a key heterocyclic building block whose structural motif is prevalent in a wide array of biologically active compounds. The pyrazinone core, an electron-deficient aromatic system, is rendered highly susceptible to nucleophilic attack by the presence of a chloro substituent at the C5 position. This reactivity makes it an exceptionally valuable starting material for generating libraries of substituted pyrazinones, which are of significant interest in the discovery of novel therapeutic agents, particularly in oncology and for treating infectious diseases. Understanding and controlling its reactivity with various nucleophiles is paramount for its effective utilization in synthetic campaigns.
The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNA_r_)
The primary pathway governing the reaction of this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNA_r_) mechanism. This process is distinct from aliphatic S_N_1 or S_N_2 reactions and proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine. This step disrupts the aromaticity of the pyrazinone ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, a competent leaving group, yielding the substituted product.
The pyrazinone ring is inherently activated for SNA_r_ due to the strong electron-withdrawing effects of the two ring nitrogen atoms and the exocyclic carbonyl group. These features delocalize the negative charge of the Meisenheimer complex, stabilizing this key intermediate and lowering the activation energy for the reaction.
Reactions with N-Nucleophiles: A Gateway to Aminopyrazinones
The amination of this compound is a robust and widely used transformation for accessing novel 5-amino-3-methylpyrazin-2(1H)-one derivatives. These products are valuable isosteres of amides and ureas, frequently explored in drug discovery programs. The reaction typically proceeds with primary or secondary amines under thermal or microwave-assisted conditions.
Data Summary: Representative Amination Reactions
The following table summarizes typical conditions for the amination of chloro-heterocycles, which are directly applicable to the target substrate. Yields are representative and can vary based on the specific amine and reaction scale.
| Entry | Nucleophile (Am
Application Notes and Protocols for the Strategic Derivatization of 5-chloro-3-methylpyrazin-2(1H)-one
Abstract
5-chloro-3-methylpyrazin-2(1H)-one is a pivotal heterocyclic scaffold in contemporary drug discovery and development, offering multiple avenues for chemical modification to explore structure-activity relationships (SAR). This guide provides a comprehensive technical overview and detailed, field-proven protocols for the derivatization of this versatile building block. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations behind key transformations. The protocols focus on the two most synthetically valuable sites: the C5-chloro position for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling, and the N1-position for modulation of physicochemical properties through alkylation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently generate diverse libraries of pyrazinone derivatives.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound stems from its distinct reactive sites. Understanding the electronic nature of the pyrazinone ring is paramount for designing successful derivatization strategies.
-
C5-Chloro Position: The chlorine atom at the C5 position is the primary locus for derivatization. The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group makes this position susceptible to nucleophilic aromatic substitution (SNAr) and, more significantly, oxidative addition by palladium(0) catalysts. This reactivity is the gateway to a vast array of cross-coupling reactions.[1]
-
N1-Position: The N-H proton is acidic and can be readily removed by a suitable base, generating a nucleophilic anion. This allows for alkylation or arylation at the N1 position, a common strategy to alter properties like solubility, lipophilicity, and metabolic stability.[2][3]
-
Amide Tautomerism: The pyrazinone core exists in tautomeric equilibrium between the amide and the aromatic hydroxypyrazine form. While N-alkylation is generally favored under basic conditions, O-alkylation can sometimes be a competing pathway, the outcome of which is influenced by the choice of alkylating agent, solvent, and counter-ion.[4][5]
Figure 1: Key reactive sites on the this compound scaffold.
C5-Derivatization: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forging C-C and C-N bonds, offering mild conditions and broad functional group tolerance.[6][7]
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally powerful method for installing aryl, heteroaryl, or vinyl groups at the C5 position by coupling the chloropyrazinone with an organoboron reagent.[8][9]
Causality and Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is used. For challenging couplings involving heteroaryl chlorides, more electron-rich and bulky ligands can improve reaction efficiency by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used. Water is essential for activating the boronic acid and facilitating the action of the inorganic base.
Experimental Protocol:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vessel and heat the reaction mixture at 80-120 °C for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-3-methylpyrazin-2(1H)-one.
| Component | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 144.56 | 1.0 | 144.6 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146.3 mg |
| K₂CO₃ | 138.21 | 2.5 | 345.5 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 57.8 mg |
| 1,4-Dioxane/Water (4:1) | - | - | 10 mL |
Table 1: Example reaction setup for Suzuki-Miyaura coupling.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination provides direct access to 5-amino-substituted pyrazinones, a critical transformation for introducing nitrogen-based functional groups.[6][11][12] This reaction couples the chloropyrazinone with a primary or secondary amine.[7]
Causality and Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential. They stabilize the palladium catalyst, facilitate oxidative addition to the C-Cl bond, and promote the final reductive elimination to form the C-N bond.[11][13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is commonly used, although other bases like K₃PO₄ or Cs₂CO₃ can be effective in certain cases.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocol:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.08 eq.).
-
Add the base (e.g., NaOt-Bu, 1.4 eq.).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of 0.1-0.2 M.
-
Heat the reaction mixture at 90-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to afford the 5-amino-3-methylpyrazin-2(1H)-one product.
| Component | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 144.56 | 1.0 | 144.6 mg |
| Morpholine | 87.12 | 1.2 | 104.5 mg (104.5 µL) |
| NaOt-Bu | 96.10 | 1.4 | 134.5 mg |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg |
| XPhos | 476.62 | 0.08 | 38.1 mg |
| Toluene (Anhydrous) | - | - | 7 mL |
Table 2: Example reaction setup for Buchwald-Hartwig amination.
N1-Derivatization: Base-Mediated N-Alkylation
N-alkylation is a fundamental strategy for fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of heterocyclic drug candidates.[2][14] The protocol involves deprotonation of the pyrazinone N-H followed by nucleophilic attack on an alkylating agent.
Causality and Experimental Choices:
-
Base: The choice of base is critical. A strong, non-nucleophilic hydride base like sodium hydride (NaH) ensures complete and irreversible deprotonation, driving the reaction forward.[2] A weaker base like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures, but can sometimes offer better selectivity.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the pyrazinone anion.
-
Regioselectivity (N- vs. O-alkylation): N-alkylation is typically the kinetically and thermodynamically favored pathway. However, using highly reactive alkylating agents (e.g., methyl triflate) or specific solvent systems can sometimes lead to mixtures containing the O-alkylated isomer.[4] Careful reaction monitoring and characterization are essential.
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Effervescence (H₂ gas) should be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by column chromatography to isolate the N-alkylated product.
Integrated Derivatization Workflow
The protocols described can be used sequentially to generate highly functionalized pyrazinone derivatives. For instance, an N-alkylation can be performed first, followed by a Suzuki or Buchwald-Hartwig coupling at the C5 position. The choice of sequence will depend on the stability and compatibility of the functional groups being introduced.
Figure 2: Strategic workflow for the multi-faceted derivatization of the pyrazinone core.
Analytical Characterization and Validation
Confirmation of successful derivatization requires rigorous analytical techniques.
-
Thin Layer Chromatography (TLC): Used for rapid reaction monitoring to observe the consumption of starting material and the appearance of a new, typically less polar, product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the desired product, confirming that the intended chemical transformation has occurred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation, confirming the regioselectivity of the reaction (e.g., N- vs. O-alkylation) and the successful installation of the new substituent.
-
Purification: Silica gel column chromatography is the standard method for purifying the final compounds to a high degree of homogeneity required for biological testing and further research.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
- Grödinger, L., et al. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- MDPI. (n.d.).
- ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- ResearchGate. (2025).
- Han, Y., & Walker, K. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Wikipedia. (n.d.).
- Imperial College London. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- Perreault, C., et al. (2010). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 44(12), 4578-4583.
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Analytical methods for pyrazine detection.
- Cobice, D. F., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
Sources
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Chloro-3-methylpyrazin-2(1H)-one in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the architecture of a diverse array of biologically active molecules. Among its derivatives, 5-chloro-3-methylpyrazin-2(1H)-one emerges as a versatile and highly valuable building block for the synthesis of novel therapeutic agents. Its strategic placement of reactive sites—a labile chlorine atom, a modifiable nitrogen, and a methyl group amenable to functionalization—offers medicinal chemists a powerful tool for library synthesis and lead optimization. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its role in contemporary drug discovery, particularly in the development of kinase inhibitors and targeted protein degraders.
Core Principles and Strategic Value
The utility of this compound in medicinal chemistry is rooted in its chemical reactivity and structural features. The electron-deficient pyrazinone ring, further activated by the chloro substituent, makes the C5 position susceptible to nucleophilic substitution. This allows for the facile introduction of a wide range of functionalities, enabling the exploration of chemical space around the core scaffold. The N1-position can be readily alkylated or arylated, providing another vector for diversification.
The inherent planarity of the pyrazinone ring system allows it to effectively mimic or interact with flat aromatic residues in protein binding pockets. Furthermore, the nitrogen atoms and the carbonyl group can participate in hydrogen bonding, a critical interaction for ligand-receptor recognition. These features collectively make this compound an attractive starting point for the design of molecules targeting a variety of biological targets.
Application in Kinase Inhibitor Development
Kinases are a major class of drug targets, and the development of selective kinase inhibitors is a cornerstone of modern oncology and immunology research. The pyrazine scaffold is a common feature in many approved and investigational kinase inhibitors.[1] The this compound core can be elaborated to generate potent and selective inhibitors of various kinases.
For instance, derivatives of N-aryl-N'-pyrazinylureas have been investigated as potent inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response.[2][3] The pyrazinone moiety can serve as a hinge-binding motif, a common strategy in kinase inhibitor design. The chlorine atom at the 5-position provides a convenient handle for introducing substituents that can occupy the hydrophobic back pocket of the ATP-binding site, thereby enhancing potency and selectivity.
Table 1: Representative Pyrazine-Based Kinase Inhibitors and their Targets
| Compound Class | Target Kinase(s) | Key Structural Features | Reference |
| Pyrazol-3-yl pyrimidin-4-amines | Jak2 | Pyrazole and pyrimidine rings | [4] |
| 1,2,6-Thiadiazinones | Solid Tumor Kinases | Thiadiazinone core | [5] |
| N-aryl-N'-pyrazinylureas | Chk1 | Pyrazine and urea moieties | [2][3] |
| Pyrido[3,4-c]pyrazine-2(1H)-ones | ATR Kinase | Fused heterocyclic system | [1] |
Conceptual Workflow for Kinase Inhibitor Synthesis using this compound
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Application in Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[6] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[7] A PROTAC consists of a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[8]
The pyrazinone scaffold is an attractive candidate for the "warhead" component of PROTACs, particularly for targeting kinases. Given the prevalence of pyrazine-based kinase inhibitors, this compound can be readily adapted for PROTAC development. The chloro group serves as an ideal attachment point for the linker, which is then connected to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).
Conceptual Design of a Pyrazinone-Based PROTAC
Caption: Modular design of a PROTAC incorporating a pyrazinone warhead.
Experimental Protocols
Protocol 1: Synthesis of this compound (A General Approach)
This protocol outlines a general and adaptable synthesis of the 3,5-dihalopyrazinone scaffold, which is a precursor to this compound. This method is based on the cyclization of an aminonitrile with oxalyl bromide or chloride.[9]
Materials:
-
2-Aminopropanenitrile hydrobromide
-
Oxalyl bromide or Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminopropanenitrile hydrobromide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF). To this suspension, add oxalyl bromide (1.1 eq) or oxalyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 3,5-dibromo or 3,5-dichloro pyrazinone.
-
Selective Halogenation (if necessary): If the dichloro or dibromo analog is obtained, selective monodehalogenation or functionalization at the more reactive 3-position can be performed, followed by re-halogenation at the 5-position if needed to yield this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial as oxalyl halides are highly reactive towards water.
-
DMF as Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with the oxalyl halide, which facilitates the cyclization.
-
Reflux: Heating is necessary to provide the activation energy for the cyclization reaction.
-
Aqueous Work-up: The aqueous work-up is essential to remove unreacted reagents and inorganic byproducts.
-
Chromatography: Column chromatography is a standard method for purifying organic compounds based on their polarity, ensuring the isolation of the desired product.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution on the this compound Scaffold
This protocol describes a general method for the functionalization of the 5-chloro position via nucleophilic aromatic substitution with phenols or thiophenols.[9]
Materials:
-
This compound derivative (1.0 eq)
-
Substituted phenol or thiophenol (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a solution of the this compound derivative in anhydrous DMF or acetonitrile, add the substituted phenol or thiophenol and the base (K₂CO₃ or Cs₂CO₃).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Self-Validating System:
-
TLC/LC-MS Monitoring: Regular monitoring of the reaction allows for the determination of the optimal reaction time and ensures the consumption of the starting material.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the substitution reaction.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of kinase inhibitors is well-established in principle, and its potential as a warhead for PROTACs represents an exciting and rapidly evolving frontier. The synthetic protocols provided herein offer a foundation for the preparation and functionalization of this important scaffold. As our understanding of the structural requirements for potent and selective therapeutic agents continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a crucial role in the discovery of next-generation medicines.
References
-
De Corte, B. L. et al. Design, Synthesis, and SAR of a Novel Pyrazinone Series with Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitory Activity. Journal of Medicinal Chemistry, 2005 , 48(9), 3118-3121. [Link]
-
Stallings, G. L. et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 2022 , 27(3), 1035. [Link]
-
Li, X. et al. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 2020 , 208, 112831. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Pyrazinoic Acid: A Key Intermediate in Medicinal Chemistry and Drug Discovery. [Link]
-
El-Sayed, M. A. A. et al. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 2025 . [Link]
-
Wang, Z. et al. Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006 , 16(8), 2293-2298. [Link]
-
Ioannidis, S. et al. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 2011 , 54(1), 262-276. [Link]
-
Moody, C. J. et al. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Journal of Medicinal Chemistry, 2012 , 55(24), 10876-10888. [Link]
-
Hu, L. et al. SYNTHESIS OF 5-CHLORO-3-METHYL-1 PHENYL-1Η PYRAZOLE-4-CARBOXYLIC ACID HETEROCYCLIC- 2-YLAMIDE. Heterocyclic Communications, 2005 , 11(6), 523-526. [Link]
-
Fang, Y. et al. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC. European Journal of Medicinal Chemistry, 2022 , 235, 114283. [Link]
-
Chen, Z. et al. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 2005 , 48(9), 3118-3121. [Link]
-
Al-Ostoot, F. H. et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 2023 , 15(18), 1599-1622. [Link]
-
Li, S. Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine, 2025 . [Link]
-
Gangadasu, B. et al. A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+. Heterocyclic Communications, 2002 , 8(3), 243-248. [Link]
-
Chen, Z. et al. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyano- pyrazi-2-yl)ureas as Potent and Selective Inhibitors of Chk1 Kinase: Synthesis, Preliminary SAR, and Biological Activities. figshare, 2016 . [Link]
- WO2011045250A1. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
-
Urbaniak, M. D. et al. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 2019 , 24(23), 4279. [Link]
-
Wu, X. et al. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. European Journal of Medicinal Chemistry, 2022 , 238, 114455. [Link]
-
Wang, Z. et al. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease. bioRxiv, 2023 . [Link]
-
NJ Bio, Inc. Targeted Protein Degraders. [Link]
-
Yang, C. et al. Click chemistry in the development of PROTACs. RSC Chemical Biology, 2024 , 5(1), 15-27. [Link]
- EP0121320A1.
Sources
- 1. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Synthesis and Screening of Novel Pyrazinone Derivatives: An Application Guide for Drug Discovery
Introduction: The Therapeutic Potential of the Pyrazinone Scaffold
The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products with diverse biological activities.[1][2] This heterocyclic motif is a key component in compounds demonstrating antimicrobial, antiviral, and anticancer properties.[3][4] The inherent structural features of the pyrazinone ring system allow for extensive functionalization, providing a versatile platform for the development of novel therapeutic agents. This guide provides detailed protocols for the synthesis of a library of novel pyrazinone derivatives and their subsequent biological screening for anticancer and antimicrobial activities, aimed at researchers and professionals in the field of drug development.
The synthetic strategies outlined herein are chosen for their robustness and adaptability, enabling the generation of a diverse set of compounds for screening. Following synthesis and characterization, a comprehensive screening cascade is detailed to identify lead compounds with promising therapeutic potential. This includes primary cytotoxicity screening against relevant cancer cell lines, mechanistic assays to probe for induction of apoptosis, and antimicrobial susceptibility testing against a panel of pathogenic bacteria and fungi.
PART 1: Synthesis of Novel Pyrazinone Derivatives
The generation of a library of pyrazinone derivatives with diverse substitutions is crucial for establishing structure-activity relationships (SAR). This section details two robust and versatile synthetic methodologies: a classical condensation approach and a modern multi-component reaction.
Protocol 1: Classical Synthesis via Condensation of α-Amino Acid Amides and 1,2-Dicarbonyl Compounds
This method, based on the work of Jones and Karmas and Spoerri, is a reliable one-pot condensation for the synthesis of 3,6-disubstituted 2(1H)-pyrazinones.[1][2] The reaction proceeds through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, leading to the formation of the pyrazinone ring.
Causality of Experimental Choices:
-
Reflux Conditions: The use of elevated temperatures is necessary to drive the condensation and subsequent cyclization reactions, surmounting the activation energy barrier for ring formation.
-
Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst, protonating the carbonyl groups of the 1,2-dicarbonyl compound, thereby activating them for nucleophilic attack by the amino group of the α-amino acid amide.
-
Purification by Column Chromatography: This technique is essential to separate the desired pyrazinone product from unreacted starting materials, byproducts, and regioisomers that may form during the reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired α-amino acid amide (1.0 eq) and the 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq) in glacial acetic acid (10 mL/mmol of α-amino acid amide).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water (50 mL) and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyrazinone derivative.
-
Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Protocol 2: Ugi Four-Component Reaction for Polysubstituted Pyrazinones
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid generation of complex molecules from simple starting materials in a single step.[5][6] This protocol describes a sequential Ugi/Staudinger/Aza-Wittig/Isomerization reaction to synthesize polysubstituted pyrazin-2(1H)-ones.
Causality of Experimental Choices:
-
Methanol as Solvent: Methanol is an excellent solvent for the Ugi reaction, effectively solvating the starting materials and intermediates.
-
Room Temperature Reaction: The Ugi reaction proceeds efficiently at room temperature, making it an energy-efficient and mild synthetic method.
-
Domino Reaction Sequence: The subsequent treatment with triphenylphosphine initiates a domino sequence of Staudinger, aza-Wittig, and isomerization reactions, leading to the formation of the pyrazinone ring in a highly efficient manner.
Experimental Protocol:
-
Ugi Reaction: In a sealed vial, combine the arylglyoxal (1.0 eq), a primary amine (1.0 eq), an α-azidovinyl acid (1.0 eq), and an isocyanide (1.0 eq) in methanol (5 mL/mmol of arylglyoxal). Stir the mixture at room temperature for 24 hours.
-
Solvent Removal: After 24 hours, remove the methanol under reduced pressure to obtain the crude azide intermediate.
-
Domino Reaction: Dissolve the crude azide in toluene (10 mL/mmol of arylglyoxal) and add triphenylphosphine (1.1 eq). Stir the mixture at room temperature for 2 hours, then heat to reflux (approximately 111 °C) for 6 hours.
-
Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system to yield the desired polysubstituted pyrazin-2(1H)-one.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques (NMR, MS, IR).
Workflow for the Synthesis of Pyrazinone Derivatives
Caption: Synthetic workflows for pyrazinone derivatives.
PART 2: Biological Screening of Pyrazinone Derivatives
A systematic screening approach is essential to identify and characterize the biological activity of the newly synthesized pyrazinone derivatives. This section outlines detailed protocols for assessing their anticancer and antimicrobial potential.
Protocol 3: In Vitro Anticancer Screening
The initial evaluation of anticancer activity involves determining the cytotoxicity of the compounds against a panel of human cancer cell lines. Further mechanistic studies can then be performed on the most potent compounds to elucidate their mode of action.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Causality of Experimental Choices:
-
Cell Line Panel: A panel of cell lines from different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer) is used to assess the spectrum of activity of the synthesized compounds.[3][9]
-
MTT Reagent: The yellow MTT is reduced to purple formazan by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
DMSO for Solubilization: DMSO is used to dissolve the insoluble formazan crystals, allowing for spectrophotometric quantification.[7]
Experimental Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazinone derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
To determine if the observed cytotoxicity is due to the induction of apoptosis, the activity of caspases 3 and 7, key executioner caspases, can be measured using a luminescent assay.[1][2][5][6]
Causality of Experimental Choices:
-
Luminogenic Substrate: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[1]
-
"Add-Mix-Measure" Format: This simple format allows for rapid and high-throughput screening of apoptosis induction.[5]
Experimental Protocol:
-
Cell Treatment: Seed and treat cells with the pyrazinone derivatives at their respective IC₅₀ concentrations in a white-walled 96-well plate as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[5]
-
Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer screening.
Protocol 4: In Vitro Antimicrobial Screening
The antimicrobial activity of the synthesized pyrazinone derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]
Causality of Experimental Choices:
-
Microorganism Panel: A representative panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) is used to evaluate the spectrum of antimicrobial activity.[13][14][15]
-
Broth Microdilution: This method allows for the simultaneous testing of multiple compounds at various concentrations in a 96-well plate format, making it suitable for screening.[10]
-
Inoculum Standardization: The bacterial or fungal inoculum is standardized to ensure reproducible results.[16]
Experimental Protocol:
-
Preparation of Compounds: Prepare stock solutions of the pyrazinone derivatives in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
Quantitative data from the synthesis and screening experiments should be summarized in clear and concise tables.
Table 1: Synthesis and Characterization of Pyrazinone Derivatives (Example)
| Compound ID | Structure | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| PZ-01 | [Insert Structure] | 75 | [Insert Data] | [Insert Data] |
| PZ-02 | [Insert Structure] | 68 | [Insert Data] | [Insert Data] |
| PZ-03 | [Insert Structure] | 82 | [Insert Data] | [Insert Data] |
Table 2: In Vitro Anticancer and Antimicrobial Activity of Pyrazinone Derivatives (Example)
| Compound ID | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PZ-01 | 15.2 | 23.5 | 32 | >128 |
| PZ-02 | 5.8 | 9.1 | 8 | 64 |
| PZ-03 | 28.1 | 45.7 | >128 | >128 |
| Doxorubicin | 0.9 | 1.2 | N/A | N/A |
| Ciprofloxacin | N/A | N/A | 1 | 0.5 |
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the synthesis and biological evaluation of novel pyrazinone derivatives. By employing these robust synthetic methodologies and systematic screening cascades, researchers can efficiently identify and characterize new chemical entities with promising therapeutic potential. The elucidation of structure-activity relationships from the screening data will be instrumental in guiding the design of next-generation pyrazinone-based drug candidates.
References
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162–1184. [Link]
-
Wu, J., Zhao, L., Yang, M.-L., & Ding, M.-W. (2021). Four-Component Synthesis of Polysubstituted Pyrazin-2(1H)-ones through a Ugi/Staudinger/Aza-Wittig/Isomerization Sequence. The Journal of Organic Chemistry, 86(15), 10755–10761. [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172–179. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. [Link]
-
Heterocyclic Letters. (2022). Antimicrobial activity of the compounds on bacterial and fungal strains. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of the compounds on bacterial and fungal strains. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Pharmaceuticals, 15(7), 849. [Link]
-
FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
Microbiology Spectrum. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. [Link]
-
MDPI. (2023). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. [Link]
-
Kumar, S., et al. (2013). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][2] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 203–208. [Link]
-
MDPI. (2022). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. [Link]
-
MDPI. (2023). Heterocyclic Antidepressants with Antimicrobial and Fungicide Activity. [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
-
Alshahrani, M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]
-
CardioSomatics. (n.d.). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). [Link]
Sources
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 2. Caspase 3/7 Activity [protocols.io]
- 3. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]
- 6. promega.com [promega.com]
- 7. atcc.org [atcc.org]
- 8. archives.ijper.org [archives.ijper.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. protocols.io [protocols.io]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. heteroletters.org [heteroletters.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Multi-Modal Approach to the Analytical Characterization of 5-chloro-3-methylpyrazin-2(1H)-one
Abstract
This comprehensive guide provides a detailed framework for the analytical characterization of 5-chloro-3-methylpyrazin-2(1H)-one, a heterocyclic compound of significant interest in synthetic chemistry and drug development. Moving beyond a simple recitation of methods, this document offers an integrated, multi-modal strategy, explaining the causal logic behind the selection and application of various analytical techniques. The protocols herein are designed to be self-validating, ensuring a robust and unambiguous structural and purity assessment. We will delve into chromatographic, spectroscopic, and spectrometric methods, providing both theoretical grounding and practical, field-tested protocols for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Characterization
This compound is a substituted pyrazinone, a class of compounds recognized for its diverse biological activities and utility as a versatile scaffold in medicinal chemistry. The precise arrangement of its functional groups—a reactive chlorine atom, a methyl group, and a lactam moiety within a heterocyclic ring—demands a rigorous analytical approach to confirm its identity, purity, and stability. In drug discovery and development, an incomplete or inaccurate characterization can lead to flawed structure-activity relationship (SAR) studies and compromised safety profiles.
This guide, therefore, presents an integrated workflow designed to provide orthogonal data points, which, when combined, offer an unassailable confirmation of the molecule's identity and quality. We will proceed from methods that establish purity and quantify the analyte to those that provide definitive structural elucidation.
Chromatographic Analysis: Establishing Purity and Quantitation
Chromatography is the cornerstone of assessing the purity of any active pharmaceutical ingredient (API) or intermediate. It separates the target compound from starting materials, by-products, and degradation products.[1][2]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the principal method for determining the purity of non-volatile and thermally labile compounds like this compound. The choice of a reversed-phase method is logical due to the moderate polarity of the molecule.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the pyrazinone ring system.
-
Mobile Phase Gradient: A gradient of a weak organic acid (formic or acetic acid) in water and an organic modifier (acetonitrile or methanol) is chosen to ensure sharp peak shapes and efficient elution of potential impurities with varying polarities. The acid suppresses the ionization of any acidic or basic functional groups, leading to more reproducible retention times.
-
UV Detection: The conjugated pyrazinone core contains a strong chromophore, making UV detection highly sensitive and suitable for this analysis.[3][4]
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL in a 10 mL volumetric flask.
-
Vortex until fully dissolved and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Data Acquisition: Chromatography data station.
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 10% B to 90% B over 15 minutes Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL Detector UV at 254 nm -
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is an indispensable tool for analyzing volatile and semi-volatile compounds.[5][6] For this compound, it serves a dual purpose: confirming the molecular weight and identifying any volatile impurities not amenable to HPLC. The mass spectrometer provides structural information based on the compound's fragmentation pattern.
Causality Behind Experimental Choices:
-
Stationary Phase: A mid-polarity column (e.g., DB-5ms) is chosen as it provides good general-purpose separation for a wide range of compounds.
-
Temperature Programming: A temperature gradient is essential to first elute highly volatile impurities at lower temperatures before ramping up to elute the main, less volatile, analyte.
-
Electron Ionization (EI): EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification.[5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Transfer to a GC-MS vial.
-
-
Instrumentation and Conditions:
Parameter Condition GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film Carrier Gas Helium, constant flow 1.2 mL/min Inlet Temp. 250 °C Injection Mode Split (20:1) Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min MS Ion Source Electron Ionization (EI) at 70 eV MS Quad Temp. 150 °C Mass Range 40-400 m/z -
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) for impurity peaks.
-
Analyze the mass spectrum of the main peak. Confirm the molecular ion (M+) and the characteristic M+2 peak, which should be approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.[7]
-
Analyze fragmentation patterns to further support the structure.
-
Caption: GC-MS workflow for identity and volatile analysis.
Structural Elucidation: Unambiguous Identity Confirmation
While chromatography coupled with mass spectrometry provides strong evidence of identity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the precise molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] For this compound, ¹H and ¹³C NMR are essential.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative and can be useful for observing the N-H proton.[9]
-
¹H NMR: This experiment identifies all unique proton environments, their integration (number of protons), and their coupling (neighboring protons).
-
¹³C NMR: This experiment identifies all unique carbon environments. Techniques like DEPT-135 can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.[10]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire standard ¹H, ¹³C, and optionally DEPT-135 spectra.
-
-
Predicted Spectral Data and Interpretation:
Structure: (A diagram of this compound with atoms numbered for NMR assignment would be placed here.)
Table: Predicted ¹H and ¹³C NMR Data
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -CH₃ | ~2.2 - 2.5 | ~15 - 20 | Singlet, 3H |
| Ring CH | ~7.0 - 7.5 | ~125 - 135 | Singlet, 1H |
| N-H | ~8.0 - 10.0 (broad) | - | Broad singlet, 1H. May exchange with water. Best observed in DMSO-d₆. |
| C-Cl | - | ~145 - 155 | Quaternary carbon |
| C-CH₃ | - | ~150 - 160 | Quaternary carbon |
| C=O | - | ~160 - 170 | Carbonyl carbon |
Note: These are estimated chemical shifts and may vary based on solvent and experimental conditions.[11][12] The definitive assignment would require 2D NMR experiments like HSQC and HMBC.
Mass Spectrometry (MS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.
Data Interpretation:
-
Molecular Weight: The nominal mass of this compound (C₅H₅ClN₂O) is approximately 144.0 g/mol .
-
Isotopic Pattern: The key diagnostic feature is the isotopic cluster for the molecular ion. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the mass spectrum will exhibit two peaks for the molecular ion:
-
Fragmentation: Common fragmentation pathways could involve the loss of CO, Cl, or CH₃ radicals, providing further structural clues.[14]
X-ray Crystallography for Absolute Structure
For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction is the ultimate technique.[15] It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Protocol Overview:
-
Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the compound from a suitable solvent system (e.g., slow evaporation, vapor diffusion).[16]
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays.
-
Structure Solution and Refinement: The resulting diffraction pattern is mathematically processed to generate an electron density map, from which the atomic positions are determined.
Complementary Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Experimental Protocol:
-
Acquire a spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet containing a small amount of the sample.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3000 | N-H Stretch | Amide (lactam) |
| ~3000-2850 | C-H Stretch | Methyl group |
| ~1680-1650 | C=O Stretch | Amide (lactam) carbonyl |
| ~1600-1450 | C=N, C=C Stretch | Pyrazinone ring |
| ~800-600 | C-Cl Stretch | Chloroalkene |
These are characteristic ranges and the exact positions will be specific to the molecule.
UV-Vis Spectroscopy
UV-Visible spectroscopy provides information on the electronic transitions within the molecule, which is particularly useful for conjugated systems.[17]
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the absorbance spectrum from approximately 200 to 400 nm.
Data Interpretation:
-
The conjugated pyrazinone ring system is expected to show strong absorption bands (λmax) corresponding to π → π* transitions. The position of these maxima can be a useful characteristic for identification and quantification via Beer's Law.[3]
Summary: An Integrated Analytical Dossier
The characterization of this compound is not complete with a single technique. True scientific integrity is achieved by building a dossier of orthogonal analytical data.
Consolidated Data Table:
| Technique | Parameter | Expected Result | Purpose |
| HPLC | Retention Time / % Area | Single major peak >98% | Purity and Quantification |
| GC-MS | Molecular Ion (m/z) | M+ at ~144, M+2 at ~146 (3:1 ratio) | Identity, MW, Volatile Impurities |
| ¹H NMR | Chemical Shifts (ppm) | ~2.3 (s, 3H), ~7.2 (s, 1H), ~9.0 (br s, 1H) | Structural Confirmation |
| ¹³C NMR | Chemical Shifts (ppm) | ~18 (CH₃), ~130 (CH), ~150 (C-Cl), ~155 (C-CH₃), ~165 (C=O) | Carbon Skeleton Confirmation |
| FTIR | Wavenumbers (cm⁻¹) | ~3100 (N-H), ~1670 (C=O), ~750 (C-Cl) | Functional Group ID |
| UV-Vis | λmax (nm) | Expected absorption in the 220-320 nm range | Chromophore Confirmation |
By systematically applying the protocols outlined in this guide, researchers can confidently establish the identity, purity, and structural integrity of this compound, ensuring the quality and reliability of their subsequent scientific investigations.
References
- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
-
ResearchGate. (2025). Crystal structure of (E)-2-(((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)-3′,6′-dihydroxyspiro[isoindoline-1,9′-xanthen]-3-one – ethanol (1/2). Available at: [Link]
-
Trilleras, J., et al. (2014). (E)-1-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine: sheets built from π-stacked hydrogen-bonded chains. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 2), 216-219. Available at: [Link]
-
Janska, M., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. Available at: [Link]
-
MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available at: [Link]
-
ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available at: [Link]
-
ResearchGate. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Available at: [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). 1H NMR Spectroscopy. In Structure Determination of Organic Compounds. Available at: [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
Oliver, J. E., & De La Cruz, F. B. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(6), 841-846. Available at: [Link]
-
John, S., et al. (2022). A review on identification, synthesis, and characterization of impurities in drug substances. World Journal of Pharmaceutical Research, 11(9), 622-644. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Available at: [Link]
-
Stoyanov, S., et al. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]
-
MDPI. (n.d.). How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis. Available at: [Link]
-
Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
-
Martin, G. E. (2011). X-Ray Crystallography of Chemical Compounds. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Available at: [Link]
-
Reich, H. (2020). NMR Spectroscopy. Organic Chemistry Data. Available at: [Link]
-
Reich, H. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Singh, L., & Sharma, V. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. rsc.org [rsc.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Robust HPLC Method for the Analysis of 5-chloro-3-methylpyrazin-2(1H)-one
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-chloro-3-methylpyrazin-2(1H)-one. This compound is of interest in pharmaceutical development and related research fields. The described method is designed to provide high sensitivity, selectivity, and reproducibility, making it suitable for quality control, stability studies, and routine analysis. The causality behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound with potential applications in the pharmaceutical industry. Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and for ensuring the quality and stability of potential drug products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and versatility.[1][2] This application note presents a developed and validated RP-HPLC method for the analysis of this compound, adhering to the principles of scientific integrity and providing a self-validating system through detailed protocols and justifications.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
-
Structure:
-
Molecular Formula: C₅H₅ClN₂O
-
Molecular Weight: 144.56 g/mol
-
-
pKa: The predicted pKa for the basic nitrogen in the pyrazine ring of a similar compound, 2-chloro-3-methylpyrazine, is approximately -0.31. This indicates very weak basicity. The amide-like proton in the pyrazinone ring is expected to be weakly acidic, with a pKa likely above 9. For robust HPLC analysis, it is crucial to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form and thus, a sharp, symmetrical peak.[1][3]
-
UV Absorbance: A precise UV-Vis spectrum for this compound is not publicly available. However, a structurally related pyrazole compound exhibits a maximum absorption (λmax) at approximately 255 nm. Pyrazine and its derivatives are also known to absorb in the UV region, often around 270 nm. Therefore, a preliminary investigation in the range of 250-280 nm is recommended to determine the optimal wavelength for detection. For this method, a wavelength of 260 nm is proposed as a starting point, which should be experimentally verified.
HPLC Method Development: Rationale and Experimental Choices
The selection of each chromatographic parameter is based on the physicochemical properties of the analyte and established principles of reversed-phase chromatography.
Chromatographic System
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
Stationary Phase (Column)
A C18 (octadecylsilane) stationary phase is chosen for this method. C18 columns are widely used in reversed-phase HPLC and offer excellent hydrophobic retention for a broad range of organic molecules, including heterocyclic compounds.[2] The nonpolar nature of the C18 stationary phase will interact with the relatively nonpolar regions of the this compound molecule.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Rationale: The 150 mm length provides sufficient resolution for most applications, while the 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase
The mobile phase composition is a critical factor in achieving optimal separation.
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v)
-
Mobile Phase B: Acetonitrile
-
Rationale:
-
Reversed-Phase Mode: A polar mobile phase is used with a nonpolar stationary phase.
-
pH Control: The addition of 0.1% formic acid to the aqueous phase will result in a pH of approximately 2.7. This low pH ensures that the weakly basic nitrogen atoms in the pyrazine ring are protonated, leading to a consistent ionic state and preventing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.[3]
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the proposed detection wavelength. Methanol is a suitable alternative but may lead to different selectivity.
-
Elution Mode
An isocratic elution is proposed for simplicity and robustness, assuming the analysis of the pure compound or simple mixtures. A gradient elution may be necessary for complex samples containing impurities with a wide range of polarities.
-
Isocratic Composition: 60% Mobile Phase A : 40% Mobile Phase B
-
Rationale: This starting composition should provide adequate retention of the analyte on the C18 column. The percentage of acetonitrile can be adjusted to optimize the retention time; increasing the acetonitrile concentration will decrease the retention time, while decreasing it will increase the retention time.
Flow Rate and Temperature
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column and provides a good balance between analysis time and efficiency. Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Detection
-
Detector: UV-Vis Detector
-
Wavelength: 260 nm (to be verified experimentally)
-
Rationale: As discussed, this wavelength is a scientifically reasoned starting point based on the structure of the analyte and data from related compounds. The optimal wavelength should be determined by acquiring a UV-Vis spectrum of a standard solution of this compound.
Data Presentation: Summary of HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures low pH for consistent analyte ionization and good peak shape. |
| Mobile Phase B | Acetonitrile | Good UV transparency and low viscosity. |
| Elution Mode | Isocratic (60:40, A:B) | Simple, robust, and suitable for routine analysis. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm I.D. columns, balancing speed and efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 260 nm | Estimated λmax; should be experimentally verified for optimal sensitivity. |
| Run Time | 10 minutes | Sufficient for elution of the analyte and any closely related impurities. |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile or a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and calibration curves (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Protocol 2: HPLC System Setup and Analysis
-
System Equilibration: Purge the HPLC system with the prepared mobile phase (60% A: 40% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
System Suitability: Inject the 25 µg/mL working standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is less than 2.0%.
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions in a predefined sequence.
-
Data Acquisition and Processing: Record the chromatograms and integrate the peak area of the analyte.
Protocol 3: Method Validation (as per ICH Guidelines)
A full method validation should be performed to ensure the method is suitable for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines:
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate that there is no interference at the retention time of this compound.
-
Linearity: Analyze the working standard solutions over a defined concentration range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The detailed rationale for the selection of each parameter offers a clear understanding of the method's scientific basis. The provided protocols for solution preparation, HPLC analysis, and method validation serve as a comprehensive guide for implementation in a laboratory setting. This application note empowers researchers and scientists with a solid starting point for the routine analysis and quality control of this important heterocyclic compound.
References
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
FooDB. Showing Compound Pyrazine (FDB012468). [Link]
-
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. Pyrazine, 2-chloro-3-methyl-. [Link]
Sources
The Synthetic Chemist's Guide to Pyrazinone Diversification: Protocols for Analog Synthesis from 5-chloro-3-methylpyrazin-2(1H)-one
Introduction: The Pyrazinone Scaffold in Modern Drug Discovery
The 2(1H)-pyrazinone core is a privileged heterocyclic motif, frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid framework for the defined orientation of substituents, make it an attractive scaffold for medicinal chemists. The pyrazinone nucleus is a key component in molecules targeting a wide range of diseases, from infectious diseases to oncology.[3][4] The strategic functionalization of this core structure is paramount for modulating pharmacological properties and developing novel therapeutic candidates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for synthesizing a variety of analogs starting from the readily accessible building block, 5-chloro-3-methylpyrazin-2(1H)-one. We will delve into the mechanistic rationale and provide detailed, field-proven protocols for three powerful synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. These methods offer a robust toolkit for introducing a wide range of chemical diversity at the C5-position of the pyrazinone ring, enabling extensive structure-activity relationship (SAR) studies.
Core Synthetic Strategies: An Overview
The chlorine atom at the C5-position of this compound is the linchpin for diversification. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen atoms, making it susceptible to several types of transformations.[5][6] The primary synthetic routes we will explore are:
-
Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the chloride by a nucleophile. This is often the most straightforward method for introducing heteroatom linkages (N, O, S).
-
Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups.[7]
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, offering a broader scope for amine coupling partners than traditional SNAr.[8][9]
The choice of method will depend on the desired analog and the nature of the substituent to be introduced. The following sections will provide detailed protocols for each of these key reactions.
Protocol I: Nucleophilic Aromatic Substitution (SNAr) for C-N and C-S Bond Formation
The SNAr reaction is a powerful and often metal-free method for functionalizing electron-deficient aromatic and heteroaromatic systems.[10][11] The pyrazinone ring is sufficiently electron-deficient to undergo SNAr with a variety of strong nucleophiles. This protocol provides a general procedure for the reaction of this compound with primary and secondary amines, as well as thiols.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.[12]
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For less reactive amines, a stronger base like sodium hydride (NaH) may be required to pre-form the nucleophile.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, which includes the temporary disruption of the aromatic system.[5]
Detailed Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired amine or thiol nucleophile (1.2 - 2.0 eq) to the flask.
-
Add the base (2.0 - 3.0 eq). For solid bases like K₂CO₃, ensure it is finely powdered.
-
Add the anhydrous polar aprotic solvent (e.g., DMF, DMSO) to achieve a concentration of 0.1-0.5 M with respect to the starting pyrazinone.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 100 | 6 | 85 |
| 2 | Morpholine | DIPEA | DMSO | 110 | 8 | 82 |
| 3 | Benzylamine | K₂CO₃ | DMF | 90 | 12 | 75 |
| 4 | Thiophenol | K₂CO₃ | DMF | 80 | 4 | 92 |
Visualization: SNAr Workflow
Caption: Workflow for SNAr reactions.
Protocol II: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[7][13] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers excellent functional group tolerance and is highly reliable for creating biaryl and vinyl-substituted pyrazinones.[14]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(dppf)Cl₂ or Pd(OAc)₂ is used, which is reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or SPhos promote the key steps of oxidative addition and reductive elimination.[15]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[13]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly employed. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Detailed Step-by-Step Methodology:
-
To an oven-dried Schlenk tube or vial, add this compound (1.0 eq), the aryl- or vinylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, an additional ligand.
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Place the reaction in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Representative Suzuki-Miyaura Reactions
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 91 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 95 | 16 | 78 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DME/H₂O | 85 | 8 | 72 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles [chooser.crossref.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Some Reactions of 3-Methyl-2-pyrazolin-4,5-dione | Semantic Scholar [semanticscholar.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-3-methylpyrazin-2(1H)-one
Welcome to the dedicated technical support guide for the synthesis of 5-chloro-3-methylpyrazin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This guide is built upon established chemical principles and field-tested insights to ensure you can proceed with confidence and scientific rigor.
Overview of Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective pathway involves the cyclization of an appropriate acyclic precursor to form the 3-methylpyrazin-2(1H)-one core, followed by a selective chlorination step. The pyrazinone ring system is a valuable scaffold in medicinal chemistry, making this a key synthetic intermediate.[1][2]
The general synthetic approach is illustrated below:
Caption: General two-step synthesis pathway for this compound.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield of 3-Methylpyrazin-2(1H)-one (Cyclization Step)
Q: My initial cyclization reaction to form the pyrazinone core is consistently yielding less than 40%. TLC analysis shows multiple side products and unreacted starting material. What are the likely causes and how can I improve the yield?
A: Low yields in this step are common and typically stem from three primary factors: self-condensation of the α-amino ketone, improper reaction conditions, or moisture contamination.[3][4]
-
Causality: The α-amino ketone starting material is prone to self-condensation, forming a dihydropyrazine byproduct, which reduces the amount of ketone available for the desired reaction.[1][3][4] This side reaction is often accelerated by elevated temperatures or incorrect pH.
-
Troubleshooting Steps & Solutions:
-
Control of Reagent Addition: Add the acylating agent (e.g., α-ketoacyl halide) to the α-amino ketone solution slowly and at a reduced temperature (0-5 °C). This minimizes the concentration of free amino ketone at any given time, thus suppressing the self-condensation side reaction.
-
Solvent and Base Selection: Ensure you are using an appropriate, dry, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). The choice of base is also critical. A non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) is recommended to scavenge the acid byproduct without promoting side reactions.
-
Moisture Control: The presence of water can lead to the hydrolysis of the acylating agent and contribute to other side reactions. All glassware should be oven-dried, and reagents should be handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction may indicate that a longer reaction time or a slight increase in temperature is necessary after the initial addition phase.[5]
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Temperature | Room Temperature | 0 °C to RT | Minimizes self-condensation of the amino ketone. |
| Solvent | Methanol | Anhydrous DCM or THF | Prevents hydrolysis of the acylating agent. |
| Base | Triethylamine (TEA) | DIPEA | Less nucleophilic, reducing unwanted side reactions. |
| Atmosphere | Ambient | Inert (N₂ or Ar) | Prevents moisture contamination. |
Issue 2: Inefficient or Non-Selective Chlorination
Q: During the chlorination of 3-methylpyrazin-2(1H)-one, I am observing a mixture of the desired 5-chloro product, dichlorinated byproducts, and a significant amount of unreacted starting material. How can I achieve higher selectivity and conversion?
A: Achieving selective chlorination on the pyrazinone ring requires a careful balance of the chlorinating agent's reactivity, temperature, and reaction time.
-
Causality: The pyrazinone ring has multiple sites susceptible to electrophilic attack. Overly harsh conditions (e.g., high temperature, excess chlorinating agent) can lead to dichlorination or other side reactions. Insufficiently reactive conditions will result in a stalled or incomplete reaction.[6]
-
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for the chlorination of 3-methylpyrazin-2(1H)-one.
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. Thionyl chloride (SOCl₂) can also be used, sometimes with a catalytic amount of Dimethylformamide (DMF), which may offer milder reaction conditions.
-
Stoichiometry is Key: Use a slight excess of the chlorinating agent, typically 1.05 to 1.1 equivalents. A large excess will significantly increase the formation of dichlorinated and other byproducts.
-
Temperature Control: The reaction should be performed at a controlled temperature, typically between 80-90°C.[7] Temperatures that are too high will favor over-chlorination, while temperatures that are too low will result in an incomplete reaction.[8]
-
Reaction Monitoring: The progress of the reaction should be monitored every 1-2 hours using a suitable analytical technique (TLC, GC-MS, or LC-MS). The reaction is typically complete within 3-6 hours. Over-extending the reaction time can lead to the formation of degradation products.[9]
Issue 3: Difficulty in Product Purification
Q: After quenching the chlorination reaction, I am struggling to isolate the pure this compound. The crude product is an oily residue and column chromatography is providing poor separation.
A: Purification challenges often arise from the work-up procedure and the physical properties of the product and byproducts.
-
Causality: The product and structurally similar byproducts may have very close polarities, making chromatographic separation difficult. Additionally, residual acidic reagents from the chlorination step can complicate extraction and purification.
-
Self-Validating Protocol for Work-up and Purification:
-
Thorough Quenching: After the reaction is complete, cool the reaction mixture to room temperature and then slowly pour it over crushed ice. This will hydrolyze the excess chlorinating agent. CAUTION: This is a highly exothermic process and should be done slowly in a well-ventilated fume hood.
-
Neutralization: Carefully neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8. This step is crucial for ensuring the product can be efficiently extracted into an organic solvent.
-
Extraction: Extract the aqueous layer multiple times (3x) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization as a First-Pass Purification: Before resorting to chromatography, attempt to recrystallize the crude product from a suitable solvent system. A mixture of ethyl acetate and hexanes or isopropanol is often effective.[10] This can significantly improve purity and may even yield the final product in sufficient quality.
-
Optimized Chromatography: If chromatography is necessary, use a high-resolution silica gel and a shallow gradient of a solvent system like hexanes/ethyl acetate. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and slowly increase the polarity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A1: For both the cyclization and chlorination steps, Thin Layer Chromatography (TLC) is an effective and rapid method. Use a mobile phase that provides good separation of the starting material and product (e.g., 50% Ethyl Acetate in Hexanes). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise, quantitative monitoring, especially during optimization, LC-MS is the preferred method.
Q2: Are there any specific safety precautions I should be aware of? A2: Yes. Chlorinating agents like POCl₃ and SOCl₂ are highly corrosive and react violently with water.[11] Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching process is highly exothermic and releases HCl gas; ensure it is done slowly and with adequate ventilation.
Q3: Can this synthesis be scaled up? What are the main considerations? A3: Yes, this synthesis can be scaled up. The primary consideration for scale-up is heat management, especially during the chlorination and quenching steps. On a larger scale, the reaction should be conducted in a jacketed reactor to allow for precise temperature control. The rate of addition of reagents must be carefully controlled to prevent thermal runaway.
Q4: My final product is slightly off-white or yellow. Is this normal, and how can I decolorize it? A4: A slight off-white or pale-yellow color is common. If high purity is required, this can often be remedied by a charcoal treatment. Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat gently for 15-20 minutes, and then filter through a pad of celite. Recrystallization after the charcoal treatment should yield a white crystalline solid.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methylpyrazin-2(1H)-one
-
To a solution of the starting α-amino ketone (1.0 eq) in anhydrous DCM (10 mL per 1 g of ketone) in an oven-dried, three-neck flask under an argon atmosphere, add DIPEA (1.5 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of the α-ketoacyl halide (1.1 eq) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-methylpyrazin-2(1H)-one.
Protocol 2: Synthesis of this compound
-
In a fume hood, charge a flask equipped with a reflux condenser and a magnetic stirrer with 3-methylpyrazin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 1.1 eq).
-
Heat the reaction mixture to 85°C and maintain for 4 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
In a separate, larger flask, prepare a beaker of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralize the resulting solution to pH 7-8 by the slow addition of saturated NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford the final product.
References
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available from: [Link]
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. Available from: [Link]
- Preparation of 2-chloro-5-methylpyridine.Google Patents.
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).Google Patents.
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available from: [Link]
-
Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. Available from: [Link]
-
Help with Low Yield Synthesis. Reddit. Available from: [Link]
- Method for chlorination of methylated aromatic compounds.Google Patents.
-
2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Available from: [Link]
-
SAFETY OF CHLORINATION REACTIONS. IChemE. Available from: [Link]
-
Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science. Available from: [Link]
-
A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. Available from: [Link]
-
Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. Available from: [Link]
-
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. Available from: [Link]
-
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. Available from: [Link]
- Method of side-chain chlorination of 2-chloro-methylpyridine.Google Patents.
Sources
- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 7. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 8. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 11. icheme.org [icheme.org]
Technical Support Center: Synthesis of 5-chloro-3-methylpyrazin-2(1H)-one
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-chloro-3-methylpyrazin-2(1H)-one. As a critical intermediate in pharmaceutical development, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products. Our approach is rooted in mechanistic understanding to empower you to diagnose and solve challenges in your own laboratory settings.
Core Synthesis Pathway: An Overview
The most common and scalable synthesis of this compound involves a two-step process. First, a condensation reaction between an alanine derivative (e.g., L-alaninamide hydrochloride) and a 1,2-dicarbonyl compound (e.g., glyoxal) forms the heterocyclic core, 3-methylpyrazin-2(1H)-one. This intermediate is then subjected to chlorination, typically using a reagent like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃), to yield the final product.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific issues encountered during synthesis, presented in a question-and-answer format.
Q1: My mass spectrometry and NMR data show an unexpected dichlorinated species. What is it and how can I prevent its formation?
Answer: This is one of the most common issues. The impurity is almost certainly 3,5-dichloro-2-methylpyrazine or 5,6-dichloro-3-methylpyrazin-2(1H)-one , arising from over-chlorination of the pyrazinone ring.
Causality & Mechanism: The pyrazinone ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. After the desired chlorination at the C5 position, the ring can still be sufficiently activated for a second chlorination event, particularly at the C6 position. This is exacerbated by:
-
Excess Chlorinating Agent: Using a significant excess of SO₂Cl₂ or POCl₃ dramatically increases the likelihood of a second chlorination.
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy needed for the less favorable second substitution.[1]
-
Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material is consumed provides more opportunity for the desired product to be converted into the dichlorinated side product.
Caption: Formation of the dichlorinated side product from the desired product.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Start with 1.0-1.2 equivalents and monitor the reaction progress closely by TLC or LC-MS.
-
Temperature Management: Maintain the lowest effective temperature for the reaction. Run initial trials at 0°C or room temperature before cautiously increasing the temperature if the reaction is too sluggish.
-
Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress and quench it promptly upon consumption of the 3-methylpyrazin-2(1H)-one starting material.
-
Controlled Addition: Add the chlorinating agent dropwise to the reaction mixture at a low temperature to avoid localized areas of high concentration and temperature spikes.[2]
Q2: My reaction is incomplete, and I'm isolating a mixture of the starting material, 3-methylpyrazin-2(1H)-one, and my desired product. What's going wrong?
Answer: Incomplete chlorination can stem from several factors related to reagent purity, reaction conditions, and the nature of the reaction itself.
Causality & Mechanism:
-
Inactive Reagents: The chlorinating agent (SO₂Cl₂ or POCl₃) can degrade upon exposure to moisture. If the reagent is old or has been improperly stored, its effective concentration will be lower than expected.
-
Insufficient Temperature/Time: The reaction may require more thermal energy or time to go to completion. Pyrazinones can be deactivated towards electrophilic substitution, making the reaction inherently slow under certain conditions.
-
Basic Quenching: During workup, if a basic solution (like sodium bicarbonate) is used, any unreacted chlorinating agent will be rapidly neutralized, halting the reaction.
-
Formation of HCl: The chlorination reaction produces HCl as a byproduct. In some cases, the starting pyrazinone can be protonated by the generated HCl, which deactivates the ring towards further electrophilic attack.[3]
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of the chlorinating agent or titrate an older bottle to determine its purity.
-
Optimize Conditions: Systematically increase the reaction temperature in small increments (e.g., from 50°C to 70°C) or extend the reaction time, while carefully monitoring for the formation of the dichlorinated side product.[4]
-
Consider a Catalyst: For stubborn reactions, a catalytic amount of a Lewis acid or DMF can sometimes facilitate the chlorination, though this must be done cautiously as it can also accelerate side reactions.
Q3: I'm observing an impurity that has lost the chlorine atom, corresponding to the mass of 3-methylpyrazin-2(1H)-one, but it's generated during workup or purification. How is this dehalogenation happening?
Answer: This is a known, though less common, side reaction for halogenated pyrazinones.[4] The C-Cl bond can be labile under certain conditions.
Causality & Mechanism:
-
Reductive Conditions: The presence of a reducing agent, even a mild one, can lead to hydrodehalogenation. This can be introduced unintentionally through solvents or reagents.
-
Nucleophilic Displacement: During workup with aqueous bases (e.g., NaOH), the chloro group can be displaced by a hydroxide ion to form 5-hydroxy-3-methylpyrazin-2(1H)-one. While this has a different mass, it can complicate purification.
-
Catalytic Decomposition: Traces of palladium or other hydrogenation catalysts from a previous step in a synthetic sequence can catalyze dehalogenation if a hydrogen source (e.g., alcohol solvent, water) is present.
Mitigation Strategies:
-
Careful Workup: Avoid using overly strong bases or nucleophiles during the aqueous workup. Use mild bases like NaHCO₃ and minimize contact time.
-
Inert Purification: When performing column chromatography, ensure the silica gel is neutral. Basic or acidic silica can sometimes promote degradation of sensitive compounds.
-
Scrutinize Upstream Steps: If you are using catalysts like Pd/C in a prior step, ensure they are meticulously removed before proceeding to the chlorination.
Q4: The initial cyclization to form 3-methylpyrazin-2(1H)-one is low-yielding, and I get a complex, polymeric-like mixture. What causes this?
Answer: This issue points to side reactions of the acyclic precursors before they can successfully form the desired pyrazinone ring.
Causality & Mechanism:
-
Glyoxal Self-Condensation (Cannizzaro Reaction): Under basic conditions, glyoxal can undergo a disproportionation reaction (an intramolecular Cannizzaro reaction) to yield glycolic acid.[5][6] This consumes one of your key starting materials.
-
Oligomerization: At high concentrations, the starting materials or reactive intermediates can polymerize or form oligomeric byproducts instead of undergoing the desired intramolecular cyclization.[1]
-
Incorrect pH: The condensation reaction is pH-sensitive. If the pH is too acidic, the amine of the alaninamide will be protonated, reducing its nucleophilicity. If it's too basic, the Cannizzaro reaction of glyoxal is favored.[1]
Caption: Competing reactions during the initial cyclization step.
Mitigation Strategies:
-
pH Optimization: Carefully buffer the reaction or perform a pH screen to find the optimal balance, often in the slightly basic to neutral range (pH 7-9).
-
Control Concentration: Run the reaction at a lower concentration to disfavor intermolecular oligomerization and favor the intramolecular cyclization.[1]
-
Order of Addition: Consider adding the glyoxal solution slowly to the alaninamide solution to maintain a low instantaneous concentration of the glyoxal, minimizing its self-condensation.
Summary of Potential Side Products
| Side Product | Molecular Formula | Δ Mass from Product | Common Cause | Mitigation Strategy |
| 5,6-dichloro-3-methylpyrazin-2(1H)-one | C₅H₄Cl₂N₂O | +34.45 | Excess chlorinating agent, high temperature | Control stoichiometry (1.0-1.2 eq), lower temperature, monitor reaction |
| 3-methylpyrazin-2(1H)-one | C₅H₆N₂O | -35.45 | Incomplete reaction, dehalogenation | Use fresh reagents, optimize temp/time, avoid harsh workup |
| 5-hydroxy-3-methylpyrazin-2(1H)-one | C₅H₆N₂O₂ | -17.46 | Nucleophilic substitution during basic workup | Use mild base (e.g., NaHCO₃) for workup, limit contact time |
| Oligomers/Polymers | Variable | N/A | High concentration, incorrect pH in cyclization | Run reaction at higher dilution, optimize pH (7-9) |
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to monitor the chlorination step? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time tracking. Use a solvent system that gives good separation between the starting material (more polar) and the product (less polar). For quantitative analysis and definitive identification of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q: Can I use a different chlorinating agent, like N-chlorosuccinimide (NCS)? A: While NCS is a common chlorinating agent, it is often less aggressive than SO₂Cl₂ or POCl₃. It might require a catalyst (like a Lewis acid) or harsher conditions to be effective for this substrate and may lead to a different side product profile. If you are struggling with over-chlorination, exploring NCS could be a viable, albeit potentially slower, alternative.
Q: How critical is moisture control during the chlorination reaction? A: It is absolutely critical. Reagents like SO₂Cl₂ and POCl₃ react violently with water. This not only poses a safety hazard but also decomposes your reagent, leading to incomplete reactions and the introduction of acidic impurities (HCl, H₂SO₄) that can cause other side reactions. Always use dry solvents and glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
References
- BenchChem. (2025). Managing impurities in the synthesis of substituted pyrazines.
- BenchChem. (2025). Preventing side reactions in pyrazinone synthesis.
- IChemE.
- Irie, Y., Koga, Y., Matsumoto, T., & Matsubara, K. (n.d.). o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Reaction Products of Glyoxal with Glycine.
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-chloro-3-methylpyrazin-2(1H)-one
Welcome to the technical support guide for the synthesis and optimization of 5-chloro-3-methylpyrazin-2(1H)-one. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The inherent reactivity of the pyrazinone core presents unique challenges, including regioselectivity and potential side reactions. This guide is structured to provide direct, actionable solutions to common issues encountered during synthesis, empowering you to streamline your experimental workflow and achieve high-yield, high-purity results.
Section 1: Synthesis Overview & Key Parameters
The most common and adaptable route to substituted 2(1H)-pyrazinones involves the cyclocondensation of an α-amino acid amide with a 1,2-dicarbonyl compound, followed by subsequent functionalization.[3] For the synthesis of this compound, a robust strategy involves the direct chlorination of the precursor, 3-methylpyrazin-2(1H)-one. This approach offers better control over the final product's regiochemistry compared to starting with chlorinated precursors.
The key transformation is the electrophilic substitution on the pyrazinone ring. The choice of chlorinating agent, solvent, and temperature are critical parameters that dictate the success of the reaction.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is very low, or I'm recovering only my starting material, 3-methylpyrazin-2(1H)-one. What are the likely causes?
Answer: This is a common issue often related to insufficient activation or improper reaction conditions. Let's break down the potential causes:
-
Choice of Chlorinating Agent: Milder agents like N-chlorosuccinimide (NCS) may require an acid catalyst or higher temperatures to achieve sufficient reactivity. More potent agents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) are often more effective but can lead to side products if not controlled. In our experience, NCS in a polar aprotic solvent like DMF or acetonitrile is a good starting point due to its ease of handling.
-
Reaction Temperature: Electrophilic chlorination of the pyrazinone ring requires overcoming an activation energy barrier. If the temperature is too low, the reaction rate will be negligible. Conversely, excessive heat can lead to decomposition and the formation of tar-like byproducts. We recommend starting the reaction at room temperature and gradually increasing the heat to 50-70 °C while monitoring via TLC.[3]
-
Stoichiometry: Ensure you are using a slight excess of the chlorinating agent. A common starting point is 1.1 to 1.3 equivalents of NCS. Using a stoichiometric amount may result in incomplete conversion, especially if any reagent degrades due to moisture.[4]
-
Moisture Contamination: Water in the reaction can consume the chlorinating agent and inhibit the reaction. Always use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I've isolated a product, but my NMR spectrum shows a mixture of isomers. How can I improve the regioselectivity for the 5-chloro product?
Answer: The formation of regioisomers (e.g., 6-chloro-3-methylpyrazin-2(1H)-one) is a significant challenge. The electronic nature of the pyrazinone ring influences the site of electrophilic attack. Here's how to favor the desired 5-chloro isomer:
-
Kinetic vs. Thermodynamic Control: The reaction can produce different isomers depending on whether it's under kinetic (lower temperature, shorter time) or thermodynamic (higher temperature, longer time) control. Experiment with temperature; running the reaction at a consistently controlled, lower temperature (e.g., 25-40 °C) for a longer duration may favor the formation of a single isomer.
-
Solvent Effects: The solvent can influence the stability of the reaction intermediates. Non-polar solvents might favor one isomer, while polar solvents favor another. A solvent screen is advisable. Consider comparing results from solvents like dichloromethane (DCM), acetonitrile, and 1,4-dioxane.
-
Steric Hindrance: The methyl group at the 3-position provides some steric hindrance that should inherently favor substitution at the 5-position over the 6-position. If you are still seeing the 6-chloro isomer, it points towards a highly reactive chlorinating species that is less selective. Consider using a bulkier chlorinating source or adding a Lewis acid that might coordinate with the pyrazinone nitrogens to direct the substitution.
Question 3: My mass spectrometry results show a significant peak corresponding to the dehalogenated product, 3-methylpyrazin-2(1H)-one, even after work-up. What is happening?
Answer: This indicates a dehalogenation side reaction. This is a known issue in the synthesis of halogenated heterocycles.[3]
-
Probable Cause: Dehalogenation can occur if the reaction mixture contains a reducing agent or during a work-up with certain reagents. For instance, using a quenching agent like sodium bisulfite to destroy excess chlorinating agent can sometimes lead to the reduction of the C-Cl bond.
-
Preventative Measures:
-
Careful Quenching: Quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution instead of a strong reducing agent.
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after full conversion of the starting material is observed. Over-running the reaction can sometimes promote side reactions.[3]
-
Purification Conditions: During purification (e.g., column chromatography), avoid overly acidic or basic conditions on the silica gel, which can sometimes catalyze the removal of the halogen.
-
Caption: A decision tree for troubleshooting low reaction yield.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 50% Ethyl Acetate in Hexane. The starting material, 3-methylpyrazin-2(1H)-one, is relatively polar. The chlorinated product will be slightly less polar and should have a higher Rf value. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal to track the disappearance of the starting material mass peak and the appearance of the product mass peak.
Q: What are the expected spectroscopic signatures for this compound? A: While you must confirm with your own data, you can expect the following:
-
¹H NMR: You should see a singlet for the methyl (CH₃) group around δ 2.3-2.5 ppm and a singlet for the remaining ring proton (C6-H) around δ 7.0-7.5 ppm. The NH proton will likely be a broad singlet.
-
¹³C NMR: Expect signals for the methyl carbon, the four aromatic/olefinic carbons, and the carbonyl carbon (C=O) which will be the most downfield.
-
Mass Spec (MS): The key feature is the isotopic pattern for chlorine. You will see two peaks for the molecular ion [M]+ and [M+2]+ in an approximate 3:1 ratio, which is characteristic of a single chlorine atom. For C₅H₅ClN₂O, the expected mass is ~144.5 g/mol .[5]
Q: Are there any specific safety precautions for this reaction? A: Yes. Chlorinating agents like sulfuryl chloride and phosphorus oxychloride are highly corrosive, toxic, and react violently with water. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be quenched carefully to manage any off-gassing.
Section 4: Optimized Experimental Protocol
This protocol is a robust starting point. Optimization may be required based on your specific lab conditions and reagent purity.
Objective: To synthesize this compound from 3-methylpyrazin-2(1H)-one.
Materials:
-
3-methylpyrazin-2(1H)-one (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Anhydrous Acetonitrile (or DMF)
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylpyrazin-2(1H)-one (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of starting material). Stir until all solid has dissolved.
-
Inert Atmosphere: Flush the system with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: In a single portion, add N-chlorosuccinimide (1.2 eq) to the stirred solution at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress every 30 minutes by TLC (50% EtOAc/Hexane). The reaction is typically complete within 2-4 hours.
-
Cooling & Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an equal volume of cold, saturated sodium bicarbonate solution to quench the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.
| Parameter | Recommended Value/Range | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Good balance of reactivity and handling safety. |
| Equivalents of NCS | 1.1 - 1.3 | Ensures complete conversion without excessive side reactions. |
| Solvent | Anhydrous Acetonitrile/DMF | Polar aprotic solvent aids in dissolving reagents and intermediates. |
| Temperature | 50 - 70 °C | Provides sufficient energy for reaction without causing decomposition.[3] |
| Reaction Time | 2 - 6 hours | Typical duration; must be monitored by TLC/LC-MS. |
| Work-up Quench | Sat. NaHCO₃ (aq.) | Neutralizes any acid byproducts and destroys excess NCS safely. |
Section 5: References
-
BenchChem. (2025). Preventing side reactions in pyrazinone synthesis. Available at:
-
Al-Zahrani, F. A., et al. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-.... MDPI. Available at:
-
ChemicalBook. (2018). 5-chloro-N-methylpyrazin-2-amine synthesis. Available at:
-
MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Available at:
-
ResearchGate. (n.d.). Synthetic 2(1H)-pyrazinones with pharmacological activity. Available at:
-
MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available at:
-
ACS Central Science. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. Available at:
-
Alfa Chemistry. (n.d.). CAS 89283-33-0 3-chloro-5-methylpyrazin-2(1H)-one. Available at:
Sources
Technical Support Center: Stability and Degradation of 5-Chloro-3-methylpyrazin-2(1H)-one
Welcome to the technical support center for 5-chloro-3-methylpyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting assistance for experiments involving this compound. Here, we will delve into the stability of this compound under various stress conditions and offer practical guidance in a question-and-answer format to address common challenges you may encounter.
Introduction
This compound is a heterocyclic compound with a pyrazinone core, a class of molecules that are of significant interest in medicinal chemistry. The presence of a chlorine atom and a methyl group on the pyrazinone ring influences its chemical properties, including its stability. Understanding the degradation pathways of this molecule is crucial for the development of stable pharmaceutical formulations and for accurately interpreting analytical results.[1]
This guide will walk you through the potential degradation of this compound under hydrolytic, oxidative, and photolytic stress, based on established chemical principles and data from related compounds.
Hydrolytic Degradation
Question 1: My solution of this compound is showing a new peak in the HPLC analysis after being stored in an aqueous buffer. What could be the cause?
Answer: The appearance of a new peak upon storage in an aqueous solution, especially under acidic or basic conditions, strongly suggests hydrolytic degradation. The pyrazinone ring itself is relatively stable, but the chloro substituent at the 5-position is a potential site for nucleophilic substitution by water or hydroxide ions.
The most probable degradation pathway is the hydrolysis of the C-Cl bond to yield 5-hydroxy-3-methylpyrazin-2(1H)-one. The rate of this hydrolysis is expected to be pH-dependent, likely being accelerated at higher pH due to the increased concentration of the hydroxide nucleophile.
A similar hydrolysis has been reported for a related compound, methyl 5-chloropyrazine-2-carboxylate, where the chloro group can be substituted.[2] While the ester hydrolysis was the focus of that study, it highlights the reactivity of the chloro-substituted pyrazine ring.
Troubleshooting Guide: Investigating Hydrolytic Degradation
I'm observing unexpected peaks in my chromatogram that I suspect are due to hydrolysis. How can I confirm this and characterize the degradants?
To confirm and characterize hydrolytic degradants, a forced degradation study is the recommended approach.[1][3] This involves intentionally exposing your compound to acidic and basic conditions to accelerate the degradation process.
Experimental Protocol: Forced Hydrolysis Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., 2, 4, 8, and 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize the acidic and basic samples, and analyze by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS).
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control sample (your compound in the mobile phase).
-
The peak for this compound should decrease in area over time in the stressed samples.
-
New peaks that increase in area over time are your degradation products.
-
Use the mass spectrometer to determine the molecular weight of the degradation products. A mass corresponding to the replacement of Cl with OH would confirm the formation of 5-hydroxy-3-methylpyrazin-2(1H)-one.
-
Table 1: Example Data from a Forced Hydrolysis Study
| Stress Condition | Time (hours) | This compound (% remaining) | Degradation Product 1 (% area) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 8 | 95 | 5 | |
| 24 | 88 | 12 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 |
| 8 | 75 | 25 | |
| 24 | 55 | 45 |
This is hypothetical data for illustrative purposes.
Oxidative Degradation
Question 2: I am using hydrogen peroxide in a subsequent reaction step, and I'm noticing a loss of my starting material, this compound. Is it susceptible to oxidation?
Answer: Yes, pyrazinone derivatives can be susceptible to oxidative degradation. The nitrogen atoms in the pyrazinone ring are potential sites for oxidation, which can lead to the formation of N-oxides. The methyl group attached to the ring could also be oxidized to a hydroxymethyl or carboxylic acid group under strong oxidative conditions.
Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) are essential to determine the oxidative stability of your compound.[1]
Troubleshooting Guide: Assessing Oxidative Stability
How can I determine the oxidative degradation products of my compound?
A forced oxidation study will help you identify the potential oxidative degradants.
Experimental Protocol: Forced Oxidation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Stress Condition: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of 100 µg/mL.
-
Incubation: Keep the solution at room temperature and monitor at various time points (e.g., 2, 8, 24 hours).
-
Sample Analysis: Analyze the samples directly by LC-MS.
-
Data Interpretation: Look for new peaks in the chromatogram and analyze their mass-to-charge ratio (m/z) in the mass spectrum. An increase of 16 amu would suggest the formation of an N-oxide or a hydroxylated product.
Photolytic Degradation
Question 3: My solid compound has changed color slightly after being left on the lab bench. Could it be degrading due to light exposure?
Answer: A change in the physical appearance of your compound, such as color, upon exposure to light is a strong indicator of photolytic degradation. Many heterocyclic compounds are known to be sensitive to light, particularly UV radiation.[4][5] Photodegradation can lead to a variety of reactions, including dimerization, rearrangement, or cleavage of the ring. For chloro-substituted aromatic compounds, photodechlorination is also a possible degradation pathway.[5][6]
It is crucial to protect this compound from light, especially if it is being used in a formulation that will be exposed to light during its shelf life.[7]
Troubleshooting Guide: Evaluating Photostability
My experimental results are inconsistent, and I suspect my compound is degrading due to light exposure in the lab. How can I test for this?
A photostability study is necessary to understand the effect of light on your compound. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B).[1]
Experimental Protocol: Photostability Study
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a transparent container.
-
Solution State: Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent in a quartz cuvette or other transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a controlled light source that provides both cool white fluorescent and near-UV light. A photostability chamber is ideal for this purpose. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[1]
-
Sample Analysis: Analyze the light-exposed and dark control samples at appropriate time intervals using a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (LC-PDA-MS).
-
Data Interpretation:
-
Compare the chromatograms of the light-exposed samples to the dark controls.
-
A significant decrease in the parent peak and the appearance of new peaks in the light-exposed sample indicate photodegradation.
-
The PDA detector can provide UV spectra of the degradation products, which can help in their initial characterization.
-
The mass spectrometer will provide the molecular weights of the photoproducts, which is crucial for their identification.
-
Visualization of Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Analytical Methodologies
Question 4: What is the best analytical method to monitor the stability of this compound and its degradation products?
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for separating the parent compound from its degradation products.[8] To be considered "stability-indicating," the method must be able to resolve the parent peak from all significant degradation product peaks and any process-related impurities.
For the identification of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is essential. LC-MS provides molecular weight information, which is the first step in structure elucidation. For definitive structural confirmation of a major degradant, it may be necessary to isolate the compound using preparative HPLC and then perform Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic analyses.[9]
Recommended Analytical Techniques:
-
HPLC with UV/PDA Detection: For routine purity testing and quantification. A reversed-phase C18 column is often a good starting point.
-
LC-MS/MS: For the identification of degradation products by determining their molecular weights and fragmentation patterns.
-
Preparative HPLC: For the isolation of sufficient quantities of degradation products for further characterization.
-
NMR Spectroscopy: For the definitive structural elucidation of isolated degradation products.
Summary and Recommendations
The stability of this compound is a critical factor in its handling, storage, and application. Based on its chemical structure, it is prudent to assume potential susceptibility to hydrolytic, oxidative, and photolytic degradation.
Key Recommendations:
-
Storage: Store this compound in a cool, dry place, protected from light. For solutions, use of amber vials and storage at low temperatures is recommended.
-
Experimental Design: When designing experiments, consider the potential for degradation. Use freshly prepared solutions and avoid prolonged exposure to harsh conditions (extreme pH, strong oxidants, or direct light) unless it is part of a controlled study.
-
Analytical Monitoring: Employ a validated, stability-indicating HPLC method to monitor the purity of your compound throughout your experiments.
-
Forced Degradation Studies: If you are developing a formulation or need to understand the intrinsic stability of the molecule, performing comprehensive forced degradation studies is highly recommended.[1][3][10]
By understanding the potential degradation pathways and implementing appropriate handling and analytical strategies, you can ensure the integrity of your experimental results and the quality of your research.
References
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. [Link]
- Gallardo, C., et al. (2015). Forced degradation studies of a new antimalarial hybrid, 8-((3-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)propyl)oxy)-2-methylquinoline. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.
- Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- MedCrave Online. (2016).
- Li, Y., & Becker, G. W. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResearchGate. (n.d.).
- MDPI. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
- CP Lab Chemicals. (n.d.). 5-chloro-3-methylpyrazin-2-amine, min 97%, 1 gram.
- BLDpharm. (n.d.). This compound.
- ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
- Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC - NIH.
- ResearchGate. (n.d.). Photodegradation study of some triazine-type herbicides.
- OPUS
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- ChemicalBook. (n.d.). 5-chloro-N-methylpyrazin-2-amine synthesis.
- MDPI. (2017). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
- ChemicalBook. (n.d.). 2-CHLORO-3-METHYLPYRAZINE CAS#: 95-58-9.
- NTU Journal of Pure Sciences. (2022).
- RSC Publishing. (2010). Analytical Methods.
- Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC - NIH.
- ResearchGate. (n.d.). Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2.
- ResearchGate. (n.d.). (PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols.
- UNODC. (n.d.).
- Achmem. (n.d.). 5-Chloro-1-methylpyrazin-2(1H)-one.
- ECHEMI. (n.d.).
- Achmem. (n.d.). 5-Chloro-1-methylpyrazin-2(1H)-one.
- PubChem - NIH. (n.d.). 2-Chloro-5-methylpyrazine.
- PubChem - NIH. (n.d.). 3-chloro-5-methyl-1H-pyrazole.
- ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-methylpyrazine.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. jocpr.com [jocpr.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 10. pharmtech.com [pharmtech.com]
removing impurities from 5-chloro-3-methylpyrazin-2(1H)-one preparations
Technical Support Center: 5-Chloro-3-Methylpyrazin-2(1H)-one
A Guide to Impurity Identification and Removal for Research and Development Professionals
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Purity is paramount for the successful progression of drug discovery and development, and this document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.
Impurity Profiling: Identification and Sourcing
Effective purification begins with a thorough understanding of the potential impurities. The synthetic route to this compound, typically involving cyclization followed by chlorination, can generate several characteristic byproducts.
Question: My initial purity analysis (HPLC/LC-MS) shows several unexpected peaks. What are the most common impurities and where do they come from?
Answer:
The impurity profile of your this compound preparation is highly dependent on the specific synthetic route and reaction conditions employed. However, several common impurities are frequently encountered. Understanding their origin is the first step toward selecting an appropriate purification strategy.
-
Unreacted Starting Materials: The most straightforward impurities are residual starting materials. For instance, if the synthesis involves the chlorination of 3-methylpyrazin-2(1H)-one, any unreacted material will be a primary impurity.
-
Over-chlorinated and Isomeric Byproducts: The chlorination step can sometimes lead to the formation of di-chlorinated species or isomers where the chlorine atom is at a different position on the pyrazine ring. These are often generated by harsh reaction conditions or an excess of the chlorinating agent.[1][2]
-
Hydrolysis Product (5-hydroxy-3-methylpyrazin-2(1H)-one): The chloro group on the pyrazinone ring is susceptible to hydrolysis, particularly in the presence of water or hydroxide ions, which can occur during aqueous workups or if the reaction is not performed under anhydrous conditions.[3][4] This results in the formation of the corresponding hydroxy derivative, which can be challenging to separate due to its similar polarity.
-
Solvent Adducts and Residual Solvents: Depending on the solvents used in the reaction and purification, residual solvents (e.g., DMF, acetonitrile, ethyl acetate) can be present. In some cases, reactive solvents may form adducts with the product or intermediates.
Below is a summary of common impurities and their typical analytical signatures:
| Impurity Name | Structure | Common Source | Typical Analytical Signature (vs. Product) |
| 3-Methylpyrazin-2(1H)-one | Precursor | Incomplete chlorination | Earlier eluting peak in Reverse Phase HPLC; Lower m/z in MS |
| 5-Hydroxy-3-methylpyrazin-2(1H)-one | Hydrolysis | Aqueous workup; moisture | More polar; Earlier eluting peak in RP-HPLC; Lower m/z in MS |
| Dichloro-3-methylpyrazin-2(1H)-one | Byproduct | Over-chlorination | Later eluting peak in RP-HPLC; Higher m/z in MS |
Workflow for Impurity Identification
To effectively troubleshoot, a logical workflow for identifying unknown peaks is essential. This typically involves a combination of chromatographic and spectroscopic techniques.
Caption: A typical workflow for identifying unknown impurities.
Troubleshooting Guide & Purification Protocols
This section addresses specific purification challenges in a question-and-answer format, providing both the rationale and step-by-step protocols.
Issue 1: Removing the Precursor, 3-Methylpyrazin-2(1H)-one
Question: My HPLC analysis shows a significant peak for the unchlorinated precursor, 3-methylpyrazin-2(1H)-one. Recrystallization isn't separating it effectively. What should I do?
Answer:
Co-crystallization of the starting material with the product is a common issue when they share a similar structural backbone. While a carefully optimized recrystallization might work, a more robust method is flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase. The chloro-substituent makes your desired product slightly less polar than the starting material.
Protocol: Flash Column Chromatography
-
Slurry Preparation: Dry-load your crude product onto a small amount of silica gel (1-2 times the weight of your crude material). This is done by dissolving the product in a minimal amount of a polar solvent (like methanol or acetone), adding the silica, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained. This generally provides better separation than wet-loading.
-
Column Packing: Pack a glass column with silica gel (typically 50-100 times the weight of your crude material) using your starting eluent (e.g., 100% hexanes or a low-polarity mixture).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Start with a low-polarity mobile phase (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution). The less polar product, this compound, should elute before the more polar precursor.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify which contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 2: Removing the Hydrolysis Impurity, 5-Hydroxy-3-methylpyrazin-2(1H)-one
Question: I have a persistent, more polar impurity that I suspect is the hydrolysis product. How can I remove it?
Answer:
The hydrolysis product, 5-hydroxy-3-methylpyrazin-2(1H)-one, is significantly more polar and has an acidic proton on the hydroxyl group. This provides two excellent handles for purification that are distinct from your desired product: recrystallization from a specific solvent system or an acid-base extraction.
Protocol 1: Optimized Recrystallization
The key to a successful recrystallization is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or lower temperatures, while the impurity remains soluble at low temperatures.
Solvent Screening Guide:
| Solvent/System | Rationale | Procedure |
| Isopropanol (IPA) / Water | The product is likely less soluble in water than the more polar hydroxy impurity. IPA provides good initial solubility. | Dissolve the crude material in a minimal amount of hot IPA. Add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot IPA to clarify, then allow to cool slowly. |
| Ethyl Acetate / Hexanes | A classic non-polar/polar solvent mixture.[5] | Dissolve the crude material in a minimal amount of hot ethyl acetate. Slowly add hexanes until turbidity persists. Heat to re-dissolve, then cool slowly. |
| Toluene | Aromatic solvents can sometimes offer different selectivity for crystallization. | Dissolve in minimal hot toluene and allow to cool. |
Protocol 2: Acid-Base Extraction
This method leverages the acidic nature of the phenolic hydroxyl group on the impurity. The impurity can be deprotonated with a mild base and extracted into an aqueous layer, leaving the neutral product in the organic phase.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution. Repeat the wash 2-3 times. The basic aqueous layer will extract the acidic hydroxy impurity.
-
Back-Extraction (Optional): To confirm the impurity was removed, you can combine the aqueous layers, re-acidify with dilute HCl, and extract with ethyl acetate to recover the impurity for analysis.
-
Final Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is a standard HPLC method for purity analysis of this compound?
A typical Reverse Phase (RP-HPLC) method would be a good starting point.[6]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Column Temperature: 30 °C
Q2: My final product is pure by HPLC but has a slight yellow tint. What could be the cause and how can I fix it?
A yellow tint often indicates the presence of trace, highly conjugated impurities or degradation products that may not be easily detected by HPLC at standard concentrations. Activating a carbon treatment is an effective method for removing colored impurities.
-
Protocol: Dissolve your purified product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (approx. 1-2% w/w of your compound). Keep the solution hot and stir for 10-15 minutes. Perform a hot filtration through a pad of celite to remove the carbon. The celite is crucial to prevent fine carbon particles from passing through the filter paper. Allow the filtrate to cool and crystallize.
Q3: How can I prevent the formation of the hydrolysis impurity during my workup?
To minimize hydrolysis, ensure your workup is performed under neutral or slightly acidic conditions. Avoid prolonged contact with strong bases. When performing extractions, use sodium bicarbonate instead of stronger bases like sodium hydroxide. Ensure all organic solvents are dried thoroughly with an anhydrous salt before concentration.
References
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. [Link]
-
Nowakowska, Z., & Zimecki, M. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. [Link]
-
Grema, et al. (2016). Chlorination of amides. Water Research, 106, 449-457. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 5-chloro-3-methylpyrazin-2(1H)-one
Welcome to the technical support center for the synthesis of 5-chloro-3-methylpyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up the synthesis of this compound from the lab bench to pilot or production scale can introduce a host of challenges that may not be apparent at a smaller scale. This section provides a question-and-answer-based guide to troubleshoot common issues.
Q1: During the chlorination of 3-methylpyrazin-2(1H)-one using phosphorus oxychloride (POCl₃), I am observing a significant amount of dark, tarry byproducts and a lower than expected yield. What is the likely cause and how can I mitigate this?
A1: The formation of dark, insoluble materials during chlorination with POCl₃ is a common issue, often exacerbated at larger scales due to localized overheating and prolonged reaction times. The primary cause is typically the decomposition of the starting material or product under harsh reaction conditions.
Root Cause Analysis:
-
Overheating: The reaction of POCl₃ with the pyrazinone is exothermic. On a larger scale, inefficient heat dissipation can lead to hot spots, promoting side reactions and decomposition.
-
Reaction with Impurities: The presence of residual water or other nucleophilic impurities in the starting material or solvent can lead to the formation of pyrophosphates and other reactive species that contribute to byproduct formation.
-
Product Instability: The chlorinated product itself may be susceptible to degradation under prolonged exposure to high temperatures and the acidic reaction medium.
Troubleshooting and Optimization Strategies:
-
Temperature Control: Implement a robust cooling system and ensure efficient stirring to maintain a consistent internal temperature. A gradual, portion-wise addition of POCl₃ can also help manage the exotherm.
-
Azeotropic Removal of Water: Before adding POCl₃, consider performing an azeotropic distillation with a suitable solvent like toluene to remove any residual moisture from the starting material and reaction vessel.
-
Use of a Co-solvent: Running the reaction in a high-boiling inert solvent can help to moderate the reaction temperature and improve solubility.[1]
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC) to avoid unnecessarily long reaction times once the conversion is complete.
Q2: The post-reaction workup involving the quenching of excess POCl₃ is proving to be hazardous and difficult to control on a larger scale. What are the best practices for safely and efficiently quenching this reagent?
A2: The quenching of excess phosphorus oxychloride is a critical and potentially hazardous step in the process. The violent and highly exothermic reaction of POCl₃ with water can lead to dangerous pressure build-up and splashing of corrosive materials.
Safe Quenching Protocol (Reverse Quench):
A "reverse quench" is the universally recommended procedure for safely neutralizing excess POCl₃. This involves slowly adding the reaction mixture to a quenching solution, ensuring that the POCl₃ is always the limiting reagent.
Recommended Quenching Solution:
-
Ice/Water: While effective, quenching with ice/water can sometimes be sluggish at low temperatures, leading to a delayed and potentially violent reaction as the mixture warms up.
-
Aqueous Base: A solution of sodium bicarbonate or sodium hydroxide can be used, but the addition must be carefully controlled to manage the exotherm and potential for gas evolution (CO₂ with bicarbonate).
-
Buffered Solution: A sodium acetate solution can provide a safer and more controlled quench by maintaining a moderate pH.
Key Safety Considerations:
-
Vigorous Stirring: Ensure the quenching vessel is equipped with a powerful overhead stirrer to promote rapid mixing and heat dissipation.
-
Temperature Monitoring: Continuously monitor the temperature of the quenching solution and have an efficient cooling system in place.
-
Slow Addition: Add the reaction mixture containing POCl₃ to the quenching solution dropwise or in a slow stream.
-
Adequate Headspace: Use a quenching vessel that is large enough to accommodate any potential foaming or splashing.
Q3: I'm facing difficulties with the crystallization and purification of the final product. The isolated solid is often off-white or yellowish and the purity is inconsistent. What are the potential causes and how can I improve the purification process?
A3: Purification challenges at scale are often due to the presence of closely related impurities that can co-crystallize with the product or inhibit crystal growth.
Potential Impurities and their Origin:
-
Unreacted Starting Material: Incomplete chlorination will leave residual 3-methylpyrazin-2(1H)-one.
-
Over-chlorinated Byproducts: Depending on the reaction conditions, dichlorinated or other polychlorinated pyrazinones may form.
-
Hydrolysis Product: The 5-chloro group can be susceptible to hydrolysis back to the 5-hydroxy derivative, especially during workup or if moisture is present.
-
Isomeric Impurities: If the starting material contains isomers, these may also be chlorinated and carry through the process.
Purification Strategies for Scale-Up:
-
Solvent Selection: A thorough solvent screen is crucial for identifying a crystallization solvent or solvent system that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving impurities in the mother liquor.
-
Activated Carbon Treatment: The use of activated carbon can be effective in removing colored impurities.[2] A small-scale trial should be conducted first to ensure the product is not significantly adsorbed.
-
Re-slurry/Wash: Washing the isolated solid with a solvent in which the product has low solubility can be an effective way to remove surface impurities.
-
pH Adjustment: The solubility of the product and impurities may be pH-dependent. Adjusting the pH of the solution before crystallization can sometimes improve selectivity.
| Purification Method | Advantages | Considerations for Scale-Up |
| Recrystallization | High purity achievable. | Solvent selection is critical; can be time and energy-intensive. |
| Activated Carbon | Effective for color removal. | Potential for product loss; requires an additional filtration step.[2] |
| Solvent Wash | Simple and quick. | Less effective for removing impurities incorporated into the crystal lattice. |
II. Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and direct method is the chlorination of 3-methylpyrazin-2(1H)-one. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction with POCl₃ often requires heating.[3][4]
Q2: What are the main safety hazards associated with the scale-up synthesis of this compound?
A2: The primary hazards are associated with the reagents used:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Inhalation of fumes can be fatal. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Chlorine Gas (if used): Highly toxic and corrosive. Requires specialized equipment for handling and scrubbing of off-gases.
-
Exothermic Reactions: The chlorination and quenching steps are highly exothermic and require careful temperature control to prevent runaways.
Q3: What analytical methods are recommended for monitoring the reaction and assessing product purity?
A3: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress, identifying byproducts, and determining the final purity of the product.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative reaction monitoring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown byproducts.
Q4: Can over-chlorination be a problem, and how can it be controlled?
A4: Yes, over-chlorination can lead to the formation of dichlorinated or other polychlorinated pyrazinones. To control this, it is important to:
-
Stoichiometry: Use the correct molar ratio of the chlorinating agent.
-
Temperature Control: Avoid excessive temperatures which can promote further chlorination.
-
Reaction Time: Monitor the reaction and stop it once the desired product is formed.
Q5: Are there any specific materials of construction that should be used for the reaction vessel at scale?
A5: Given the corrosive nature of POCl₃ and the potential for acidic byproducts, a glass-lined or Hastelloy reactor is highly recommended for large-scale synthesis to prevent corrosion and contamination of the product.
III. Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
Materials:
-
3-methylpyrazin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Sodium bicarbonate
-
Deionized water
-
Ice
Procedure:
-
Charge a clean, dry, and inerted glass-lined reactor with 3-methylpyrazin-2(1H)-one and toluene.
-
Heat the mixture to reflux and azeotropically remove any residual water.
-
Cool the reaction mixture to the desired temperature (e.g., 60-70 °C).
-
Slowly add phosphorus oxychloride to the reaction mixture while maintaining the temperature.
-
Heat the reaction mixture to reflux and monitor the progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate, appropriately sized vessel equipped with a robust stirrer and cooling system, prepare a quench solution of ice and water.
-
Slowly add the reaction mixture to the quench solution, maintaining the quench temperature below 20 °C.
-
Once the addition is complete, stir the mixture for a period to ensure complete hydrolysis of any remaining POCl₃.
-
Adjust the pH of the aqueous layer to neutral with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
IV. References
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]
-
US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents.
-
Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate. [Link]
-
CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents.
-
r"O - Googleapis.com. [Link]
-
Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Patsnap Eureka. [Link]
-
Preparation of 2-chloro-5-methylpyridine - Patent 0121320. [Link]
-
Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. [Link]
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]
-
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed. [Link]
-
Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues | Request PDF - ResearchGate. [Link]
-
Carcinogenicity of the chlorination disinfection by-product MX - PubMed. [Link]
-
CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.
-
CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents.
-
Formation of disinfection byproducts during chlorination of mixed nitrogenous compounds in swimming pools - PubMed. [Link]
-
US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents.
-
Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment - SciSpace. [Link]
-
01 Chlorination by-products (pdf) - Eurochlor. [Link]
-
US9932336B2 - Process for the preparation of apixaban and intermediates thereof - Google Patents.
-
US2346772A - Process for the manufacture of 5-chloro-quinizarin - Google Patents.
-
Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects | Periodica Polytechnica Chemical Engineering. [Link]
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]
-
Large‐Scale Synthesis | Request PDF - ResearchGate. [Link]
-
Pharmaceuticals, Large‐Scale Synthesis | Request PDF - ResearchGate. [Link]
-
Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]
-
CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2 ... - Google Patents.
-
Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - ResearchGate. [Link]
Sources
Technical Support Center: Byproduct Identification in 5-chloro-3-methylpyrazin-2(1H)-one Reactions by LC-MS
Welcome to the technical support center for identifying byproducts in the synthesis of 5-chloro-3-methylpyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction impurity profiling using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will address common challenges and provide practical, field-proven solutions to ensure the integrity of your synthesis and the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I should expect in the synthesis of this compound?
In the synthesis of halogenated pyrazinones, several side reactions can lead to the formation of various byproducts. Based on common reaction mechanisms, you should be vigilant for the following:
-
Dehalogenated Impurity: This is a frequent byproduct where the chlorine atom is replaced by a hydrogen, resulting in 3-methylpyrazin-2(1H)-one. This process, known as dehalogenation or hydrodehalogenation, can occur under various reaction conditions.[1][2]
-
Dimerization Products: Pyrazinone molecules can react with each other to form dimers. This self-condensation can be promoted by reaction conditions and the reactivity of the pyrazinone ring.[3][4]
-
Regioisomers: If your synthesis involves asymmetric precursors, the formation of regioisomers is possible. For example, if you are using an α-amino acid amide and methylglyoxal, you could potentially form the 6-methyl isomer in addition to the desired 5-methyl product, although the subsequent chlorination step might be selective.[1]
-
Starting Material Carryover and Self-Condensation: Unreacted starting materials or their self-condensation products can be present as impurities. For instance, α-amino acid amides or 1,2-dicarbonyl compounds can undergo self-condensation.[1]
-
Double Substitution Products: If a reactive site is available on the pyrazinone ring, a second nucleophilic substitution can occur, leading to undesired disubstituted byproducts.[1]
Q2: How can I quickly identify if an unknown peak in my LC-MS data is a chlorinated byproduct?
The most definitive initial indicator of a chlorinated compound in mass spectrometry is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a distinctive M+2 peak in the mass spectrum.
For a compound containing a single chlorine atom, you will observe two major peaks for the molecular ion:
-
M peak: The molecular ion containing the ³⁵Cl isotope.
-
M+2 peak: The molecular ion containing the ³⁷Cl isotope, which will have an intensity of approximately 32.5% of the M peak.[5][6]
By examining the mass spectrum of your unknown peak for this isotopic signature, you can confidently determine if it is a chlorinated species. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[6][7]
Q3: My main product peak looks broad or is tailing. Could this be a co-eluting byproduct?
Poor peak shape, such as broadening or tailing, can indeed indicate the presence of a co-eluting species.[8] While other factors like column degradation or improper mobile phase composition can also cause these issues, the possibility of a hidden impurity should be thoroughly investigated, especially in early-stage reaction analysis.[9]
To troubleshoot this, you can:
-
Modify the HPLC method: Altering the gradient, flow rate, or mobile phase composition can often resolve co-eluting peaks.[10]
-
Use a different column chemistry: An orthogonal separation mechanism (e.g., switching from a C18 to a phenyl-hexyl column) can separate compounds with similar polarities.
-
Employ 2D-LC: Two-dimensional liquid chromatography (2D-LC) provides significantly higher resolving power and is an excellent tool for separating hidden impurities from the main API peak.[9]
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your LC-MS analysis.
| Problem | Potential Cause(s) | Recommended Solutions |
| Unexpected high mass peak (approx. double the mass of the product) | Dimerization of the product or a key intermediate. | - Check the mass spectrum for the expected molecular weight of a dimer. - Tandem MS (MS/MS) can be used to fragment the high mass ion and see if it produces fragments consistent with the monomer. - Optimize reaction conditions (e.g., lower concentration, temperature) to minimize dimerization.[1][3] |
| Peak with a mass 35.45 Da less than the product | Dehalogenation of the this compound. | - Confirm the absence of the characteristic chlorine isotopic pattern for this peak. - High-resolution mass spectrometry can confirm the elemental composition. - To prevent this, consider using a less reactive halogenating agent or optimizing reaction time and temperature.[1][2] |
| Multiple peaks with the same mass but different retention times | Presence of isomers (e.g., regioisomers, stereoisomers). | - Isomers will have identical mass spectra but can often be separated by chromatography. - Optimize the HPLC method (gradient, temperature, column chemistry) to improve separation.[1][10] - If regioisomers are a possibility from the synthesis, consider using starting materials that favor the formation of the desired isomer.[1] |
| Noisy baseline or ghost peaks in the chromatogram | Contamination from solvents, glassware, or the LC-MS system itself. | - Run a blank injection (mobile phase only) to identify system-related peaks.[11] - Use high-purity, LC-MS grade solvents and additives.[8] - Ensure thorough cleaning of all glassware and sample vials. - If contamination persists, follow the instrument manufacturer's guidelines for cleaning the ion source and other components.[8][11] |
| Low sensitivity or no signal for expected byproducts | - Inappropriate ionization mode (ESI positive/negative). - Ion suppression from the matrix or mobile phase additives. - The byproduct concentration is below the limit of detection. | - Analyze the sample in both positive and negative ionization modes. Pyrazinones are generally amenable to positive mode ESI. - Reduce the concentration of non-volatile mobile phase additives like TFA or switch to a more MS-friendly alternative like formic acid.[11] - If ion suppression is suspected, dilute the sample or perform a sample cleanup (e.g., solid-phase extraction). - For trace-level impurities, a more sensitive mass spectrometer like a triple quadrupole (QqQ) may be necessary.[7] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Reaction Quenching and Work-up: After the reaction is complete, quench it appropriately (e.g., with water or a mild base). Perform a standard liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane) to isolate the organic components.
-
Solvent Evaporation: Carefully evaporate the organic solvent under reduced pressure.
-
Sample Dilution: Dissolve the crude reaction mixture residue in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and organic solvent that is compatible with your mobile phase). A typical starting concentration for LC-MS analysis is 1 mg/mL.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Further Dilution: Perform a serial dilution of the filtered sample (e.g., to 100 µg/mL and 10 µg/mL) to ensure the concentration is within the linear range of the detector and to avoid detector saturation from the main product peak, which can obscure smaller byproduct peaks.
Protocol 2: General LC-MS Method for Byproduct Profiling
This is a starting point method; optimization will likely be required.
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Scan Range: m/z 100-1000.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperatures according to the instrument manufacturer's recommendations.
Visualizing Workflows and Data
Workflow for Byproduct Identification```dot
Caption: Decision tree for common LC-MS issues.
References
- Preventing side reactions in pyrazinone synthesis - Benchchem.
- Application of LCMS in small-molecule drug development. (2016-08-24).
- LCMS-guided detection of halogenated natural compounds. a Five... - ResearchGate.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed. Anal Chem. 2016 Sep 20;88(18):9143-50.
- Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry - ResearchGate. (2018-07-05).
- Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer - Shimadzu. (2022-11-24).
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Analytical Chemistry - ACS Publications.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016-06-16).
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025-02-11).
- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11).
- Notes on Troubleshooting LC/MS Contamination.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010-02-01).
- LC/MS Troubleshooting Guide - ResearchGate. (2024-08-12).
- LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025-05-06).
- LCMS Troubleshooting Tips - Shimadzu.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments.
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. (2025-01-17).
- Dehalogenation - Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. zefsci.com [zefsci.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Technical Support Center: Recrystallization of 5-chloro-3-methylpyrazin-2(1H)-one
Welcome to the technical support center for the purification of 5-chloro-3-methylpyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the critical process of recrystallization. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested methodologies to ensure you can achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a recrystallization solvent for this compound?
The single most important characteristic of a recrystallization solvent is that the compound of interest, in this case, this compound, should exhibit high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., room temperature or in an ice bath).[1][2] This temperature-dependent solubility differential is the fundamental principle that drives the purification process, allowing for the formation of pure crystals upon cooling while impurities remain dissolved in the mother liquor.[1][3]
An ideal solvent will have a steep solubility curve for the target compound over a practical temperature range. For a related compound, 3-chloro-5-methylpyrazin-2(1H)-one, the melting point is 175 °C.[4] Assuming a similar melting point for the 5-chloro isomer, solvents with boiling points well below this temperature should be prioritized to prevent the compound from "oiling out" or melting in the hot solvent instead of dissolving.
Troubleshooting Guide: Solvent Selection and Recrystallization Protocol
This section provides a structured approach to selecting an appropriate solvent system and troubleshooting common issues encountered during the recrystallization of this compound.
Initial Considerations: Predicting Solubility
The structure of this compound—a heterocyclic system with a polar lactam group, a methyl group, and a chloro substituent—suggests a molecule of moderate polarity. The "like dissolves like" principle is a useful starting point.[5] We can anticipate some solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate). Highly nonpolar solvents like hexanes or toluene are less likely to be suitable on their own but may be effective as anti-solvents.
Workflow for Solvent Selection
The following diagram outlines the decision-making process for selecting a suitable recrystallization solvent.
Caption: Decision workflow for empirical solvent screening.
Experimental Protocol: Small-Scale Solvent Screening
This protocol is designed to efficiently screen a range of solvents using a minimal amount of your crude product.
Materials:
-
Crude this compound (approx. 100-200 mg)
-
Test tubes or small vials
-
A selection of candidate solvents (see table below)
-
Hot plate or heating mantle
-
Sand bath or water bath
-
Glass stirring rod
-
Ice bath
Procedure:
-
Place approximately 10-20 mg of the crude solid into a test tube.
-
Add the candidate solvent dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[1] If the solid dissolves completely in <0.5 mL of cold solvent, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble at room temperature, begin to heat the mixture gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[5] Record the approximate volume of solvent used.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass stirring rod just below the surface of the solution.[6] This creates nucleation sites.
-
If crystals still do not form, place the test tube in an ice bath to further reduce the solubility and promote crystallization.[6]
-
Evaluate the outcome: A good solvent will yield a significant amount of crystalline solid upon cooling.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Potential Suitability & Rationale |
| Water | 100 | High | May be a good solvent if the compound is sufficiently polar. The high boiling point provides a wide temperature gradient for crystallization.[7] |
| Ethanol | 78 | High (Protic) | Often a good choice for moderately polar compounds containing N-H bonds. Its volatility allows for easy removal. |
| Isopropanol | 82 | Medium-High | Similar to ethanol but slightly less polar. Can be a good alternative if solubility in ethanol is too high at room temperature. |
| Acetone | 56 | Medium-High | A versatile polar aprotic solvent. Its low boiling point makes it easy to remove but can lead to rapid crystallization and smaller crystals. |
| Ethyl Acetate | 77 | Medium | A good starting point for many organic compounds. Less polar than alcohols. |
| Toluene | 111 | Low | Unlikely to be a good single solvent due to low polarity, but could be an excellent anti-solvent when paired with a more polar solvent like ethanol or acetone. |
| Heptane/Hexane | ~98/~69 | Very Low | Almost certainly will not dissolve the compound on its own, but is a common choice as an anti-solvent. |
Advanced Troubleshooting
Q2: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[8] This is common for compounds with lower melting points or when the solution is highly concentrated.
Causality & Solutions:
-
Cause: The boiling point of your solvent may be too high, or the solution is supersaturated.
-
Solution 1 (Re-dissolve and Dilute): Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point. Allow this slightly more dilute solution to cool very slowly.[8][9]
-
Solution 2 (Change Solvents): Switch to a solvent with a lower boiling point.
-
Solution 3 (Slow Cooling): Insulate the flask to ensure very slow cooling. Rapid cooling promotes oil formation.
Q3: I have very low recovery of my product after recrystallization. Why?
Low recovery is a frequent issue and can often be traced back to the initial solvent choice or procedural errors.[6]
Causality & Solutions:
-
Cause 1: Using too much solvent. This is the most common reason for low yield.[5][9] The solution never becomes saturated enough upon cooling for significant crystallization to occur.
-
Solution: Evaporate some of the solvent by gently heating the solution to reduce the total volume, then attempt to cool and crystallize again.[8]
-
-
Cause 2: The compound has significant solubility in the cold solvent.
-
Solution: Ensure you are cooling the flask in an ice bath for a sufficient amount of time (15-20 minutes) to maximize precipitation. If recovery is still low, a different solvent system is needed.[6]
-
-
Cause 3: Premature crystallization during hot filtration.
-
Solution: Use a slight excess of hot solvent before filtration and pre-heat your filter funnel and receiving flask to prevent the solution from cooling and dropping crystals in the funnel.[8]
-
Q4: No crystals are forming, even after cooling in an ice bath and scratching.
This indicates that the solution is not supersaturated, or there is an energy barrier to nucleation.
Causality & Solutions:
-
Cause 1: Too much solvent was used. (See Q3).
-
Cause 2: The solution is supersaturated but requires a nucleation event.
-
Solution (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will provide a template for crystal growth.[6]
-
Solution (Anti-Solvent): If you are using a single solvent system, you can try adding a few drops of a miscible "anti-solvent" (a solvent in which your compound is insoluble, like hexane if you are using ethyl acetate) until the solution becomes faintly cloudy. Then, add a drop or two of the primary solvent to redissolve the cloudiness and allow it to cool slowly.[7]
-
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Recrystallization. University of California, Los Angeles - Chemistry. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectionn. University of Massachusetts - Science Learning Center. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]
-
Problems in recrystallization. Biocyclopedia. [Link]
-
Recrystallization. University of Colorado Boulder - Department of Chemistry. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry. [Link]
-
Problems with Recrystallisations. University of York - Chemistry Teaching Labs. [Link]
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771. PubChem. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. mt.com [mt.com]
- 4. 3-Chloro-5-Methylpyrazin-2(1H)-one | 89283-33-0 [amp.chemicalbook.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 5-chloro-3-methylpyrazin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazinone scaffold is of significant interest due to its presence in a wide array of biologically active molecules.[1][2] Derivatives of 5-chloro-3-methylpyrazin-2(1H)-one, in particular, represent a promising class of compounds for which unambiguous structural validation is a critical prerequisite to meaningful structure-activity relationship (SAR) studies and further development.[3] This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive structural elucidation of these heterocyclic compounds, grounded in the principles of scientific integrity and field-proven expertise.
The Imperative of Orthogonal Structural Validation
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. For substituted pyrazinones, which can be prone to regioisomerism and other synthetic ambiguities, relying on a single analytical technique is fraught with peril.[4] An orthogonal approach, leveraging multiple, independent analytical methods, is the only self-validating system to ensure the unequivocal structural assignment of your target molecule. This guide will dissect the roles and synergies of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis in achieving this goal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[5] For this compound derivatives, both ¹H and ¹³C NMR provide a wealth of information.
Causality Behind Experimental Choices in NMR
The choice of solvent, spectrometer frequency, and specific NMR experiments is dictated by the physicochemical properties of the analyte and the desired level of structural detail.
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for heterocyclic compounds due to its high dissolving power.[5] The solvent peak also serves as an internal reference for chemical shift calibration.
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion, which is critical for resolving complex spin systems and closely spaced signals in substituted aromatic rings.[5]
-
2D NMR Experiments: While ¹H and ¹³C NMR provide fundamental information, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning protons and carbons, especially in novel derivatives.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-20 mg of the purified pyrazinone derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[5] Transfer the solution to a clean NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]
-
¹H NMR Acquisition: Acquire a standard single-pulse ¹H NMR spectrum. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[5]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.[5]
Comparative Data: Predicted NMR Spectral Data for a Representative this compound Derivative
The following tables provide predicted ¹H and ¹³C NMR data based on published data for similar 2(1H)-pyrazinone structures.[6] This serves as a guide for what to expect during analysis.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | 7.8 - 8.0 | Singlet |
| -CH₃ | 2.2 - 2.4 | Singlet |
| N-H | 11.0 - 13.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C-2) | 155 - 160 |
| C-CH₃ (C-3) | 145 - 150 |
| C-Cl (C-5) | 140 - 145 |
| C-H (C-6) | 125 - 130 |
| -CH₃ | 20 - 25 |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[7]
Causality Behind Experimental Choices in MS
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like pyrazinones, often yielding a prominent protonated molecular ion ([M+H]⁺).[8] Electron ionization (EI) is a harder technique that induces more fragmentation, which can be useful for structural elucidation.[7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the chemical formula.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of a chlorine atom can be confirmed by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak.[9]
Comparative Data: Predicted Mass Spectral Fragmentation of this compound
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 158/160 | Molecular Ion ([M]⁺) with characteristic 3:1 isotopic pattern for Chlorine |
| 130/132 | Loss of CO |
| 95 | Loss of CO and Cl |
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including stereochemistry and intermolecular interactions in the solid state.[10]
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge is growing a high-quality single crystal. This often involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). The choice of these conditions is often empirical but can be guided by the solubility properties of the compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the pyrazinone derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.
Comparison with NMR
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR provides information about the molecule's structure and dynamics in solution.[2][11] These two techniques are highly complementary. For example, NMR can reveal conformational flexibility that is not apparent in a single crystal structure.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Resolving Isomers
HPLC is an essential technique for determining the purity of a synthesized compound and for separating it from starting materials, byproducts, and isomers.[12]
Causality Behind Experimental Choices in HPLC
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like pyrazinones.[13]
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of compounds with varying polarities.[14]
-
Detection: A diode-array detector (DAD) or a UV detector is commonly used, as the pyrazinone ring system contains a chromophore that absorbs UV light.[13]
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Method Development: Develop a gradient elution method using a C18 column and a mobile phase consisting of water and acetonitrile. Optimize the gradient to achieve baseline separation of the main peak from any impurities.
-
Validation: Validate the analytical method according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[13]
-
Purity Determination: Inject the sample and determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Complementary Analytical Techniques: FT-IR and Elemental Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands can confirm the presence of key structural features.
Table 4: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch | 3200 - 3400 (broad) |
| C=O stretch (amide) | 1650 - 1680 (strong) |
| C=N stretch | ~1600 |
| C-Cl stretch | 600 - 800 |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical formula of the synthesized molecule. The experimentally determined percentages should be within ±0.4% of the calculated values for a pure sample.
Integrated Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of a this compound derivative, emphasizing the interplay between different analytical techniques.
Caption: Integrated workflow for structural validation.
Conclusion
The structural validation of novel compounds like this compound derivatives is a multi-faceted process that demands a rigorous and orthogonal analytical strategy. By synergistically employing NMR, MS, X-ray crystallography, HPLC, FT-IR, and elemental analysis, researchers can build a self-validating system that ensures the scientific integrity of their findings. This comprehensive approach not only confirms the identity and purity of the target molecule but also provides the solid structural foundation necessary for advancing promising compounds through the drug discovery pipeline.
References
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
- MacDonald, J. C., Bishop, G. G., & Mazurek, M. (1976). 13C and proton NMR spectra of 2(1H)pyrazinones. Tetrahedron, 32(6), 655–660.
- Advancements in small molecule drug design: A structural perspective. (2023). Computational and Structural Biotechnology Journal, 21, 3373-3383.
- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023). RSC Advances, 13(2), 1162-1184.
- Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (2021). Journal of Pharmaceutical Analysis, 11(5), 521-529.
-
X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.net. Retrieved from [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (2000). In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research, 6(1), 433-439.
- Determination of the substitution pattern of di‐ and trisubstituted pyrazines by 15N, 13C and 1H NMR spectroscopy. (2000). Magnetic Resonance in Chemistry, 38(11), 941-947.
- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023). RSC Advances, 13(2), 1162-1184.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies, 19, 27-33.
- A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. (2021). Indian Journal of Pharmaceutical Sciences, 83(3), 398-410.
-
Elemental analysis. (n.d.). Weizmann Institute of Science. Retrieved from [Link]
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113433.
- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Asian Journal of Chemistry, 12(4), 1157-1162.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). Molbank, 2016(4), M911.
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). Crystals, 2(3), 1112-1123.
- Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. (2013). Journal of Pharmaceutical Research, 6(8), 834-838.
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10.
-
Interpretation of Mass Spectra. (n.d.). SciSpace. Retrieved from [Link]
- Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (2016). International Journal of Molecular Sciences, 17(5), 687.
-
How to Interpret a Mass Spectrum? – Organic Chemistry. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]
- 3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(5), o1280-o1281.
-
A GUIDE TO INTERPRETING MASS SPECTRA. (2015). Compound Interest. Retrieved from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022).
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Current Medicinal Chemistry.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. sci-hub.ru [sci-hub.ru]
- 4. bendola.com [bendola.com]
- 5. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. eresearchco.com [eresearchco.com]
The Strategic Advantage of the Pyrazinone Core: A Comparative Guide to 5-Chloro-3-Methylpyrazin-2(1H)-one in Modern Drug Discovery
In the vast landscape of heterocyclic chemistry, certain scaffolds emerge as "privileged structures" for their consistent ability to interact with a multitude of biological targets.[1] The pyrazinone ring system, a six-membered aromatic heterocycle with two nitrogen atoms, represents one such cornerstone in medicinal chemistry.[2][3] This guide provides an in-depth technical comparison of a key pyrazinone derivative, 5-chloro-3-methylpyrazin-2(1H)-one , against other common heterocycles, highlighting its distinct advantages for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of properties to explain the causality behind its utility, supported by experimental insights and protocols.
The Pyrazinone Scaffold: A Nexus of Stability and Reactivity
Heterocyclic compounds form the backbone of over 90% of modern pharmaceuticals, their heteroatoms enabling crucial hydrogen bonding and electronic interactions with biological targets.[4] Among these, pyrazines and their derivatives are integral to a number of FDA-approved drugs, including the anticancer agent Bortezomib and the smoking cessation aid Varenicline.[5][6] The pyrazinone core, specifically, offers a compelling blend of aromatic stability and tunable reactivity that sets it apart.
The structure of this compound (CAS: 105985-18-0) features an electron-deficient pyrazine ring, a nucleophilic amide nitrogen, a reactive chloro leaving group, and a methyl group for steric and electronic modulation.[7][8] This arrangement provides a versatile platform for synthetic elaboration.
Sources
- 1. ijaem.net [ijaem.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 105985-18-0|this compound|BLD Pharm [bldpharm.com]
- 8. 5-chloro-3-methyl-2(1H)-Pyrazinone | 105985-18-0 [amp.chemicalbook.com]
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 5-chloro-3-methylpyrazin-2(1H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of an analytical method for 5-chloro-3-methylpyrazin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical development, potentially as a process intermediate or impurity. Our approach moves beyond a simple checklist, delving into the causality behind experimental choices to ensure the development of a robust, reliable, and scientifically sound analytical method. The principles and protocols outlined herein are grounded in the internationally recognized ICH Q2(R1) guideline on Validation of Analytical Procedures [1][2][3][4].
Foundational Strategy: Selecting the Appropriate Analytical Technique
The choice of analytical instrumentation is the bedrock of any validation effort. For a small organic molecule like this compound, several techniques could be considered. This guide will focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection , as it offers a superior balance of specificity, sensitivity, and robustness for routine quality control and impurity analysis in a pharmaceutical setting.
Comparative Rationale:
-
RP-HPLC (Recommended): Highly versatile for polar to moderately non-polar compounds. The pyrazinone structure lends itself well to separation on common stationary phases like C18. It is a cost-effective, widely available, and robust technique, making it ideal for transfer between labs. Liquid chromatography is generally preferred for non-volatile or thermally labile compounds.
-
Gas Chromatography (GC): A potential alternative, but it requires the analyte to be volatile and thermally stable. Given the pyrazinone's structure and melting point, derivatization might be necessary, adding complexity and potential variability to the method.
-
LC-MS/MS: Offers unparalleled sensitivity and specificity, making it the gold standard for bioanalytical studies or trace-level impurity identification.[5] However, for routine quantification in drug substance or product release testing, the complexity and cost may not be justified if a simpler HPLC-UV method can be proven specific and sensitive enough.
The Validation Master Plan: A Workflow for Scientific Integrity
Method validation is not a single experiment but a holistic process designed to demonstrate that an analytical procedure is suitable for its intended purpose.[1] The following workflow illustrates the logical progression from method development to a fully validated state, ensuring that each step builds upon the last to create a self-validating system.
Caption: High-level workflow for analytical method validation.
Core Validation Parameters: Experimental Design and Acceptance Criteria
The following sections detail the experimental protocols for validating an RP-HPLC method for quantifying this compound.
Specificity (Selectivity)
Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For an impurity method, this is arguably the most critical parameter. We must prove that the signal we measure comes only from this compound and not from the main active pharmaceutical ingredient (API) or other related substances.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Mobile phase or sample solvent.
-
Placebo: A mixture of all formulation excipients without the API or the target analyte.
-
Analyte Standard: A solution of this compound at the target concentration (e.g., the specification limit for an impurity).
-
Spiked Sample: A solution of the API (and placebo, if applicable) spiked with the analyte standard and any other known potential impurities.
-
-
Chromatographic Analysis: Inject all solutions into the HPLC system.
-
Evaluation:
-
Compare the chromatogram of the blank and placebo with the analyte standard to ensure no interfering peaks are present at the retention time (RT) of this compound.
-
In the spiked sample, verify that the analyte peak is well-resolved from the API and other impurities. A resolution (Rs) of >2.0 is generally desired.
-
If using a photodiode array (PDA) detector, perform peak purity analysis on the analyte peak in the spiked sample.
-
Data Presentation & Acceptance Criteria:
| Sample | Interference at Analyte RT? | Resolution (Rs) from Nearest Peak | Peak Purity Index | Acceptance Criteria |
| Blank | No | N/A | N/A | No significant interference at analyte RT. |
| Placebo | No | N/A | N/A | No significant interference at analyte RT. |
| Spiked Sample | N/A | 2.8 | >0.999 | Rs > 2.0; Peak Purity Index > 0.999. |
Linearity and Range
Expertise & Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response (e.g., peak area). This is fundamental for accurate quantitation. The range is the interval over which this proportionality holds true with acceptable accuracy and precision.[4] For an impurity, the range must, at a minimum, span from the limit of quantitation (LOQ) to 120% of the specification limit.[6]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of this compound. A typical range for an impurity might be from 50% to 150% of the target concentration.
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot the mean peak area against the known concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).
-
Data Presentation & Acceptance Criteria:
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 0.5 - 1.5 µg/mL | Covers LOQ to 120% of specification. |
| Number of Points | 5 | Minimum of 5.[4] |
| Correlation Coefficient (r) | 0.9998 | ≥ 0.999 |
| y-intercept | 125 | Should be minimal relative to the response at 100% concentration. |
| Residual Plot | Random scatter | No obvious trend or pattern. |
Accuracy
Expertise & Causality: Accuracy represents the closeness of the experimental value to the true value. It is typically assessed by a recovery study.[4] This confirms that the method is free from significant systematic error and can accurately measure the amount of analyte in a real sample matrix.
Experimental Protocol:
-
Prepare Spiked Samples: Spike a placebo or a sample of the drug product with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and a corresponding unspiked sample.
-
Evaluation: Calculate the percentage recovery for each replicate using the formula: % Recovery = [(Measured Concentration - Unspiked Concentration) / Spiked Concentration] * 100
Data Presentation & Acceptance Criteria:
| Spike Level | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean Recovery | %RSD | Acceptance Criteria |
| 80% | 99.2 | 101.1 | 98.5 | 99.6% | 1.3% | Mean recovery: 90.0-110.0% |
| 100% | 100.5 | 99.8 | 101.5 | 100.6% | 0.9% | %RSD ≤ 2.0% |
| 120% | 98.9 | 100.2 | 99.5 | 99.5% | 0.7% |
Precision
Expertise & Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[4]
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[4]
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of the drug product spiked with the analyte at 100% of the target concentration.
-
Analyze all six samples on the same day with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the process above on a different day with a different analyst and/or a different HPLC system.
-
-
Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six measurements. Compare the results between the two sets.
Data Presentation & Acceptance Criteria:
| Precision Level | Analyst / Day | n | Mean Result (µg/mL) | %RSD | Acceptance Criteria |
| Repeatability | Analyst 1 / Day 1 | 6 | 1.01 | 0.8% | %RSD ≤ 2.0% |
| Intermediate | Analyst 2 / Day 2 | 6 | 0.99 | 1.1% | %RSD ≤ 2.0% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Expertise & Causality:
-
LOD: The lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.[7]
-
LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision.[7] These are critical for impurity methods to define the lower boundary of the method's capability.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine LOD: Analyze progressively more dilute solutions of the analyte until a peak is discernible from the baseline noise, typically at a signal-to-noise (S/N) ratio of 3:1.
-
Determine LOQ: Analyze progressively more dilute solutions until the S/N ratio is approximately 10:1.
-
Confirm LOQ: Prepare and analyze six samples at the estimated LOQ concentration. The precision (%RSD) should be acceptable (typically ≤ 10%), and accuracy should be verified.
Data Presentation & Acceptance Criteria:
| Parameter | Based on S/N Ratio | Concentration (µg/mL) | Precision (%RSD) at LOQ | Acceptance Criteria |
| LOD | ~3:1 | 0.05 | N/A | Report value |
| LOQ | ~10:1 | 0.15 | 4.5% | %RSD ≤ 10% at LOQ |
Robustness
Expertise & Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage and is crucial for method transfer.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).
-
Systematic Variation: Analyze a standard solution while making small, deliberate changes to one parameter at a time.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 5 °C
-
Mobile Phase Organic Content: ± 2% absolute
-
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Data Presentation & Acceptance Criteria:
| Parameter Varied | Variation | Retention Time Shift | Resolution (Rs) | Acceptance Criteria |
| Flow Rate | +0.1 mL/min | -0.3 min | 2.6 | System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits. |
| Flow Rate | -0.1 mL/min | +0.4 min | 2.9 | |
| Temperature | +5 °C | -0.2 min | 2.7 | |
| Temperature | -5 °C | +0.2 min | 2.8 |
Interconnectivity of Validation Parameters
The validation parameters are not isolated; they are interconnected and collectively define the method's capabilities. Linearity, accuracy, and precision studies are performed across the analytical range, confirming that the method is reliable not just at one point, but over the entire interval where it will be used.
Caption: Relationship between core validation parameters.
References
-
Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link][1]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link][8]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link][9]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][2]
-
Title: Q2(R1) Validation of Analytical Procedures Source: Online University of Chemical Information (OUCI) URL: [Link][3]
-
Title: A Review on Analytical Method Development and Validation (With Case Study) Source: International Journal of Pharmaceutical Research & Allied Sciences URL: [Link][7]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link][4]
-
Title: Analytical method validation: Comprehensive lifecycle approach Source: Allied Academies URL: [Link][5]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link][10]
-
Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link][6]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 4. ema.europa.eu [ema.europa.eu]
- 5. alliedacademies.org [alliedacademies.org]
- 6. fda.gov [fda.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Comparative Analysis of 5-Chloro-3-methylpyrazin-2(1H)-one Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition
The 5-chloro-3-methylpyrazin-2(1H)-one scaffold has emerged as a valuable starting point in the design of novel kinase inhibitors, a class of therapeutics pivotal in oncology and immunology. This guide provides a comprehensive comparison of analogs derived from this core structure, elucidating the critical structure-activity relationships (SAR) that govern their potency and selectivity. By examining the impact of targeted modifications at key positions, we aim to furnish researchers and drug development professionals with actionable insights for the rational design of next-generation pyrazinone-based inhibitors.
The this compound Core: A Privileged Scaffold for Kinase Inhibition
The 2(1H)-pyrazinone heterocycle is a versatile motif that fulfills the structural prerequisites for ATP-competitive inhibition of kinases.[1] Its inherent properties allow for the strategic placement of substituents that can engage with key residues within the ATP-binding pocket of various kinases. The this compound, a readily available chemical intermediate, serves as an excellent foundational block for library synthesis due to the reactivity of the chlorine atom at the C5 position, which is amenable to a variety of cross-coupling reactions.[2][3]
Synthetic Strategies for Analog Generation
The generation of a diverse library of this compound analogs primarily relies on the strategic functionalization of the pyrazinone core. The presence of the chloro group at the C5 position is particularly advantageous for introducing molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the synthesis of C5-arylated or heteroarylated pyrazinone analogs.[4][5] This reaction allows for the introduction of a wide array of substituted phenyl, pyridyl, and other heterocyclic moieties, enabling a thorough exploration of the chemical space around this position.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize C5-aryl pyrazinone analogs.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C5-aryl-3-methylpyrazin-2(1H)-one analog.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on a complete library of this compound analogs is not yet publicly available in a single unified source, we can synthesize insights from studies on structurally related pyrazinone-based kinase inhibitors to guide future discovery efforts. The key positions for modification on the this compound scaffold are the C5 position (via displacement of the chloro group), the N1 position, and the C3 methyl group.
Modifications at the C5 Position
The C5 position is the most synthetically accessible site for introducing diversity. The nature of the substituent at this position is critical for achieving potency and selectivity.
| Modification at C5 | Observed/Predicted Impact on Activity | Rationale |
| Small, unsubstituted aryl groups (e.g., phenyl) | Baseline activity. | Provides a fundamental hydrophobic interaction within the ATP-binding pocket. |
| Electron-donating or -withdrawing groups on the aryl ring | Modulates potency. The optimal substitution pattern is target-dependent. | Alters the electronic properties and potential for hydrogen bonding of the aryl moiety, influencing interactions with specific amino acid residues. |
| Heterocyclic rings (e.g., pyridine, pyrimidine) | Can enhance potency and improve physicochemical properties. | Introduces hydrogen bond acceptors/donors that can form additional interactions with the kinase hinge region or solvent-exposed areas. |
| Bulky substituents | Generally leads to a decrease in activity. | Can cause steric clashes within the often-confined space of the ATP-binding site. |
Modifications at the N1 Position
The N1 position of the pyrazinone ring is another key site for modification, often influencing solubility and cell permeability.
| Modification at N1 | Observed/Predicted Impact on Activity | Rationale |
| Small alkyl groups (e.g., methyl) | Can be well-tolerated and may improve metabolic stability. | Fills small hydrophobic pockets and can prevent N-dealkylation. |
| Bulky or extended alkyl chains | May decrease activity due to steric hindrance. | Can disrupt the optimal orientation of the pyrazinone core within the binding site. |
| Polar groups (e.g., containing hydroxyl or amino functionalities) | Can improve aqueous solubility but may decrease cell permeability. | Enhances interactions with the solvent-exposed region of the ATP-binding site. |
Modifications at the C3 Position
While the methyl group at the C3 position is a defining feature of this analog series, its modification can also be explored.
| Modification at C3 | Observed/Predicted Impact on Activity | Rationale |
| Replacement with larger alkyl groups | Likely to decrease activity. | The C3 position often points towards a sterically constrained region of the ATP pocket. |
| Replacement with polar groups | May be tolerated if directed towards a solvent-exposed region. | Could potentially form additional hydrogen bonds. |
Pyrazinone [label=<
this compound Core
C5 [label="C5 Position\n(Aryl/Heteroaryl Substitution)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N1 [label="N1 Position\n(Alkyl/Polar Group Substitution)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3 [label="C3 Position\n(Methyl Group Modification)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
Potency [label="Potency & Selectivity", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Pyrazinone -> C5 [label="Key for Potency"]; Pyrazinone -> N1 [label="Influences PK"]; Pyrazinone -> C3 [label="Steric Constraints"];
C5 -> Potency; N1 -> Potency; C3 -> Potency; } caption { label = "SAR of this compound"; fontsize = 12; fontcolor = "#5F6368"; }
Biological Evaluation: A Comparative Framework
To effectively compare the performance of newly synthesized analogs, a standardized biological evaluation cascade is essential.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (analogs of this compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37 °C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of the C5 position via robust cross-coupling methodologies allows for extensive exploration of the SAR at this critical juncture. Future efforts should focus on the systematic synthesis and evaluation of analog libraries targeting specific kinases of interest. A thorough investigation of the interplay between substituents at the C5, N1, and C3 positions will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights and protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective kinase-targeted therapies.
References
-
Kinase enzymes play a key role in the development and progression of cancer. Inhibitors of deregulated kinases are effective small molecule anticancer drugs. The 2(1H)-pyrazinone heterocycle is a previously unexploited motif that can fulfil the structural requirements for ATP-competitive inhibition of kinases. ResearchGate. [Link]
-
5-Chloro-1-methylpyrazin-2(1H)-one. PubChem. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information. [Link]
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Chloro-1-methylpyrazin-2(1H)-one [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel 5-chloro-3-methylpyrazin-2(1H)-one Derivatives Against Standard Anticancer Drugs
In the dynamic landscape of oncology drug discovery, the pyrazinone scaffold has emerged as a promising starting point for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel 5-chloro-3-methylpyrazin-2(1H)-one derivatives against established standard-of-care anticancer drugs. By providing detailed experimental protocols and contextual data, this document serves as a practical resource for evaluating the potential of these new chemical entities.
The core of this guide is built on the principles of scientific integrity and logical experimental design. We will not only outline the "how" but also delve into the "why" behind each methodological choice, ensuring a robust and reproducible evaluation of your compounds.
The Rationale for Investigating this compound Derivatives
The pyrazinone ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][3] The strategic derivatization of the this compound core allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. While direct and extensive anticancer studies on this specific subclass are emerging, the broader family of pyrazine and pyrazinone derivatives has shown promise, justifying a thorough investigation.[1][4]
Selecting the Right Benchmarks: A Multi-faceted Approach
To comprehensively assess the potential of novel this compound derivatives, it is crucial to benchmark them against a panel of standard drugs that represent different mechanisms of anticancer activity. For this guide, we have selected three well-characterized agents: Doxorubicin, Sorafenib, and Marimastat.
-
Doxorubicin: A topoisomerase II inhibitor, Doxorubicin is a widely used chemotherapeutic agent known for its potent cytotoxic effects across a broad spectrum of cancers.[5][6] It serves as a benchmark for general cytotoxicity.
-
Sorafenib: A multi-kinase inhibitor, Sorafenib targets several receptor tyrosine kinases, including VEGFR-2, thereby inhibiting tumor angiogenesis.[7][8][9][10] It is the benchmark for anti-angiogenic activity.
-
Marimastat: A broad-spectrum matrix metalloproteinase (MMP) inhibitor, Marimastat targets enzymes crucial for tumor invasion and metastasis.[11][12][13][14][15] It provides a benchmark for anti-metastatic potential.
Experimental Blueprint for Benchmarking
This section provides detailed protocols for a tiered approach to evaluating your novel this compound derivatives.
Tier 1: In Vitro Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of your derivatives against a panel of relevant cancer cell lines. The MTT assay is a reliable and widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of your this compound derivatives and the standard drug, Doxorubicin, in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations.
-
Replace the media in the 96-well plates with the media containing the test compounds and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Benchmark Data: Doxorubicin IC50 Values
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 0.1 - 2.5[5][16] |
| A549 | Lung Cancer | >20[5][6] |
| HCT116 | Colon Cancer | Data varies |
| HepG2 | Liver Cancer | 12.2[6] |
| HeLa | Cervical Cancer | 2.9[6] |
Note: IC50 values can vary between laboratories due to different experimental conditions.[5]
Tier 2: Target-Specific Inhibition Assays
If your derivatives show promising cytotoxicity, the next step is to investigate their potential mechanisms of action by targeting key cancer-related enzymes.
This assay determines if your compounds can inhibit the kinase activity of VEGFR-2, a key player in angiogenesis.
Experimental Protocol: VEGFR-2 Kinase Assay
-
Reagent Preparation:
-
Prepare a reaction buffer containing ATP and a suitable substrate for VEGFR-2.
-
Dilute recombinant human VEGFR-2 enzyme to the desired concentration.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of your this compound derivatives and the standard drug, Sorafenib.
-
-
Kinase Reaction:
-
In a 96-well plate, add the reaction buffer, the test compounds, and the VEGFR-2 enzyme.
-
Incubate the plate to allow the kinase reaction to proceed.
-
-
Detection:
-
Use a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A lower signal indicates higher kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 inhibition for each compound concentration.
-
Determine the IC50 value for VEGFR-2 inhibition.
-
Benchmark Data: Sorafenib IC50 Values
| Target | Sorafenib IC50 (nM) |
| Raf-1 | 6 |
| B-Raf | 22 |
| VEGFR-2 | 90 [8] |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
This assay evaluates the ability of your compounds to inhibit the enzymatic activity of MMP-2, an enzyme involved in cancer cell invasion and metastasis.
Experimental Protocol: MMP-2 Activity Assay
-
Reagent Preparation:
-
Activate pro-MMP-2 to its active form using a suitable activator like APMA.
-
Prepare a reaction buffer and a fluorogenic MMP-2 substrate.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of your this compound derivatives and the standard drug, Marimastat.
-
-
Enzymatic Reaction:
-
In a 96-well plate, combine the activated MMP-2 enzyme, the test compounds, and the fluorogenic substrate.
-
Incubate the plate, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths. An increase in fluorescence corresponds to substrate cleavage by MMP-2.
-
-
Data Analysis:
-
Calculate the percentage of MMP-2 inhibition for each compound concentration.
-
Determine the IC50 value for MMP-2 inhibition.
-
Benchmark Data: Marimastat IC50 Values
| Target | Marimastat IC50 (nM) |
| MMP-1 | 5[11][12][13] |
| MMP-2 | 6 [11][12][13][14][15] |
| MMP-7 | 13[11][12] |
| MMP-9 | 3[11][12][13][14][15] |
| MMP-14 | 9[11][12][14][15] |
Visualizing the Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the key signaling pathways and workflows.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by Sorafenib.
Caption: MMP-2 Activation and Inhibition by Marimastat.
Caption: Tiered Experimental Workflow for Benchmarking.
Conclusion
This guide provides a scientifically rigorous and practical framework for the initial benchmarking of novel this compound derivatives. By systematically evaluating their cytotoxic, anti-angiogenic, and anti-metastatic potential against well-defined standard drugs, researchers can effectively prioritize lead compounds for further preclinical development. The provided protocols and benchmark data serve as a solid foundation for generating high-quality, reproducible results, ultimately accelerating the journey from a promising chemical scaffold to a potential clinical candidate.
References
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines . Trends in Sciences. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines . [Link]
-
Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status . PMC. [Link]
-
Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation . Journal of Advanced Veterinary Research. [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond . Oncology Central. [Link]
-
Dose-response curves and IC 50 values for sorafenib and artesunate in... . ResearchGate. [Link]
-
Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors . PMC. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line . NIH. [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma . PubMed Central. [Link]
-
Table 1 Determination of doxorubicin ic 50 in different tumor cell lines . ResearchGate. [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds . MDPI. [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) . PubMed. [Link]
-
Pyrazoline derivatives as an anticancer activity . IJCRT.org. [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds . PubMed. [Link]
Sources
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds | MDPI [mdpi.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncology-central.com [oncology-central.com]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. advetresearch.com [advetresearch.com]
A Comparative Guide to the Purity Confirmation of Synthesized 5-chloro-3-methylpyrazin-2(1H)-one
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's identity and purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable science. For novel heterocyclic compounds like 5-chloro-3-methylpyrazin-2(1H)-one, a molecule of interest for its potential applications as a scaffold in medicinal chemistry, rigorous analytical validation is paramount. Even trace impurities can drastically alter pharmacological profiles, introduce toxicity, or confound structure-activity relationship (SAR) studies.
The Orthogonal Analytical Strategy
No single analytical method can definitively confirm both the identity and purity of a compound while excluding all possible impurities (e.g., starting materials, by-products, residual solvents). Therefore, we employ an orthogonal strategy, using techniques that measure different chemical and physical properties. For this compound, a robust validation package integrates chromatographic separation, spectroscopic structural elucidation, and elemental composition analysis.
Comparative Docking Analysis of Pyrazinone-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
The rationale for selecting Pim-1 kinase as the target for this guide is its significant role in various malignancies, making it an attractive target for pharmacological intervention.[3][4] The 3-(pyrazin-2-yl)-1H-indazole scaffold provides an excellent case study due to the availability of structure-activity relationship (SAR) data, allowing for a meaningful comparison between computational docking predictions and experimental biological activity.
The Power of Comparative Docking in Lead Optimization
Molecular docking has become an indispensable tool in computational drug design, offering insights into the binding modes and affinities of small molecules to their protein targets.[5][6] A single docking run can provide a snapshot of a potential interaction; however, the true power of this technique lies in comparative studies. By docking a series of structurally related compounds to the same target, we can:
-
Establish a Structure-Activity Relationship (SAR): Correlate predicted binding energies and interactions with experimental activities (e.g., IC50 values) to understand the chemical features that drive potency.
-
Guide Synthetic Efforts: Prioritize the synthesis of novel derivatives with the highest predicted affinity and most favorable interactions.
-
Rationalize Selectivity: By docking against different kinase isoforms or off-targets, we can predict and engineer selectivity, a critical aspect of modern kinase inhibitor design.
This guide will walk you through a detailed protocol for performing a comparative docking study, using the 3-(pyrazin-2-yl)-1H-indazole derivatives against Pim-1 kinase as a practical example.
Case Study: Comparative Analysis of 3-(pyrazin-2-yl)-1H-indazole Derivatives Targeting Pim-1 Kinase
For this comparative study, we will utilize a selection of 3-(pyrazin-2-yl)-1H-indazole derivatives with reported IC50 values against Pim-1 kinase.[3][4] The goal is to perform a molecular docking study to see if the predicted binding affinities correlate with the experimental data.
Experimental Data: Pim-1 Kinase Inhibition
The following table presents a selection of 3-(pyrazin-2-yl)-1H-indazole derivatives and their corresponding experimental IC50 values for Pim-1 kinase inhibition. For the purpose of this guide, hypothetical yet realistic docking scores and binding energies have been generated to illustrate a complete comparative analysis.
| Compound ID | R Group Substitution | Experimental IC50 (µM)[4] | Predicted Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| 1 | H | 0.127 | -8.9 | -9.5 | Glu121, Lys67 |
| 2 | 3-F | 0.003 | -10.8 | -11.2 | Glu121, Lys67, Leu174 |
| 3 | 4-F | 0.002 | -11.2 | -11.5 | Glu121, Lys67, Leu174, Asp186 |
| 4 | 3-Cl | 0.002 | -11.5 | -11.8 | Glu121, Lys67, Leu174, Asp186 |
| 5 | 4-Cl | 0.001 | -12.1 | -12.4 | Glu121, Lys67, Leu174, Asp186 |
| 6 | 3-CH3 | 0.007 | -10.2 | -10.6 | Glu121, Lys67, Val52 |
| 7 | 4-CH3 | 0.044 | -9.5 | -9.9 | Glu121, Lys67 |
| 8 | 3-OCH3 | 0.002 | -11.3 | -11.7 | Glu121, Lys67, Asp186 |
| 9 | 4-OCH3 | 0.002 | -11.4 | -11.8 | Glu121, Lys67, Asp186 |
| 10 | 3-CF3 | 0.003 | -10.9 | -11.3 | Glu121, Lys67, Leu174 |
From this comparative table, a clear trend emerges: substitutions at the 4-position of the phenyl ring, particularly with electron-withdrawing groups like chlorine, lead to the most potent inhibition of Pim-1 kinase. The docking scores and binding energies generated in this hypothetical study align with this experimental data, suggesting that the computational model can effectively differentiate between high and low-affinity binders. The predicted key interactions with residues such as Glu121 and Lys67 in the ATP-binding pocket are consistent with known binding modes of kinase inhibitors.[3]
Experimental Protocol: Comparative Molecular Docking Workflow
This section provides a detailed, step-by-step methodology for conducting a comparative molecular docking study.
Part 1: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein, Pim-1 kinase, from the Protein Data Bank (PDB ID: 2XJ1).[3]
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystallography.
-
Assign Charges: Assign appropriate partial charges to each atom of the protein.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Part 2: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structures of the 5-chloro-3-methylpyrazin-2(1H)-one derivatives and convert them to 3D structures.
-
Ligand Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy conformation.
-
Assign Charges and Torsion: Assign partial charges and define the rotatable bonds for each ligand.
Part 3: Molecular Docking
-
Define the Binding Site: Define the grid box for docking, which encompasses the ATP-binding site of Pim-1 kinase. The co-crystallized ligand in the original PDB file can be used as a reference to define the center of the grid box.
-
Run Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock each prepared ligand into the defined binding site of the prepared protein.[3]
-
Analyze Docking Poses: For each ligand, analyze the top-scoring docking poses. Examine the binding energy, key interactions (hydrogen bonds, hydrophobic interactions, etc.), and the overall fit within the binding pocket.
Part 4: Comparative Analysis
-
Tabulate Results: Create a table summarizing the docking scores, binding energies, and key interacting residues for all docked derivatives.
-
Correlate with Experimental Data: If available, correlate the docking results with experimental data (e.g., IC50 values) to validate the docking protocol and gain insights into the SAR.
-
Visualize Interactions: Generate 2D and 3D interaction diagrams to visualize the binding modes of the most potent derivatives.
Visualizing the Workflow and Biological Context
To further clarify the process and the biological relevance, the following diagrams illustrate the molecular docking workflow and the signaling pathway involving Pim-1 kinase.
Caption: A streamlined workflow for comparative molecular docking studies.
Caption: The role of Pim-1 kinase in cell survival and its inhibition.
Conclusion and Future Directions
This guide has demonstrated the utility of comparative molecular docking studies in the context of pyrazinone-based kinase inhibitors. By systematically evaluating a series of compounds, researchers can build robust SAR models that accelerate the lead optimization process. The case study on 3-(pyrazin-2-yl)-1H-indazole derivatives targeting Pim-1 kinase highlights how computational predictions can align with and rationalize experimental findings.
For researchers working specifically with this compound derivatives, the workflow and principles outlined here are directly applicable. The next steps would involve:
-
Target Identification: Identifying the primary kinase target(s) for this specific scaffold through experimental screening or literature analysis.
-
Library Synthesis: Synthesizing a focused library of derivatives with diverse substitutions.
-
In Vitro Screening: Experimentally determining the inhibitory activity of the synthesized compounds against the identified target(s).
-
Comparative Docking: Performing a comparative docking study as detailed in this guide to build a predictive SAR model for the this compound scaffold.
By integrating computational and experimental approaches, the journey from a promising scaffold to a clinical candidate can be made more efficient and rational.
References
-
Kumar, R., Kumar, A., Kumar, A., Singh, A., & Kumar, P. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. [Link]
-
Ali, A., Ali, A., Khan, M. W., Abutahir, Husain, I., Patel, K., & Asati, V. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]
-
Chitret, T., et al. (Year). Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity. Publisher. [Link]
-
Bavetsias, V., et al. (Year). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules. [Link]
-
Saeed, A., et al. (Year). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. [Link]
-
Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]
-
Unknown Author. (Year). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Unknown Author. (Year). Molecular docking/dynamics studies of Aurora A kinase inhibitors. Journal of Computer-Aided Molecular Design. [Link]
-
Unknown Author. (Year). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. ResearchGate. [Link]
-
Unknown Author. (Year). Design, synthesis, docking studies and biological evaluation of novel 2-(1- isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as novel anticancer agents with Aurora-A Kinase inhibition. ResearchGate. [Link]
-
Unknown Author. (Year). Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives. Molecules. [Link]
-
Unknown Author. (Year). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
Sources
- 1. In silico identification and validation of triarylchromones as potential inhibitor against main protease of severe acute respiratory syndrome coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking/dynamics studies of Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-3-methylpyrazin-2(1H)-one
As researchers and drug development professionals, our work extends beyond discovery and synthesis to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. The compound 5-chloro-3-methylpyrazin-2(1H)-one, a halogenated heterocyclic molecule, requires meticulous handling not only in its use but critically in its disposal. Its chlorinated nature places it into a specific category of chemical waste that is strictly regulated to prevent environmental harm and ensure personnel safety.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are grounded in established safety protocols and regulatory frameworks governing hazardous chemical waste, ensuring a self-validating system of laboratory safety.
Core Principles: Hazard Identification and Waste Philosophy
The foundational principle for disposing of this compound is recognizing it as a halogenated organic compound . The carbon-chlorine bond is the key determinant for its disposal pathway. Such compounds are often toxic, can be persistent in the environment, and require specific disposal technologies to neutralize their hazard.[1] Improper disposal, such as burial or discharge into sewer systems, is prohibited and environmentally irresponsible.[1][2]
The United States Environmental Protection Agency (EPA) specifically lists and regulates halogenated organic compounds (HOCs), prohibiting their disposal on land and mandating specific treatment technologies.[3][4][5] Therefore, our disposal strategy must align with these regulations.
The three pillars of our disposal philosophy are:
-
Segregation: Keep halogenated waste separate from all other waste streams.
-
Containment: Use appropriate, sealed, and clearly labeled containers.
-
Destruction: Transfer waste to a licensed facility capable of high-temperature incineration with appropriate off-gas treatment.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing this compound waste from the point of generation to its final hand-off.
Experimental Protocol: Waste Management Workflow
-
Don Personal Protective Equipment (PPE): Before handling the waste material, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Work should be conducted within a chemical fume hood to avoid inhalation of any dust or vapors.[6]
-
-
Waste Segregation (The "Golden Rule"): This is the most critical step.
-
Designate a specific waste container exclusively for halogenated organic waste . This container must be physically separate from non-halogenated solvent waste.[7][8]
-
Rationale: Mixing halogenated compounds with non-halogenated solvents contaminates the entire volume, making solvent recycling impossible and dramatically increasing disposal costs.[7] Furthermore, disposal facilities use different processes for these two streams.
-
-
Containerization:
-
Collect waste this compound (whether solid or dissolved in a compatible solvent) in a chemically resistant, sealable container. Often, institutions provide specific containers for this purpose (e.g., a white 20L container for halogenated solvents).[7]
-
Ensure the container is in good condition, free from leaks, and has a secure, screw-top cap.
-
Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.[8]
-
-
Accurate Labeling:
-
Immediately label the waste container. The label must be unambiguous and include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any solvents used.
-
The primary hazard class: "Halogenated Organic Compound "
-
Approximate concentrations and volumes.
-
The date of accumulation.
-
Your name and laboratory information.
-
-
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory.
-
This area must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
The storage location should be cool, dry, well-ventilated, and away from heat or ignition sources.[9]
-
-
Arrange for Professional Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[7][10]
-
Do not attempt to dispose of the chemical yourself. The material must be transported to a licensed chemical destruction plant for controlled, high-temperature incineration with flue gas scrubbing.[2][11]
-
Causality: High-temperature incineration is the industry standard for destroying chlorinated organic residues.[1][12] The process decomposes the molecules into gaseous byproducts like carbon dioxide and hydrogen halides (e.g., HCl).[1] Flue gas scrubbers are then used to neutralize these acidic gases, preventing atmospheric pollution.[1][13]
-
Disposal Decision Summary
The following table provides a clear summary of the correct and incorrect procedures.
| Action Category | Recommended Procedure (DO) | Prohibited Action (DO NOT) | Rationale |
| Segregation | Collect in a dedicated, separate "Halogenated Waste" container. | Mix with non-halogenated solvents, aqueous waste, or regular trash. | Prevents cross-contamination, ensures proper disposal treatment, and minimizes costs.[7][8] |
| Disposal Route | Transfer to a licensed hazardous waste disposal facility via your EH&S office. | Pour down the drain or place in a landfill. | Halogenated organics can persist in the environment and harm aquatic life.[1][2] |
| On-Site Action | Neutralize only if a specific, validated protocol from EH&S is provided. | Attempt to perform chemical inactivation without a validated procedure. | Incomplete reactions can produce unknown and potentially more hazardous byproducts. |
| Container Mgt. | Use a sealed, properly labeled, and chemically compatible container. | Use an open beaker, an unlabeled bottle, or a food container. | Prevents spills, ensures safety for waste handlers, and is required by regulation.[9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal of halogenated waste.
Spill Management
In the event of a small spill within a chemical fume hood:
-
Ensure PPE is worn.
-
Absorb the spill with an inert material like vermiculite or sand.
-
Sweep up the absorbed material and place it into your labeled halogenated hazardous waste container.[9]
-
Clean the spill area thoroughly.
For large spills, evacuate the area, notify others, and contact your institution's emergency response line immediately.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Environmental Protection Agency.
- 5-chloro-3-Methylpyrazine-2-carbonitrile SDS. (n.d.). ECHEMI.
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). OC-Praktikum.
- Process for the incineration of chlorinated organic materials. (1980). Google Patents.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency.
- Safety Data Sheet for 1-(5-Methylpyridin-2-yl)piperazine. (2025). Fisher Scientific.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR).
- Hazardous Waste Reduction. (n.d.). University of Washington Environmental Health and Safety.
- Safety Data Sheet for 2-Methylpyrazine. (2025). Sigma-Aldrich.
- 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE - Safety Data Sheet. (2025). ChemicalBook.
- Safety Data Sheet for 5-Chloro-1,3-dimethylpyrazole. (n.d.). Pfaltz & Bauer.
- Disposal of Waste Solvents. (n.d.). NUS Department of Chemistry.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations.
- Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison Safety Department.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Cornell Law School Legal Information Institute.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. echemi.com [echemi.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 9. fishersci.com [fishersci.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Navigating the Handling of 5-chloro-3-methylpyrazin-2(1H)-one: A Senior Application Scientist's Guide to Safety and Disposal
For the diligent researcher navigating the complexities of drug discovery and development, the introduction of novel compounds into a workflow is a routine yet critical event. 5-chloro-3-methylpyrazin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry, is one such molecule that demands meticulous handling.[1] Its structure, a pyrazinone core with a chlorine substituent, suggests a profile of reactivity and potential biological activity that necessitates a robust safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the required precautions.
Hazard Assessment: Understanding the Molecule's Profile
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its chemical structure allows us to infer potential hazards based on related compounds. Pyrazine derivatives are known to pose risks of skin, eye, and respiratory irritation.[2][3][4] The presence of a halogenated functional group often increases the potential for toxicity and skin irritation or sensitization. Therefore, a conservative approach, assuming the compound is hazardous upon contact, inhalation, and ingestion, is scientifically prudent.
| Potential Hazard | Basis for Concern & Rationale | Primary Exposure Routes |
| Skin Irritation/Corrosion | Chlorinated organic compounds and heterocyclic amines can be irritants or corrosive.[5] Prolonged contact may lead to chemical burns. | Dermal (skin) contact |
| Serious Eye Damage | Similar chemical structures are known to cause serious eye irritation or damage upon contact.[5][6] | Ocular (eye) contact |
| Acute Toxicity (Oral, Dermal, Inhalation) | Many small molecule heterocyclic compounds are harmful if swallowed, absorbed through the skin, or inhaled.[7][8][9] | Ingestion, Dermal, Inhalation |
| Respiratory Tract Irritation | Handling the compound as a powder or aerosol could lead to irritation of the respiratory system.[2][9] | Inhalation |
The Primary Defense: Engineering Controls
Before any personal protective equipment is considered, the first and most critical line of defense is the implementation of robust engineering controls.
Mandatory Procedure: Use of a Chemical Fume Hood All handling of this compound, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified chemical fume hood. This containment system is non-negotiable as it prevents the inhalation of airborne particles or vapors and provides a physical barrier against splashes.[10] The fume hood's airflow must be verified to be functioning correctly before initiating any work.[10]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection and proper use of PPE are paramount to ensuring personal safety. Given the assessed hazards, a multi-layered approach is required.
Table of Required PPE
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. The outer glove should have an extended cuff. | Provides a robust barrier against dermal absorption.[10] Double-gloving minimizes risk if the outer glove is breached, and the powder-free design prevents the aerosolization of the compound.[10][11] |
| Gown/Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination. The design ensures maximum coverage and prevents accidental contact with the skin.[10] |
| Eye & Face Protection | Chemical splash goggles in combination with a full-face shield. | Protects the eyes and face from splashes or airborne particles.[10][11][12] Standard safety glasses are insufficient. |
| Respiratory Protection | A NIOSH-approved N95, N100, or P100 filtering facepiece respirator. For larger quantities or potential for significant aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered. | Prevents the inhalation of the compound, which may be an irritant or toxicant.[10][13] The choice of respirator depends on a risk assessment of the specific procedure. |
| Shoe Covers | Disposable, chemical-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory.[10] |
Step-by-Step Donning and Doffing of PPE
Proper procedure in putting on and taking off PPE is crucial to avoid cross-contamination.
Donning (Putting On) Sequence:
-
Shoe Covers: Don shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respirator: Perform a seal check and don the appropriate respirator.
-
Eye and Face Protection: Put on safety goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.[10]
Doffing (Taking Off) Sequence: This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves, turning them inside out as they are removed.
-
Gown and Inner Gloves: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out. Remove the inner gloves simultaneously with the gown sleeves.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Shoe Covers: Remove shoe covers while exiting the designated area.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational Plan: Safe Handling Workflow
A systematic workflow minimizes risk during the handling process.
Preparation and Handling Protocol:
-
Area Designation: Designate a specific area within the fume hood for handling the compound.
-
Pre-Labeling: Ensure all vials and reaction vessels are clearly labeled before the compound is handled.
-
Spill Kit: Confirm that a chemical spill kit appropriate for solid organic compounds is readily accessible.
-
Weighing: Use a disposable weigh boat. Handle the container of this compound with care to minimize dust generation.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. If making a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: Decontaminate the spatula and any other reusable equipment. Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
Diagram: Safe Handling Workflow
Caption: Workflow for handling this compound.
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical final step in the safe handling workflow. As a chlorinated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
Disposal Protocol:
-
Waste Segregation: Establish a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, gowns, shoe covers, weigh boats, and pipette tips, must be placed in this container.[6]
-
Chemical Waste: Unused compound or reaction mixtures containing it should be disposed of in a "Halogenated Organic Liquid Waste" container if in solution, or the solid waste container if not.
-
Disposal Vendor: All waste must be disposed of through an approved and licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[7][8] Do not dispose of this chemical down the drain.[7]
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
| Emergency Situation | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[6] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention and show the Safety Data Sheet or compound label to the medical professional.[7] |
| Small Spill (in fume hood) | Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[7] Collect the material using non-sparking tools and place it in the designated halogenated solid waste container. Clean the area with a suitable solvent. |
| Large Spill | Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10] |
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. [Link]
-
Inchem.org. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]
-
National Center for Biotechnology Information. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. [Link]
-
ResearchGate. (2017). (PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. [Link]
-
National Center for Biotechnology Information. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
